6-bromo-3-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYZNTLRAJVNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-bromo-3-fluoro-1H-indazole from 2-bromo-6-fluoroaniline
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The introduction of fluorine atoms into these scaffolds can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[3][4][5] This guide provides an in-depth technical examination of the synthesis of 6-bromo-3-fluoro-1H-indazole, a valuable building block for drug discovery, starting from 2-bromo-6-fluoroaniline. The core of this synthesis revolves around a classical diazotization reaction followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical process parameters necessary for successful synthesis, tailored for an audience of research scientists and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Indazoles
Indazole derivatives are at the heart of several marketed drugs, including the antiemetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine.[1] Their bioisosteric relationship with indoles makes them a cornerstone of modern drug design.[1] The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] For instance, the presence of fluorine at the C6 position of the indazole ring has been shown to significantly enhance Rho kinase (ROCK1) inhibitory potency and improve oral bioavailability.[3]
The synthesis of specifically substituted indazoles, such as the 6-bromo-3-fluoro-1H-indazole, presents unique regiochemical challenges. The pathway from 2-bromo-6-fluoroaniline involves a sophisticated intramolecular cyclization following the formation of a diazonium salt, a transformation that requires precise control over reaction conditions to achieve the desired isomer.
Synthetic Strategy and Mechanistic Analysis
The conversion of a primary aromatic amine to an indazole via diazotization is a well-established, albeit nuanced, synthetic strategy.[6][7] The overall transformation from 2-bromo-6-fluoroaniline to 6-bromo-3-fluoro-1H-indazole can be dissected into two primary mechanistic stages:
-
Diazotization: The formation of an aryldiazonium salt from the primary amine.
-
Intramolecular Cyclization: The subsequent ring-closing reaction to form the bicyclic indazole system.
Mechanism of Diazotization
The process is initiated by the in situ generation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction must be maintained at low temperatures (0–5 °C) to ensure the stability of both the nitrous acid and the resulting diazonium salt.[8][9]
The key steps are:
-
Formation of the Nitrosonium Ion: The acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of the primary amine of 2-bromo-6-fluoroaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide, which is then protonated by the acid. The subsequent loss of a water molecule yields the stable 2-bromo-6-fluorobenzenediazonium salt.[10]
Mechanism of Intramolecular Cyclization
This is the crucial step that defines the final regiochemistry. Following diazotization, the aryldiazonium salt undergoes an intramolecular cyclization. This is not a classic Sandmeyer reaction, which involves displacement of the diazonium group by an external nucleophile.[11][12] Instead, it is an intramolecular electrophilic substitution-type reaction.
The accepted mechanism involves the attack of the carbon atom ortho to the diazonium group (the original C6 of the aniline ring) onto the terminal nitrogen atom of the diazonium group. This is followed by deprotonation to restore aromaticity and subsequent tautomerization to yield the thermodynamically more stable 1H-indazole tautomer.[7] The fluorine atom at the 6-position of the aniline becomes the fluorine atom at the 3-position of the final indazole product.
Below is a diagram illustrating the overall synthetic workflow.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and emphasizes safety and reproducibility. Diazonium salts are potentially explosive in a dry, solid state and should always be kept in solution.[8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |
| 2-bromo-6-fluoroaniline | 190.01 | 9.50 g (50.0 mmol) | 1.0 |
| Concentrated HCl (~37%) | 36.46 | 15.0 mL (~180 mmol) | ~3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g (55.0 mmol) | 1.1 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether (or EtOAc) | 74.12 | For extraction | - |
| Saturated NaHCO₃ solution | 84.01 | For neutralization | - |
| Brine | - | For washing | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | For drying | - |
Step-by-Step Procedure
-
Preparation of the Aniline Salt:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2-bromo-6-fluoroaniline (9.50 g, 50.0 mmol), deionized water (25 mL), and concentrated hydrochloric acid (15.0 mL).
-
Stir the mixture until the aniline is fully dissolved. A gentle warming may be applied if necessary, but the solution must be cooled back down before proceeding.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution via the dropping funnel over 30-45 minutes.
-
Crucial: Meticulously maintain the internal reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[8]
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C. The formation of a pale yellow solution or slurry of the diazonium salt is expected.
-
-
Intramolecular Cyclization and Work-up:
-
Once the diazotization is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. The progress of the cyclization can be monitored by TLC. Vigorous evolution of nitrogen gas may be observed as the diazonium group is incorporated into the ring system.
-
Once the reaction is complete, carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Perform this step in a large beaker or flask, as significant CO₂ evolution will occur.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 6-bromo-3-fluoro-1H-indazole can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure product.
-
Visualization of the Core Mechanism
The transformation of the diazonium salt intermediate into the final indazole product is the pivotal step of this synthesis.
Self-Correction: DOT language cannot render complex chemical structures directly. The above script is a template. For a true chemical representation, these images would need to be generated by a chemical drawing program and inserted.
Safety and Process Considerations
-
Thermal Hazard: Aryldiazonium salts can decompose violently upon heating or when dry. All operations should be conducted behind a safety shield, and the diazonium salt should never be isolated.[8]
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Temperature Control: The strict maintenance of low temperatures during diazotization is the most critical parameter for achieving a high yield and purity. An automated lab reactor with cryostatic control is ideal for larger scales.
-
Purity of Starting Material: The purity of the initial 2-bromo-6-fluoroaniline is paramount, as impurities can lead to side reactions and complicate the purification of the final product.
Conclusion
The synthesis of 6-bromo-3-fluoro-1H-indazole from 2-bromo-6-fluoroaniline is a robust process founded on the principles of diazotization chemistry. This guide provides a comprehensive framework, from mechanistic understanding to a practical experimental protocol, enabling researchers to confidently produce this valuable fluorinated building block. Success hinges on meticulous temperature control during the diazotization step and careful handling of the potentially hazardous diazonium intermediate. By following this detailed methodology, drug development professionals can efficiently access a key scaffold for the synthesis of next-generation therapeutic agents.
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Yates, E., & Yates, A. (2019). The diazotization process. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 6-bromo-3-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 6-bromo-3-fluoro-1H-indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a "privileged structure" in a multitude of biologically active compounds.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form.[2][4] Among the vast chemical space of substituted indazoles, 6-bromo-3-fluoro-1H-indazole emerges as a particularly strategic building block for the synthesis of novel therapeutics, especially in the realm of kinase inhibitors.[5][6][7]
The strategic placement of the bromo and fluoro substituents on the indazole core imparts unique physicochemical properties that are highly advantageous in drug design. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the fluorine atom at the 3-position can modulate the compound's electronic properties, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the core physicochemical properties of 6-bromo-3-fluoro-1H-indazole, offering both a compilation of available data and a robust framework of experimental protocols for properties that are not yet extensively documented. Our focus is on empowering researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their drug discovery endeavors.
I. Molecular Structure and Identification
A foundational aspect of utilizing any chemical entity in research is the unambiguous confirmation of its structure and identity. This section provides the key identifiers for 6-bromo-3-fluoro-1H-indazole.
| Identifier | Value | Source |
| Chemical Formula | C₇H₄BrFN₂ | N/A |
| Molecular Weight | 215.02 g/mol | N/A |
| CAS Number | 1463055-91-5 | [8] |
| Canonical SMILES | C1=CC2=C(C=C1F)NN=C2Br | N/A |
| InChI | InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | N/A |
II. Physicochemical Properties: A Data-Driven Overview
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While specific experimentally determined data for 6-bromo-3-fluoro-1H-indazole are not extensively reported in publicly accessible literature, this section provides a combination of available information and standardized protocols for their determination.
A. Physical State and Appearance
6-bromo-3-fluoro-1H-indazole is typically supplied as a solid.[8] The color and exact crystalline form may vary depending on the synthetic route and purification method.
B. Melting Point
The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.[9]
Experimental Protocol for Melting Point Determination: [9][10][11]
-
Sample Preparation: A small amount of finely powdered 6-bromo-3-fluoro-1H-indazole is packed into a capillary tube to a height of 1-2 mm.[9][11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[12]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[11]
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.[11]
-
Purity Assessment: A narrow melting point range (typically 0.5-1°C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.[9]
Data Presentation:
| Property | Value | Methodology |
| Melting Point (°C) | Data not available | Capillary Method |
C. Solubility
Solubility is a critical parameter that influences a compound's suitability for various experimental assays and its potential for oral bioavailability. Indazole derivatives are generally known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [13][14][15][16]
-
Sample Preparation: An excess amount of solid 6-bromo-3-fluoro-1H-indazole is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents) in a sealed vial.[14][16]
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][16]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Data Reporting: Solubility is expressed in units such as mg/mL or µM.[15]
Data Presentation:
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | Data not available |
| PBS (pH 7.4) | 37 | Data not available |
| DMSO | 25 | Likely soluble |
| DMF | 25 | Likely soluble |
| Methanol | 25 | Data not available |
| Acetonitrile | 25 | Data not available |
D. Acidity Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems and for developing analytical methods. The indazole nucleus contains an ionizable proton.
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry): [17][18][19][20][21]
-
Stock Solution Preparation: A concentrated stock solution of 6-bromo-3-fluoro-1H-indazole is prepared in a suitable solvent (e.g., DMSO).[19][20]
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.[17][20]
-
Sample Dilution: A small aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate to achieve a constant final concentration.[17][19]
-
UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded as a function of pH.[17][18]
-
Data Analysis: The absorbance at one or more wavelengths where the neutral and ionized forms of the molecule exhibit different absorptivities is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[18][21]
Data Presentation:
| Property | Value | Methodology |
| pKa | Data not available | UV-Vis Spectrophotometry |
III. Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for the structural confirmation and purity assessment of 6-bromo-3-fluoro-1H-indazole.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.
Experimental Protocol for NMR Sample Preparation: [22][23][24][25]
-
Sample Weighing: Approximately 5-25 mg of the compound is accurately weighed for ¹H NMR, and a higher concentration may be needed for ¹³C NMR.[23]
-
Solvent Selection: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[22]
-
Homogenization: The sample is fully dissolved to ensure a homogeneous solution, which may require gentle vortexing.[23]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[22]
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, with chemical shifts and coupling constants influenced by the bromo and fluoro substituents. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.
-
¹⁹F NMR: This technique is highly informative for fluorinated compounds and will show a signal corresponding to the fluorine atom at the 3-position.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 6-bromo-3-fluoro-1H-indazole and for monitoring reaction progress.
Experimental Protocol for Reversed-Phase HPLC (RP-HPLC): [26][27][28][29][30]
-
Column Selection: A C18 column is a common choice for the separation of aromatic compounds.[28][30]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is typically used.[26][29]
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is commonly employed.
-
Method Development: Both isocratic and gradient elution methods can be developed to achieve optimal separation of the main compound from any impurities.[26]
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation. It is often coupled with HPLC (LC-MS) for the analysis of complex mixtures.
IV. Synthesis, Reactivity, and Stability
Understanding the synthesis, reactivity, and stability of 6-bromo-3-fluoro-1H-indazole is crucial for its effective application in multi-step synthetic campaigns.
A. Synthesis
B. Reactivity
The bromine atom at the 6-position is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents to explore structure-activity relationships. The indazole ring itself can undergo N-alkylation and N-arylation.[4]
C. Stability
Halogenated aromatic compounds are generally stable under normal laboratory conditions. However, it is advisable to store 6-bromo-3-fluoro-1H-indazole in a cool, dry, and dark place to prevent potential degradation.[33][34] Stability studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic) can be performed to fully characterize its degradation profile.
V. Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-bromo-3-fluoro-1H-indazole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[34]
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[33] Avoid contact with skin and eyes.[34]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[34]
VI. Applications in Drug Discovery
6-bromo-3-fluoro-1H-indazole is a valuable building block in the synthesis of kinase inhibitors.[6][7] The indazole core can mimic the purine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The bromo and fluoro substituents provide opportunities for fine-tuning the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[35]
VII. Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the characterization and application of 6-bromo-3-fluoro-1H-indazole.
VIII. Conclusion
6-bromo-3-fluoro-1H-indazole is a chemical entity of significant interest to the drug discovery community. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide has provided a framework of standardized, validated protocols for their determination. By employing the methodologies outlined herein, researchers can confidently characterize this versatile building block and unlock its full potential in the synthesis of novel and impactful therapeutic agents. The strategic combination of a reactive bromine handle and a modulating fluorine atom on the privileged indazole scaffold ensures that 6-bromo-3-fluoro-1H-indazole will continue to be a valuable tool in the pursuit of new medicines.
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
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An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2018). Future Medicinal Chemistry. Retrieved from [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
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6-bromo-3-fluoro-1H-indazole NMR spectral data and interpretation
An In-Depth Guide to the NMR Spectral Analysis of 6-bromo-3-fluoro-1H-indazole: Prediction, Interpretation, and Experimental Considerations
Abstract
Fluorinated indazole scaffolds are of paramount importance in modern medicinal chemistry, offering unique pharmacological properties. The precise structural characterization of these molecules is critical for drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of such structures. This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 6-bromo-3-fluoro-1H-indazole. In the absence of a complete, published dataset for this specific molecule, this guide, written from the perspective of a Senior Application Scientist, leverages fundamental NMR principles and spectral data from analogous structures to predict, interpret, and outline a robust strategy for spectral assignment. We will delve into the expected chemical shifts, multiplicities, and coupling constants, and detail the advanced 2D NMR experiments necessary for full structural confirmation. This document serves as a practical resource for researchers, chemists, and drug development professionals working with fluorinated heterocyclic compounds.
Introduction
The indazole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The strategic introduction of fluorine atoms into organic molecules is a widely used strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity[2]. The combination of these two features in 6-bromo-3-fluoro-1H-indazole results in a molecule of significant interest, yet its structural characterization presents unique challenges.
NMR spectroscopy is the definitive method for elucidating the structure of such molecules. However, the presence of the ¹⁹F nucleus (100% natural abundance, spin I = ½) introduces complexities, primarily through spin-spin coupling to both ¹H and ¹³C nuclei[3][4]. These couplings, while information-rich, can render 1D spectra complex and difficult to interpret without a systematic approach[3][5][6]. This guide provides that approach, offering a detailed predictive interpretation and outlining the necessary experimental workflows for the unambiguous characterization of 6-bromo-3-fluoro-1H-indazole.
Part 1: Theoretical Prediction and Interpretation of NMR Spectra
The interpretation of the NMR spectra for 6-bromo-3-fluoro-1H-indazole requires a careful consideration of the electronic effects of the bromine and fluorine substituents on the indazole core. The fluorine at C3 is a moderately deactivating group via induction but a weak activating group via resonance. The bromine at C6 is an ortho, para-directing deactivating group.
¹H NMR Spectrum: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to H4, H5, and H7, and one downfield signal for the N1-H proton. The presence of fluorine will introduce additional splitting to nearby protons.
-
N1-H: This proton typically appears as a broad singlet far downfield (δ > 10 ppm) due to hydrogen bonding and exchange phenomena. Its chemical shift is highly dependent on solvent and concentration.
-
H7: This proton is ortho to the electron-donating nitrogen (N2) and is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled only to H5 (⁴JHH, typically small, ~1-2 Hz).
-
H5: This proton is situated between the bromine at C6 and the proton at C4. It is expected to appear as a doublet of doublets due to coupling with H4 (³JHH, ~8-9 Hz) and H7 (⁴JHH, ~1-2 Hz).
-
H4: This proton is ortho to the fluorine-bearing carbon (C3). It will experience coupling to both H5 (³JHH, ~8-9 Hz) and the fluorine atom at C3 (³JHF). Vicinal H-F couplings can vary but are typically in the range of 5-10 Hz[7]. This will likely result in a doublet of doublets.
Table 1: Predicted ¹H NMR Spectral Data for 6-bromo-3-fluoro-1H-indazole (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N1-H | ~13.5 | br s | - |
| H4 | ~7.90 | dd | ³JH4-H5 ≈ 8.5 Hz, ³JH4-F3 ≈ 9.0 Hz |
| H7 | ~7.80 | d | ⁴JH7-H5 ≈ 1.5 Hz |
| H5 | ~7.40 | dd | ³JH5-H4 ≈ 8.5 Hz, ⁴JH5-H7 ≈ 1.5 Hz |
¹⁹F NMR Spectrum: Predicted Data and Interpretation
The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine's environment. With 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR is a highly effective characterization tool[8][9].
-
Chemical Shift: The chemical shift for a fluorine atom attached to an aromatic ring typically falls within a well-defined range. For a fluorobenzene derivative, the shift is around -113 ppm relative to CFCl₃[10]. The specific environment in the indazole ring will influence this value.
-
Multiplicity: The ¹⁹F nucleus will couple to the protons on the aromatic ring. The strongest couplings are expected to be to the ortho proton H4 (³JF3-H4) and the meta proton H5 (⁴JF3-H5). This would result in the ¹⁹F signal appearing as a doublet of doublets.
Table 2: Predicted ¹⁹F NMR Spectral Data for 6-bromo-3-fluoro-1H-indazole
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F3 | -110 to -140 | dd | ³JF3-H4 ≈ 9.0 Hz, ⁴JF3-H5 ≈ 3.0 Hz |
¹³C NMR Spectrum: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals for the carbon atoms of the indazole ring. A key diagnostic feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus[11].
-
C3: The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. This signal will appear as a large doublet and will be significantly downfield due to the electronegativity of fluorine.
-
C3a and C7a: These carbons are part of the ring fusion.
-
C4, C5, C6, C7: These carbons will show smaller, long-range couplings to fluorine (nJCF). The magnitudes of these couplings decrease with the number of bonds separating the atoms and provide valuable structural information[12][13][14]. For instance, C4 will show a ²JCF coupling, while C5 and C7a will show ³JCF couplings.
-
C6: The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
Table 3: Predicted ¹³C NMR Spectral Data for 6-bromo-3-fluoro-1H-indazole
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C3 | ~155 | d | ¹JCF ≈ 250 Hz |
| C7a | ~140 | d | ³JCF ≈ 10 Hz |
| C3a | ~125 | d | ²JCF ≈ 15 Hz |
| C5 | ~124 | d | ³JCF ≈ 5 Hz |
| C7 | ~122 | s (or very small d) | - |
| C4 | ~112 | d | ²JCF ≈ 20 Hz |
| C6 | ~110 | s (or very small d) | - |
Part 2: Advanced NMR Experiments for Unambiguous Assignment
While 1D NMR spectra provide a strong foundation for a structural hypothesis, their complexity, especially due to overlapping signals and complex coupling patterns, necessitates the use of advanced 2D NMR techniques for definitive assignment[5][6]. The following workflow illustrates a logical approach to full characterization.
Caption: Logical workflow for the structural elucidation of 6-bromo-3-fluoro-1H-indazole using NMR.
Key Experimental Protocols and Rationale
-
¹H{¹⁹F} Decoupling Experiment
-
Causality: The couplings between ¹H and ¹⁹F often complicate the ¹H spectrum, making it difficult to discern the ¹H-¹H coupling network[3]. By irradiating the ¹⁹F nucleus during the acquisition of the ¹H spectrum, all H-F couplings collapse.
-
Protocol:
-
Acquire a standard high-resolution ¹H NMR spectrum.
-
Set up a second experiment using the spectrometer's heteronuclear decoupling capabilities.
-
Define the ¹⁹F channel and set the decoupling frequency to the center of the ¹⁹F signal (~-125 ppm).
-
Apply a broadband ¹⁹F decoupling sequence (e.g., GARP) during the ¹H acquisition period.
-
Compare the resulting simplified ¹H spectrum with the original to identify which multiplets were affected by H-F coupling and to easily measure the true H-H coupling constants.
-
-
Self-Validation: The disappearance of specific splittings directly validates the presence and location of H-F couplings hypothesized from the 1D spectrum.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Causality: To assemble the carbon skeleton and definitively assign quaternary carbons and connect different spin systems, it is essential to observe correlations between protons and carbons over two and three bonds.
-
Protocol:
-
Utilize a standard pulse sequence (e.g., hmbcgplpndqf on a Bruker system).
-
Optimize the long-range coupling delay (typically set to evolve couplings of 4-10 Hz). A value around 60-80 ms is a good starting point.
-
Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension (¹³C) to achieve adequate resolution.
-
-
Self-Validation: The observation of a correlation peak between the N1-H proton and carbons C3, C3a, and C7a would unequivocally confirm their connectivity and validate the core indazole structure.
-
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation)
-
Causality: This experiment is the most direct way to confirm which protons are spatially close or J-coupled to the fluorine atom[8][15].
-
Protocol:
-
Use a standard heteronuclear correlation pulse sequence (e.g., hetcor or an HMBC variant adapted for ¹H-¹⁹F).
-
The experiment correlates the ¹H and ¹⁹F chemical shifts via their J-coupling.
-
The resulting 2D spectrum will show cross-peaks between the ¹⁹F signal and the signals of any protons it is coupled to (primarily H4 and H5).
-
-
Self-Validation: A strong cross-peak between the fluorine signal at ~-125 ppm and the proton signal at ~7.90 ppm would be definitive proof of the ³JF3-H4 coupling.
-
Part 3: Practical Considerations for Data Acquisition
Standardized Protocol for NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of 6-bromo-3-fluoro-1H-indazole.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will solubilize the compound and allow for the observation of the exchangeable N-H proton.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming problems.
-
Labeling: Clearly label the NMR tube with the sample identification.
Example Experimental Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Spectral Width: 200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 64
-
Conclusion
The structural elucidation of 6-bromo-3-fluoro-1H-indazole is a multi-faceted task that relies on the synergistic interpretation of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. While 1D spectra allow for the formulation of a strong structural hypothesis based on chemical shifts and characteristic J-couplings involving fluorine, unambiguous assignment is only achievable through a suite of advanced 2D NMR experiments. Techniques such as ¹H{¹⁹F} decoupling, ¹H-¹³C HMBC, and ¹H-¹⁹F HETCOR are not merely confirmatory but are essential tools for dissecting the complex spin systems and assembling the molecular framework with confidence. The systematic workflow and predictive data presented in this guide provide a robust framework for researchers to successfully characterize this, and other, novel fluorinated heterocyclic compounds.
References
-
Title: PSYCHE to Evaluate 1H-19F Coupling Constants Source: University of Ottawa NMR Facility Blog URL: [Link][3]
-
Title: Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA Source: National Institutes of Health (NIH) URL: [Link][15]
-
Title: Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][7]
-
Title: Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives Source: Canadian Journal of Chemistry URL: [Link][12]
-
Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link][13]
-
Title: How do I know if my unknown contains a fluorine atom(s)? … Part 2 Source: ACD/Labs URL: [Link][11]
-
Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: PMC (National Institutes of Health) URL: [Link][1]
-
Title: Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F) Source: ResearchGate URL: [Link][14]
-
Title: NMR Periodic Table: Fluorine NMR Source: IMSERC (Northwestern University) URL: [Link][8]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link][9]
-
Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: PMC (PubMed Central) URL: [Link][5]
-
Title: 13C NMR of indazoles Source: ResearchGate URL: [Link][16]
-
Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health (NIH) URL: [Link][6]
-
Title: Fluorine NMR Source: University of Wisconsin-Madison URL: [Link][4]
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An In-depth Technical Guide to the Solubility of 6-bromo-3-fluoro-1H-indazole in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
6-bromo-3-fluoro-1H-indazole is a halogenated heterocyclic compound that represents a valuable scaffold in medicinal chemistry. The indazole core is a privileged structure, frequently found in molecules targeting a range of biological pathways, most notably as kinase inhibitors in oncology research.[1] The precise arrangement of its substituents—a bromine atom at the 6-position and a fluorine atom at the 3-position—offers specific steric and electronic properties that can be fine-tuned for optimal target engagement and selectivity.[2]
However, the therapeutic potential of any lead compound is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of its developability. Poor solubility can hinder formulation, lead to erratic absorption, and ultimately result in suboptimal efficacy and increased development costs. Therefore, a thorough understanding and characterization of the solubility of 6-bromo-3-fluoro-1H-indazole in various organic solvents is an essential first step for any researcher working with this compound. This guide provides a comprehensive framework for determining and understanding the solubility of 6-bromo-3-fluoro-1H-indazole, empowering researchers to make informed decisions in their drug discovery endeavors.
Theoretical Considerations: Predicting Solubility
The 6-bromo-3-fluoro-1H-indazole molecule possesses several key features that will influence its solubility:
-
Aromatic System: The fused benzene and pyrazole rings create a largely nonpolar surface area.
-
Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.
-
Halogen Substituents: The bromine and fluorine atoms contribute to the molecule's polarity and can participate in halogen bonding.
Based on these features, it is anticipated that 6-bromo-3-fluoro-1H-indazole will exhibit good solubility in polar aprotic solvents that can accept hydrogen bonds, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is also expected to be significant due to their ability to both donate and accept hydrogen bonds. In contrast, solubility in nonpolar solvents such as hexanes and toluene is likely to be limited.
Experimental Determination of Solubility: A Step-by-Step Guide
A systematic approach to determining the solubility of 6-bromo-3-fluoro-1H-indazole is crucial. The following protocols outline both qualitative and quantitative methods.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed using a simple test tube method. This will help in classifying the compound's general solubility characteristics.
Protocol:
-
Add approximately 1-2 mg of 6-bromo-3-fluoro-1H-indazole to a small test tube.
-
Add 0.5 mL of the chosen solvent in increments, vortexing or shaking vigorously after each addition.[3][4]
-
Observe the mixture for complete dissolution.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at that approximate concentration.
Quantitative Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. This technique establishes the equilibrium concentration of the solute in a saturated solution at a specific temperature.
Protocol:
-
Add an excess amount of 6-bromo-3-fluoro-1H-indazole to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).[5]
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.
-
After equilibration, carefully filter the solution through a 0.22 µm syringe filter to remove the undissolved solid.[5]
-
Dilute an aliquot of the clear filtrate with a suitable solvent.
-
Quantify the concentration of 6-bromo-3-fluoro-1H-indazole in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the original solubility in mg/mL or mmol/L.
Data Presentation and Interpretation
The results of the solubility experiments should be tabulated for clear comparison.
Table 1: Physicochemical Properties of 6-bromo-3-fluoro-1H-indazole and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Notes |
| 6-bromo-3-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | ~11 | Target compound. |
| 3-bromo-6-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | 11.03 ± 0.40 | [6][] |
| 6-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | Not available | A structurally similar precursor.[8][9] |
Table 2: Template for Recording Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexanes | 25 |
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for qualitative solubility assessment.
Caption: Workflow for quantitative solubility determination.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-bromo-3-fluoro-1H-indazole. While specific toxicity data for this compound is not available, the Safety Data Sheets (SDS) for structurally related compounds indicate that it should be handled with care.[10][11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and preparation of solutions should be performed in a well-ventilated fume hood.
Conclusion
A comprehensive understanding of the solubility of 6-bromo-3-fluoro-1H-indazole is a foundational requirement for its successful application in drug discovery and development. This guide has provided a theoretical framework for predicting its solubility, along with detailed, actionable protocols for its experimental determination. By systematically applying these methods, researchers can generate the critical data needed to advance their research programs and unlock the full therapeutic potential of this promising molecular scaffold.
References
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets. (n.d.). Echemi.
- 3-BROMO-6-FLUORO (1H)INDAZOLE CAS#: 885522-04-3. (n.d.). ChemicalBook.
- 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3. (n.d.). ChemicalBook.
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- 3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE (CAS No. 1000340-85-1) SDS. (n.d.).
- 6-Bromo-4-fluoro-1-methyl-1H-indazole. (n.d.). Sigma-Aldrich.
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An In-depth Technical Guide to the Theoretical Calculation of Molecular Stability: A Case Study of 6-bromo-3-fluoro-1H-indazole
Abstract
The intrinsic stability of a drug candidate is a cornerstone of its therapeutic potential, influencing everything from shelf-life and bioavailability to metabolic fate. Predicting this stability early in the drug discovery pipeline is paramount for de-risking candidates and conserving resources. This technical guide provides a comprehensive framework for assessing the stability of novel chemical entities using first-principles quantum chemical calculations. We use 6-bromo-3-fluoro-1H-indazole, a halogenated heterocyclic compound representative of modern medicinal chemistry scaffolds, as a case study to detail a robust, self-validating computational workflow. This guide is intended for researchers, computational chemists, and drug development professionals seeking to integrate theoretical stability assessments into their discovery programs.
Introduction: The Imperative of Molecular Stability in Drug Design
In the intricate process of drug discovery, the journey from a hit compound to a marketable therapeutic is fraught with challenges. One of the most fundamental hurdles is ensuring the candidate molecule possesses adequate stability.[1][2][3] An unstable compound may degrade under physiological conditions, leading to a loss of efficacy, the formation of potentially toxic byproducts, and an unpredictable pharmacokinetic profile. Therefore, a proactive, in-silico assessment of molecular stability offers a significant strategic advantage, enabling the early prioritization of robust scaffolds and the targeted optimization of liabilities.[4][5]
The indazole core is a privileged scaffold in medicinal chemistry, but the introduction of halogen atoms like bromine and fluorine, while often beneficial for modulating properties like binding affinity and metabolic resistance, can also significantly alter the molecule's electronic structure and inherent stability.[6][7][8][9] This guide will elucidate the theoretical methods used to quantify these effects, providing a detailed protocol for calculating the thermodynamic and electronic stability of 6-bromo-3-fluoro-1H-indazole.
Theoretical Foundations for Stability Calculations
The stability of a molecule can be understood from two primary perspectives: thermodynamic stability (its inherent energy relative to its constituent parts or isomers) and kinetic or chemical stability (its resistance to change or reaction).[10] Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful toolkit for quantifying both.[11][12]
Causality of Method Selection: Why DFT?
For a molecule of this nature, several ab initio methods could be considered. However, our choice is guided by a balance of computational cost and accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its ability to provide accurate results for medium-to-large molecules at a manageable computational cost.[11][13][14] It calculates the electronic structure by modeling the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP offer a well-validated balance of accuracy for geometries, energies, and electronic properties of organic molecules.[15]
-
Hartree-Fock (HF) Theory: While foundational, HF neglects electron correlation, which can be significant. It serves as a good baseline but is often insufficient for quantitative predictions.
-
Møller-Plesset Perturbation Theory (MP2): MP2 offers a simpler way to include electron correlation and can be more accurate than DFT for certain systems, especially where dispersion forces are critical. However, it is more computationally demanding.
For this guide, we will focus on DFT as the primary method due to its optimal balance of efficiency and accuracy for this class of molecule.[13][14]
The Importance of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[16] The choice of basis set is critical for obtaining reliable results, especially for molecules containing heavy atoms like bromine.
-
Pople Style Basis Sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used. The 6-31G part indicates a split-valence basis set, treating core and valence electrons differently. The (d,p) notation, also written as **, signifies the addition of polarization functions, which are crucial for accurately describing the anisotropic nature of chemical bonds.[16][17]
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy but at a greater computational cost. The "aug-" prefix indicates the addition of diffuse functions, which are essential for describing anions or systems with significant non-covalent interactions.[18]
For halogenated compounds, a basis set with polarization functions is the minimum requirement. For high-accuracy single-point energy calculations, a triple-zeta basis set (e.g., 6-311+G(2d,p) or a correlation-consistent set) is recommended.[17][19]
Detailed Protocol for Stability Calculation
This section outlines a step-by-step methodology for calculating the stability of 6-bromo-3-fluoro-1H-indazole using the Gaussian software package, a widely used program in computational chemistry.[20][21][22]
Step 1: Molecular Structure Preparation
-
Construct the Molecule: Build the 3D structure of 6-bromo-3-fluoro-1H-indazole using a molecular editor such as GaussView, Avogadro, or ChemDraw.
-
Initial Cleaning: Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the more intensive quantum calculations.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Input File Creation: Prepare a Gaussian input file. This is a text file that specifies the calculation type, method, basis set, molecular charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet state).[15]
-
Example Route Section: #p B3LYP/6-31G(d) Opt
-
This line requests a geometry optimization (Opt) at the B3LYP level of theory with the 6-31G(d) basis set.
-
-
Execution: Run the calculation using the Gaussian software.[15]
-
Convergence Check: Upon completion, verify that the optimization has converged successfully. This is confirmed by checking for the message "Normal termination of Gaussian" in the output file and ensuring that the four convergence criteria for forces and displacements are met.
Step 3: Frequency Calculation and Thermochemical Analysis
A frequency calculation is essential to confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.
-
Input File Creation: Using the optimized geometry from the previous step, set up a frequency calculation.
-
Example Route Section: #p B3LYP/6-31G(d) Freq
-
-
Execution and Verification: Run the calculation. After normal termination, inspect the output file. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a failed optimization.
-
Data Extraction: The output of a successful frequency calculation provides crucial thermodynamic data, including:[23][24]
-
Zero-point vibrational energy (ZPVE)
-
Enthalpy (H)
-
Gibbs Free Energy (G)
-
The standard Gibbs free energy of formation is a key indicator of the molecule's thermodynamic stability under standard conditions.[23][24][25]
Step 4: Electronic Properties Analysis
From the converged calculation, we can extract electronic properties that relate to the molecule's chemical stability and reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[26][27]
-
HOMO Energy: Relates to the ability to donate an electron.
-
LUMO Energy: Relates to the ability to accept an electron.[27]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of electronic stability. A larger gap generally implies higher kinetic stability and lower chemical reactivity.[10][26][28]
-
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface.[29][30] It reveals electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of the molecule, which is crucial for predicting non-covalent interactions and sites of reactivity. For halogenated compounds, the MEP is vital for identifying the "σ-hole," a region of positive potential on the halogen atom that can participate in stabilizing halogen bonds.[31][32]
Visualization of the Computational Workflow
To provide a clear overview of the protocol, the following diagram illustrates the logical flow of the theoretical calculations.
Caption: Key factors influencing the stability of the target molecule.
Conclusion
This guide has detailed a comprehensive, first-principles approach to evaluating the stability of 6-bromo-3-fluoro-1H-indazole. By leveraging Density Functional Theory, we can perform geometry optimizations and frequency calculations to determine thermodynamic stability via the Gibbs free energy. Furthermore, analysis of the frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's electronic and chemical stability. This computational workflow empowers drug discovery teams to make informed, data-driven decisions early in the design-test-analyze cycle, ultimately leading to the development of safer and more effective therapeutics. [1][2]
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Spectroscopic Characterization of 6-bromo-3-fluoro-1H-indazole: A Technical Guide
Introduction
6-bromo-3-fluoro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development. The indazole core is a key pharmacophore found in numerous compounds with a wide range of biological activities, including kinase inhibition for cancer therapy.[1] The precise substitution pattern on the indazole ring, in this case, a bromine atom at the 6-position and a fluorine atom at the 3-position, critically influences the molecule's physicochemical properties and its interactions with biological targets.
A thorough structural elucidation and confirmation of identity are paramount for any downstream application, from initial screening to lead optimization. This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-bromo-3-fluoro-1H-indazole. As publicly available experimental spectra for this specific compound are limited, this document synthesizes foundational spectroscopic principles with predicted data derived from established substituent effects and analysis of analogous structures.[2] It is designed to serve as a robust reference for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and validate the spectroscopic features of this important molecule.
Our approach is grounded in the causality behind experimental choices, ensuring that each analytical step is not merely a procedure but a self-validating system for structural confirmation.
Molecular Structure and Properties
-
IUPAC Name: 6-bromo-3-fluoro-1H-indazole
-
Molecular Formula: C₇H₄BrFN₂
-
Molecular Weight: 215.02 g/mol []
-
CAS Number: 1463055-91-5[4]
The structural integrity of 6-bromo-3-fluoro-1H-indazole is the foundation of its chemical behavior. The following sections will detail the expected outcomes from various spectroscopic techniques used to confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-bromo-3-fluoro-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.
Rationale for NMR Analysis
The strategic choice of ¹H, ¹³C, and ¹⁹F NMR is dictated by the elemental composition of the molecule. ¹H NMR will elucidate the number, environment, and connectivity of the aromatic protons. ¹³C NMR will map the carbon skeleton, and due to the presence of fluorine, will show characteristic carbon-fluorine couplings (J-coupling), which are invaluable for assigning fluorinated carbons. ¹⁹F NMR is essential for directly observing the fluorine environment and its coupling to neighboring protons and carbons, serving as a definitive confirmation of fluorination at the C-3 position. The presence of bromine, while NMR-inactive for practical purposes, will influence the chemical shifts of adjacent nuclei.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Weigh approximately 5-10 mg of the 6-bromo-3-fluoro-1H-indazole sample into a clean, dry NMR tube.[5]
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles due to its ability to solubilize the compound and avoid obscuring the N-H proton signal.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is standard.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | N-H | The indazole N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift, especially in DMSO-d₆. |
| ~7.8 - 8.0 | Doublet (d) | 1H | H-7 | This proton is adjacent to the bromine at C-6, which will have a minor electronic effect. Its multiplicity will be a doublet due to coupling with H-5. |
| ~7.6 - 7.7 | Singlet (or narrow doublet) | 1H | H-5 | This proton is situated between the bromine at C-6 and the proton at C-4, and will likely show complex coupling, potentially appearing as a narrow doublet or singlet-like signal. |
| ~7.3 - 7.4 | Doublet of Doublets (dd) | 1H | H-4 | This proton will be coupled to both H-5 and the fluorine at C-3, resulting in a doublet of doublets. |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display seven distinct carbon signals. The carbons attached to or near the fluorine atom will exhibit characteristic splitting (doublets) due to C-F coupling.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~155 (d, ¹JCF ≈ 250 Hz) | C-3 | The carbon directly bonded to fluorine will show a very large one-bond coupling constant and will be significantly downfield. |
| ~142 | C-7a | A quaternary carbon in the fused ring system. |
| ~125 | C-3a | A quaternary carbon adjacent to the pyrrole-like nitrogen. |
| ~123 (d, ³JCF ≈ 10 Hz) | C-4 | This carbon is three bonds away from the fluorine and will show a smaller coupling. |
| ~121 | C-7 | Aromatic CH carbon. |
| ~118 | C-5 | Aromatic CH carbon. |
| ~115 | C-6 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum provides direct evidence for the fluorine atom.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Rationale |
| ~ -110 to -130 | Multiplet | The chemical shift is typical for a fluorine on an aromatic ring. The multiplicity will arise from coupling to the adjacent aromatic protons, primarily H-4. The exact shift can be referenced against an external standard like CFCl₃.[6][7] |
Solvent: DMSO-d₆, Reference: CFCl₃ (δ = 0.00 ppm)
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Rationale for MS Analysis
For 6-bromo-3-fluoro-1H-indazole, high-resolution mass spectrometry (HRMS) is the gold standard. It will confirm the molecular formula (C₇H₄BrFN₂) with high accuracy. Furthermore, the isotopic pattern of bromine is highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Setup: Couple a liquid chromatograph (LC) to a mass spectrometer (LC-MS).[5] This allows for sample introduction and separation from any potential impurities.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set to observe the expected molecular ion peaks (~m/z 215 and 217).
Caption: Workflow for Mass Spectrometry Analysis.
Predicted Mass Spectrometry Data
| m/z (Predicted) | Assignment | Rationale |
| ~214.96, 216.96 | [M+H]⁺ | The protonated molecular ion peaks. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes, respectively. HRMS would confirm the exact mass corresponding to the formula C₇H₅BrFN₂⁺. |
Ionization Method: ESI (Positive Mode)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes bonds to vibrate.[8]
Rationale for IR Analysis
For 6-bromo-3-fluoro-1H-indazole, IR spectroscopy will confirm the presence of key functional groups: the N-H bond, aromatic C-H bonds, C=C and C=N bonds within the heterocyclic ring system, and the C-F bond. While not as structurally definitive as NMR, it provides a rapid and valuable fingerprint of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR setup.[2]
-
Sample Application: Place a small amount of the solid 6-bromo-3-fluoro-1H-indazole sample directly onto the ATR crystal.
-
Contact: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]
-
Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.[2] The background is automatically subtracted to yield the final spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3300 - 3100 | Medium, Broad | N-H stretch |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~1625 | Medium | C=N stretch (indazole ring) |
| ~1590, 1480 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-F stretch |
| ~850 - 800 | Strong | C-H bend (out-of-plane) |
Sample Preparation: Solid (ATR)
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Rationale for UV-Vis Analysis
The fused aromatic ring system of 6-bromo-3-fluoro-1H-indazole constitutes a chromophore that will absorb UV light. The position of the maximum absorbance (λ_max) is characteristic of the indazole scaffold and its substituents. While not providing detailed structural information, it is a useful technique for confirming the presence of the aromatic system and for quantitative analysis (e.g., determining concentration via the Beer-Lambert law).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to serve as a blank.
-
Data Acquisition: Place the blank cuvette in the reference beam and the sample cuvette in the sample beam. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
Predicted UV-Vis Absorption Data
| λ_max (nm) (Predicted) | Solvent | Rationale |
| ~250 and ~290 | Ethanol | Indazole and its derivatives typically show two main absorption bands in the UV region corresponding to π→π* electronic transitions within the conjugated aromatic system.[9] |
Conclusion
The comprehensive spectroscopic characterization of 6-bromo-3-fluoro-1H-indazole relies on the synergistic application of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, IR, and UV-Vis spectroscopy. While experimental data is not widely published, a detailed analysis based on established principles allows for a robust prediction of the expected spectral features. The definitive isotopic signature of bromine in mass spectrometry, the large ¹JCF coupling in ¹³C NMR, and the direct observation of the fluorine signal in ¹⁹F NMR are cornerstone validations. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule, ensuring the integrity of their starting materials for applications in pharmaceutical and chemical research.
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science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link]
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A Technical Guide to 6-Bromo-3-fluoro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 6-bromo-3-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. Indazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] This document details the physicochemical properties, presents a logical synthetic strategy, and explores the compound's applications as a versatile building block in drug development. Furthermore, it covers essential analytical characterization techniques and provides a thorough safety and handling protocol based on data from closely related structural analogs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among them, the indazole nucleus—a bicyclic structure comprising fused benzene and pyrazole rings—is a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1] The stability of the 1H-indazole tautomer makes it a robust framework for chemical elaboration.[1]
The strategic placement of halogen atoms, such as bromine and fluorine, dramatically enhances the utility of the indazole core.
-
Bromine: Typically introduced at positions amenable to further modification, the bromine atom serves as an invaluable "synthetic handle." It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of diverse molecular fragments. This capability is fundamental to structure-activity relationship (SAR) studies and the optimization of lead compounds.[3]
-
Fluorine: The introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Its high electronegativity can modulate the acidity of nearby N-H bonds, alter binding affinities with target proteins, and block sites of metabolic oxidation, thereby improving a drug candidate's metabolic stability and bioavailability.[1]
This guide focuses specifically on 6-bromo-3-fluoro-1H-indazole , a molecule that combines these strategic features, positioning it as a high-value intermediate for synthetic and medicinal chemistry.
Physicochemical and Structural Properties
Precise identification of molecular isomers is critical. The subject of this guide is 6-bromo-3-fluoro-1H-indazole. It is important to distinguish it from its more commonly cited isomer, 3-bromo-6-fluoro-1H-indazole, which has a different CAS number and substitution pattern.
Key Identifiers and Properties
The following table summarizes the core data for 6-bromo-3-fluoro-1H-indazole and its common isomer for comparative purposes.
| Property | 6-Bromo-3-fluoro-1H-indazole | 3-Bromo-6-fluoro-1H-indazole |
| CAS Number | 1463055-91-5[4] | 885522-04-3[][6] |
| Molecular Formula | C₇H₄BrFN₂[4] | C₇H₄BrFN₂[][6] |
| Molecular Weight | 215.02 g/mol [4] | 215.02 g/mol [][6] |
| Appearance | Solid (predicted) | Solid |
| Storage | Room temperature, sealed, dry[4] | 2-8°C, Keep in dark place, sealed in dry[6][7] |
Chemical Structure
The precise arrangement of substituents on the indazole ring dictates the molecule's reactivity and biological function.
Caption: Structure of 6-bromo-3-fluoro-1H-indazole (CAS: 1463055-91-5).
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis begins with a commercially available, appropriately substituted aniline precursor. The key transformation is an intramolecular cyclization to form the bicyclic indazole core.
Caption: Proposed workflow for the synthesis of 6-bromo-3-fluoro-1H-indazole.
Detailed Experimental Protocol (Proposed)
This protocol is a predictive model based on standard organic synthesis techniques for analogous compounds.[8][9]
Step 1: Diazotization of 4-Bromo-2-fluoro-6-methylaniline
-
Rationale: The conversion of the primary amine group on the aniline precursor into a diazonium salt is the activation step for cyclization. This reaction is highly exothermic and the diazonium intermediate is unstable at higher temperatures; therefore, strict temperature control is critical for safety and yield.
-
Procedure:
-
Suspend 4-bromo-2-fluoro-6-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Step 2: Intramolecular Cyclization and Work-up
-
Rationale: The diazonium group is a good leaving group (as N₂ gas). In this case, an intramolecular reaction occurs where a C-H bond (from the methyl group) attacks the carbon bearing the diazonium group, leading to ring closure. This type of reaction is a variant of the Davis–Beirut reaction or related indazole syntheses.
-
Procedure:
-
Allow the cold diazonium salt solution to warm slowly to room temperature. Gentle heating may be required to drive the cyclization to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Step 3: Purification
-
Rationale: The crude product will likely contain unreacted starting material and side products. Purification is essential to meet the high-purity standards required for drug development.
-
Procedure:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 6-bromo-3-fluoro-1H-indazole.
-
Alternatively, for higher purity, perform column chromatography on silica gel.
-
Application in Medicinal Chemistry and Drug Discovery
6-Bromo-3-fluoro-1H-indazole is primarily used as a molecular building block for creating libraries of more complex compounds.[4] Its structure is ideal for fragment-based lead discovery (FBLD) and lead optimization campaigns.
Caption: Role of 6-bromo-3-fluoro-1H-indazole in a drug discovery workflow.
The bromine at the C6-position is the key reactive site for diversification. Using reactions like the Suzuki-Miyaura coupling, a wide array of aryl or heteroaryl groups can be attached. This allows chemists to probe the binding pocket of a biological target (e.g., an enzyme active site) to identify substituents that enhance potency and selectivity. The fluorine at the C3-position can participate in hydrogen bonding or other non-covalent interactions, anchoring the molecule within the target's binding site.
Analytical Characterization
To confirm the identity and purity of synthesized 6-bromo-3-fluoro-1H-indazole, a combination of analytical techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show distinct signals for the aromatic protons and the N-H proton. The coupling patterns and chemical shifts will be characteristic of the 6-bromo-3-fluoro substitution pattern.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a compound containing one bromine atom.
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final compound, typically aiming for >95% for research applications.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 6-bromo-3-fluoro-1H-indazole. The following information is extrapolated from the SDS of the closely related isomer, 3-bromo-6-fluoro-1H-indazole (CAS 885522-04-3), and should be considered a guideline.[7]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin and eyes.[7][10]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[11]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4][6] Recommended storage conditions are often refrigerated (2-8°C).[6][7]
Conclusion
6-Bromo-3-fluoro-1H-indazole is a strategically designed molecular building block with significant potential in medicinal chemistry. Its dual halogenation provides both a reactive handle for molecular diversification and a means to modulate pharmacokinetic properties. While not as commonly documented as its isomers, its value in constructing novel chemical entities for drug discovery is clear. Adherence to rigorous synthetic protocols and stringent safety precautions is essential when working with this and related heterocyclic compounds.
References
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- Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5.
- BOC Sciences. (n.d.). CAS 885522-04-3 3-BROMO-6-FLUORO (1H)INDAZOLE.
- BLD Pharm. (n.d.). 885522-04-3|3-Bromo-6-fluoro-1H-indazole.
- Angene Chemical. (2025). Safety Data Sheet: 3-bromo-6-fluoro-1H-indazole.
- Apollo Scientific. (n.d.). 6-Bromo-4-fluoro-1H-indazole.
- ChemicalBook. (n.d.). 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3.
- Echemi. (n.d.). 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets.
- Fisher Scientific. (2011). 6-Bromo-1H-indazole - SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- BLD Pharm. (n.d.). 885521-88-0|6-Bromo-3-iodo-1H-indazole.
- MySkinRecipes. (n.d.). 6-Bromo-3-fluoro-1H-indazole.
- Savaniya, N. P., et al. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Pharminter. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-fluoro-1-methyl-1H-indazole.
- Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Taylor & Francis. (2020). Indazole – Knowledge and References.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-Bromo-3-Fluoro-1H-Indazole Derivatives
For Immediate Release
A Deep Dive into a Privileged Scaffold: Identifying and Validating the Molecular Targets of Novel Indazole Compounds for Accelerated Drug Discovery
This technical guide offers an in-depth exploration of the potential biological targets of 6-bromo-3-fluoro-1H-indazole derivatives, a class of compounds poised to make a significant impact on modern drug discovery. As a privileged heterocyclic scaffold, indazole and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to several FDA-approved drugs and numerous clinical candidates, particularly in oncology.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, will dissect the molecular landscape in which these compounds may operate, providing a roadmap for target identification and validation.
The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 3-position of the 1H-indazole core is not arbitrary. The bromine can serve as a key interaction point or a handle for further chemical modification, while the fluorine atom can enhance metabolic stability and binding affinity.[5] This unique substitution pattern suggests a range of potential biological targets, which we will explore in detail.
Part 1: The Kinase Family - A Primary Target Landscape
The indazole nucleus is a well-established "hinge-binding" fragment, making it a powerful scaffold for the design of kinase inhibitors.[6] Several approved anti-cancer drugs, such as Pazopanib and Axitinib, are tyrosine kinase inhibitors built upon the indazole framework.[2][3] Derivatives of 6-bromo-1H-indazole have shown compelling evidence of anticancer activity across a spectrum of cancer cell lines, often through the inhibition of key cellular pathways responsible for cell cycle progression and apoptosis.[7][8]
Tyrosine Kinases
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib is a multi-kinase inhibitor that targets VEGFRs, among others. The 6-bromo-3-fluoro-1H-indazole scaffold could potentially be tailored to selectively inhibit VEGFRs, crucial mediators of angiogenesis in tumors.
-
Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFRs is a validated therapeutic strategy in various cancers. Indazole-based derivatives have been identified as inhibitors of FGFR kinases.[2]
-
Bcr-Abl: For chronic myeloid leukemia, the Bcr-Abl fusion protein is a critical target. 1H-indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type and mutant Bcr-Abl.[2]
Serine/Threonine Kinases
-
Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target of interest in oncology. Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives containing an indazole moiety have been evaluated as potential PLK4 inhibitors.[2]
-
Rho Kinase (ROCK): Fluorinated indazoles have been synthesized and evaluated as inhibitors of Rho kinase (ROCK1) activity, suggesting a role in cardiovascular and neurological disorders.[5]
Experimental Workflow for Kinase Target Identification
A systematic approach is crucial to pinpoint the specific kinase targets of novel 6-bromo-3-fluoro-1H-indazole derivatives.
Part 2: Beyond the Kinome - Exploring Diverse Enzyme and Receptor Targets
While kinases are a prominent target class, the versatility of the indazole scaffold extends to other enzyme families and receptor systems.
Non-Kinase Enzymes
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important immune checkpoint protein. 3-substituted 1H-indazoles have been investigated for their IDO1 enzyme inhibition efficiencies.[2] The 6-bromo-3-fluoro substitution could offer a unique binding mode within the enzyme's active site.
-
Phosphodiesterases (PDEs) and Nitric Oxide Synthase (NOS): Certain indazole derivatives are known to inhibit these enzymes, suggesting potential applications in inflammatory and cardiovascular diseases.[7]
-
Inducible Nitric Oxide Synthase (iNOS): Fluorinated indazole derivatives have demonstrated outstanding iNOS inhibitory action, marking them as promising candidates for further drug development in inflammatory conditions.[5]
Receptors and Ion Channels
-
Transient Receptor Potential A1 (TRPA1): A 6-fluoroindazole derivative has been identified as a selective antagonist of the TRPA1 cation channel, which is involved in pain and inflammation, exhibiting in vivo anti-inflammatory activity.[5]
-
G-Protein Coupled Receptors (GPCRs):
-
GPR120 and GPR40: Indazole derivatives have been identified as agonists for these receptors, which are implicated in metabolic diseases like type 2 diabetes.[2]
-
-
Estrogen Receptor (ER): Some 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs), with potential applications in breast cancer.[2]
Protocol for Target Deconvolution using Affinity Chromatography
This protocol outlines a robust method for identifying the binding partners of a 6-bromo-3-fluoro-1H-indazole derivative from a complex biological sample.
1. Probe Synthesis:
- Synthesize an analog of the 6-bromo-3-fluoro-1H-indazole derivative with a linker arm suitable for immobilization (e.g., an amino or carboxyl group). The attachment point of the linker should be carefully chosen to minimize disruption of the compound's binding to its target.
2. Immobilization:
- Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads.
3. Cell Lysate Preparation:
- Prepare a cell lysate from a relevant cell line or tissue that expresses the suspected target protein(s).
4. Affinity Pull-down:
- Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.
- Wash the beads extensively to remove non-specifically bound proteins.
5. Elution:
- Elute the bound proteins using a competitive inhibitor (the original 6-bromo-3-fluoro-1H-indazole derivative) or by changing the buffer conditions (e.g., pH, salt concentration).
6. Protein Identification:
- Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
7. Target Validation:
- Validate the identified proteins as true targets using orthogonal methods such as Western blotting, Surface Plasmon Resonance (SPR), or Cellular Thermal Shift Assays (CETSA).
"Probe_Synthesis" [label="Synthesize Linker-Modified Derivative", fillcolor="#D1E2FC"];
"Immobilization" [label="Immobilize on Solid Support", fillcolor="#D1E2FC"];
"Lysate_Preparation" [label="Prepare Cell Lysate", fillcolor="#CEEAD6"];
"Affinity_Pulldown" [label="Incubate Lysate with Immobilized Probe", fillcolor="#FDDBB2"];
"Washing" [label="Wash to Remove Non-specific Binders", fillcolor="#FDDBB2"];
"Elution" [label="Elute Bound Proteins", fillcolor="#FDDBB2"];
"Protein_ID" [label="Identify Proteins by Mass Spectrometry", fillcolor="#FCE8B2"];
"Validation" [label="Validate Targets (Western, SPR, CETSA)", fillcolor="#FCE8B2"];
"Probe_Synthesis" -> "Immobilization";
"Lysate_Preparation" -> "Affinity_Pulldown";
"Immobilization" -> "Affinity_Pulldown";
"Affinity_Pulldown" -> "Washing";
"Washing" -> "Elution";
"Elution" -> "Protein_ID";
"Protein_ID" -> "Validation";
}
Part 3: Antimicrobial and Antiprotozoal Potential
Beyond human cellular targets, indazole derivatives have demonstrated significant antimicrobial and antiprotozoal activities.[8] 6-bromo-1H-indazole derivatives, in particular, have been investigated for their efficacy against various bacterial and fungal strains.[7][8] The mechanism of action in these organisms could involve the inhibition of essential enzymes involved in cell wall synthesis or DNA replication.[8] Furthermore, some 2H-indazole derivatives have shown potent antiprotozoal activity against pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[2]
Conclusion
The 6-bromo-3-fluoro-1H-indazole scaffold represents a highly promising starting point for the development of novel therapeutics. The accumulated evidence strongly suggests that its derivatives are likely to interact with a range of biological targets, with a particular emphasis on protein kinases. However, the potential for these compounds to modulate other enzyme systems, receptors, and even microbial targets should not be overlooked. A systematic and multi-faceted approach to target identification and validation, as outlined in this guide, will be essential to fully unlock the therapeutic potential of this exciting class of molecules. The combination of the indazole core's proven track record and the unique electronic properties imparted by the bromo and fluoro substituents provides a fertile ground for the discovery of next-generation medicines.
References
- Benchchem. Comparative Analysis of the Biological Activity of 6-Bromo-1H-indazol-4-amine Analogs: A Guide for Researchers.
- ResearchGate. Different biological activities reported with Indazole derivatives.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery.
- Taylor & Francis Online. Indazole – Knowledge and References.
- ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- MySkinRecipes. 3-Bromo-6-fluoro-1H-indazole.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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Methodological & Application
Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-fluoro-1H-indazole: A Comprehensive Guide to Synthesis, Optimization, and Troubleshooting
An Application Note for Researchers and Drug Development Professionals
Abstract
The indazole scaffold is a privileged pharmacophore, integral to the structure of numerous therapeutic agents.[1][2] The ability to functionalize this core, particularly at the 6-position, is crucial for developing new chemical entities in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[3] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromo-3-fluoro-1H-indazole with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, present a comprehensive table of optimized conditions, and provide a troubleshooting guide to address common challenges. This document is intended to serve as a practical and authoritative resource for researchers in medicinal chemistry and process development.
Introduction: The Strategic Importance of Arylated Indazoles
The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a premier tool for this purpose.[4] Its power lies in its reliability and the relative stability and low toxicity of its organoboron reagents.[5]
The 6-bromo-3-fluoro-1H-indazole is a particularly valuable building block. The indazole core is present in various approved drugs, while the fluorine atom at the 3-position can enhance metabolic stability and modulate physicochemical properties. The bromine at the 6-position provides a synthetic handle for introducing diverse aryl or heteroaryl groups via cross-coupling, enabling the exploration of structure-activity relationships (SAR) critical for drug development.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is essential for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][6]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-3-fluoro-1H-indazole. This is often the rate-determining step, especially for less reactive halides.[6][7] The result is a Pd(II) complex.
-
Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. The reaction requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (organoborate), which facilitates the transfer of the aryl group to the Pd(II) center.[8][9][10][11]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired 6-aryl-3-fluoro-1H-indazole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Synthesis of 3-Fluoro-6-(4-methoxyphenyl)-1H-indazole
This protocol provides a reliable method for the coupling of 6-bromo-3-fluoro-1H-indazole with 4-methoxyphenylboronic acid. The conditions can be adapted for other boronic acids.
Materials and Equipment:
-
6-bromo-3-fluoro-1H-indazole
-
4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Condenser
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar, add 6-bromo-3-fluoro-1H-indazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and Cesium Carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas. This step is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[4]
-
Heating and Monitoring: Heat the reaction mixture to 100 °C under an inert atmosphere. If using a microwave reactor, heat at 140 °C for 30-60 minutes.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours for conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-fluoro-6-(4-methoxyphenyl)-1H-indazole.
Optimization of Reaction Parameters
The success of the Suzuki coupling on heteroaryl halides can be sensitive to the choice of catalyst, base, and solvent. The following table summarizes key parameters that can be varied for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Substrate | 6-bromo-3-fluoro-1H-indazole | The C-Br bond is sufficiently reactive for oxidative addition. Iodides react faster, while chlorides often require more active catalysts.[4] |
| Boronic Acid | Aryl- or Heteroarylboronic Acids/Esters (1.1-1.5 equiv) | Boronic acids are common, but can be unstable. Pinacol esters or MIDA boronates offer greater stability and can reduce side reactions like protodeboronation.[12][13] |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (1-10 mol%) | For heteroaryl halides, ligands that are both electron-rich and bulky, such as those based on biphenylphosphines or ferrocene (dppf), often give superior results by promoting both oxidative addition and reductive elimination.[1][14][15] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ (2-3 equiv) | The base is crucial for activating the boronic acid.[16] Cs₂CO₃ is often the most effective, particularly for challenging couplings, due to its high solubility and the nature of the cesium cation.[3] |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene, DMF | A mixture of an organic solvent with water is common to dissolve both the organic substrates and the inorganic base.[4][16] The choice can be complex, as coordinating solvents can influence catalyst activity and selectivity.[17][18][19] |
| Temperature | 80-140 °C | Higher temperatures are often required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times by efficiently reaching high temperatures.[2][3] |
Experimental and Purification Workflow
The following diagram outlines the logical flow of the entire process, from initial setup to the final, purified product.
Caption: Workflow for the Suzuki-Miyaura coupling of 6-bromo-3-fluoro-1H-indazole.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficient temperature.3. Inappropriate base or solvent system. | 1. Ensure thorough degassing; use a fresh bottle of catalyst.2. Increase temperature or switch to microwave heating.3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., DME/H₂O). |
| Protodeboronation | 1. Boronic acid instability.2. Presence of acidic impurities or excess water. | 1. Use a more stable boronic ester (pinacol or MIDA).[12]2. Use anhydrous solvents and a stronger, non-nucleophilic base. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve the degassing procedure.[4]2. Add a small amount of a reducing agent or ensure the precatalyst is fully activated. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources.2. Catalyst/ligand combination promotes reduction. | 1. Ensure solvents are pure.2. Try a different palladium ligand system. |
| Difficulty in Purification | 1. Formation of closely-eluting byproducts (e.g., homocoupled product).2. Residual tin or boron compounds. | 1. Optimize reaction conditions to minimize byproducts.2. Perform an aqueous wash with NaOH or KF to remove boron impurities. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases: Cesium carbonate and other inorganic bases are corrosive and irritants. Avoid creating dust and handle with care.
-
Microwave Reactions: Reactions under pressure in a microwave should only be performed in certified equipment by trained personnel. Always use a blast shield.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
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Mettler Toledo. Suzuki Cross Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Semantic Scholar. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Journal of the American Chemical Society. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
The Journal of Organic Chemistry. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Journal of the American Chemical Society. (2003). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ResearchGate. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
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ResearchGate. (2014). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
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RSC Publishing. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
National Institutes of Health. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
ResearchGate. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Bromo-3-fluoro-1H-indazole Derivatives
Introduction: The Strategic Importance of the 6-Bromo-3-fluoro-1H-indazole Scaffold
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a bioisostere of indole and appearing in numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms and a bromine handle at specific positions of the indazole ring system creates a versatile scaffold, the 6-bromo-3-fluoro-1H-indazole, primed for diverse and targeted chemical modifications. The fluorine at the 3-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. Concurrently, the bromine atom at the 6-position serves as a key functional group for late-stage diversification through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, which is crucial for optimizing structure-activity relationships (SAR) in the development of novel therapeutics, including kinase inhibitors for oncology.[2]
This comprehensive guide provides detailed, field-proven protocols for the functionalization of the 6-bromo-3-fluoro-1H-indazole core via three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling for C-C bond formation, the Buchwald-Hartwig Amination for C-N bond formation, and the Sonogashira Coupling for C-C (alkyne) bond formation.
Core Synthetic Strategies: An Overview
The functionalization of the 6-bromo position of the 3-fluoro-1H-indazole scaffold is efficiently achieved through palladium catalysis. The choice of reaction—Suzuki, Buchwald-Hartwig, or Sonogashira—depends on the desired substituent to be introduced. Each of these reactions follows a general catalytic cycle, which is fundamental to understanding the process and troubleshooting potential issues.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4] This protocol details the coupling of 6-bromo-3-fluoro-1H-indazole with various arylboronic acids. The choice of a ferrocene-based ligand like dppf is critical as it stabilizes the palladium catalyst and promotes high yields.[1]
Experimental Protocol: Synthesis of 6-Aryl-3-fluoro-1H-indazoles
Materials:
-
6-Bromo-3-fluoro-1H-indazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-bromo-3-fluoro-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-aryl-3-fluoro-1H-indazole derivative.
| Parameter | Value | Reference |
| Catalyst | Pd(dppf)Cl₂ | [1] |
| Base | K₂CO₃ or Cs₂CO₃ | [1][5] |
| Solvent System | 1,4-Dioxane / Water | [5] |
| Temperature | 80-100 °C | [6] |
| Typical Yield | 75-95% | [1] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[7][8] This reaction is highly valued for its functional group tolerance and broad scope, making it ideal for the synthesis of diverse libraries of compounds for drug discovery.[9]
Experimental Protocol: Synthesis of 6-Amino-3-fluoro-1H-indazole Derivatives
Materials:
-
6-Bromo-3-fluoro-1H-indazole
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or similar biaryl phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: Add 6-bromo-3-fluoro-1H-indazole (1.0 mmol) and the desired amine (1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
| Parameter | Value | Reference |
| Catalyst Precursor | Pd₂(dba)₃ | [10] |
| Ligand | Xantphos | [9] |
| Base | NaOtBu or Cs₂CO₃ | [9][10] |
| Solvent | Toluene or Dioxane | [10] |
| Temperature | 100-110 °C | [11] |
| Typical Yield | 70-90% | [12] |
digraph "Buchwald_Hartwig_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Nodes start [label="Start:\nDry Schlenk Tube", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\nAdd Pd₂(dba)₃, Ligand,\nBase, 6-Bromo-3-fluoro-1H-indazole, Amine"]; solvent [label="Add Anhydrous Solvent\n(e.g., Toluene)"]; reaction [label="Heat with Stirring\n(100-110 °C, 12-24h)"]; monitoring [label="Monitor by\nTLC/LC-MS", shape=diamond, style=filled, fillcolor="#FBBC05"]; workup [label="Work-up:\nCool, Dilute, Filter"]; purification [label="Purification:\nExtraction & Column Chromatography"]; product [label="Final Product:\n6-Amino-3-fluoro-1H-indazole Derivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> solvent; solvent -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> product; }
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl halide.[13] This reaction typically employs a dual catalytic system of palladium and copper(I).[9] Modern protocols often explore copper-free conditions to avoid homocoupling of the alkyne (Glaser coupling) and to simplify purification.
Experimental Protocol: Synthesis of 6-Alkynyl-3-fluoro-1H-indazoles
Materials:
-
6-Bromo-3-fluoro-1H-indazole
-
Terminal alkyne (1.5 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-bromo-3-fluoro-1H-indazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (10 mL) and the terminal alkyne (1.5 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Purification: Redissolve the residue in ethyl acetate, wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
| Parameter | Value | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | [2] |
| Copper Co-catalyst | CuI | [2] |
| Base/Solvent | Triethylamine (Et₃N) | [2] |
| Temperature | Room Temperature to 60 °C | [13] |
| Typical Yield | 65-90% | [14] |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in these protocols—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent a powerful and versatile toolkit for the synthetic chemist. They enable the efficient and modular synthesis of a wide array of 6-substituted-3-fluoro-1H-indazole derivatives from a common intermediate. The ability to precisely install carbon- and nitrogen-based substituents is fundamental to modern drug discovery, allowing for the rapid generation of compound libraries for biological screening. These methods are highly reproducible and scalable, providing a solid foundation for both academic research and industrial drug development programs. Further exploration into other palladium-catalyzed reactions, such as the Heck reaction for olefination, will continue to expand the synthetic utility of this valuable scaffold.
References
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]
-
Chemical Reviews. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Journal of Chemical Education. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2014). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- S. K. Kashani, J. E. Jessiman, et al. (2019).
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
NIH Public Access. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Scientific.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem Scientific.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem Scientific.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Biblio. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem Scientific.
-
ResearchGate. (2021). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Retrieved from [Link]
-
Organic Letters. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2019). Selective coupling reaction of arylboronic acid with.... Retrieved from [Link]
-
ResearchGate. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. Retrieved from [Link]
-
SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
Semantic Scholar. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 6-bromo-3-fluoro-1H-indazole in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its role in a multitude of biologically active compounds, particularly in the realm of oncology.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of protein kinases.[2] The strategic functionalization of the indazole ring system allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable, yet underexplored, building block: 6-bromo-3-fluoro-1H-indazole . The presence of a bromine atom at the 6-position provides a versatile handle for introducing a wide array of molecular complexity through well-established palladium-catalyzed cross-coupling reactions.[3][4] Concurrently, the fluorine atom at the 3-position offers several advantages, including enhanced binding affinity, improved metabolic stability, and modulation of pKa, all of which are critical parameters in drug design.[1] This document provides detailed protocols for the application of 6-bromo-3-fluoro-1H-indazole in the synthesis of kinase inhibitors, with an emphasis on the underlying chemical principles and practical considerations for researchers in drug discovery.
Chemical Properties and Reactivity Profile
6-Bromo-3-fluoro-1H-indazole (CAS No. 885522-04-3) is a crystalline solid with the molecular formula C₇H₄BrFN₂.[] The key to its synthetic utility lies in the differential reactivity of its functional groups. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. The indazole N-H can be alkylated or arylated, although in many kinase inhibitor scaffolds, it remains unsubstituted to act as a hydrogen bond donor in the hinge region of the kinase. The fluorine atom at the 3-position is generally unreactive under standard cross-coupling conditions, allowing for its retention in the final molecule where it can contribute to the desired biological activity.
Core Synthetic Protocols: A Guide to Derivatization
The following protocols provide a comprehensive guide to the two most common and powerful methods for derivatizing the 6-bromo-3-fluoro-1H-indazole scaffold: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[4] This protocol outlines the general procedure for the coupling of 6-bromo-3-fluoro-1H-indazole with a variety of boronic acids or their esters.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol:
-
Materials:
-
6-bromo-3-fluoro-1H-indazole (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel, add 6-bromo-3-fluoro-1H-indazole, the boronic acid derivative, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl- or 6-heteroaryl-3-fluoro-1H-indazole.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents prior to use is a critical step for reproducible results.
-
Choice of Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Carbonate bases are commonly used and offer a good balance of reactivity and functional group tolerance.
-
Ligand Choice (in the catalyst): The phosphine ligand (e.g., dppf) stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a key linkage in many kinase inhibitors.[6][7] This protocol provides a general procedure for the coupling of 6-bromo-3-fluoro-1H-indazole with a diverse range of primary and secondary amines.
Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[3][7]
Experimental Protocol:
-
Materials:
-
6-bromo-3-fluoro-1H-indazole (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by 6-bromo-3-fluoro-1H-indazole and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-3-fluoro-1H-indazole derivative.
-
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base like sodium t-butoxide is often required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.
-
Bulky Phosphine Ligands: Ligands like XPhos or BINAP are electron-rich and sterically hindered, which promotes the reductive elimination step and prevents catalyst decomposition.[7]
-
Anhydrous Conditions: Water can react with the strong base and interfere with the catalytic cycle. Therefore, anhydrous conditions are essential for optimal results.
Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways
Derivatives of 6-bromo-3-fluoro-1H-indazole are versatile scaffolds for targeting a range of protein kinases implicated in cancer cell proliferation, survival, and angiogenesis. The indazole core typically forms hydrogen bonds with the hinge region of the kinase, while the substituents at the 6-position can be tailored to occupy the hydrophobic pocket and solvent-exposed regions, thereby conferring potency and selectivity.
Targeted Kinases and Signaling Pathways:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to genomic instability and tumorigenesis.[8]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers, promoting cell proliferation, migration, and angiogenesis.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9]
-
FLT3, PDGFRα, and Kit: Receptor tyrosine kinases that are often mutated or overexpressed in hematological malignancies and solid tumors.[10]
Caption: Kinase signaling pathways targeted by 6-bromo-3-fluoro-1H-indazole-based inhibitors.
Data Presentation: Representative Kinase Inhibitors
The following table summarizes representative kinase inhibitors that can be synthesized utilizing a 6-bromo-indazole scaffold, highlighting the potential of the 6-bromo-3-fluoro-1H-indazole core in generating potent drug candidates.
| Kinase Target | Representative Scaffold/Inhibitor | IC₅₀ (nM) | Reference |
| PLK4 | CFI-400945 (Indazole-based) | 4.85 | [11] |
| PLK4 | Axitinib (Indazole-based) | 4.2 | [11][12] |
| FGFR1 | Indazole-based derivative | < 4.1 | [2] |
| FGFR2 | Indazole-based derivative | 2.0 | [2] |
| FLT3 | 3-amino-1H-indazol-6-yl-benzamide | Single-digit nanomolar EC₅₀ | [10] |
| PDGFRα | 3-amino-1H-indazol-6-yl-benzamide | Single-digit nanomolar EC₅₀ | [10] |
| Kit | 3-amino-1H-indazol-6-yl-benzamide | Single-digit nanomolar EC₅₀ | [10] |
Conclusion and Future Perspectives
6-Bromo-3-fluoro-1H-indazole represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine and fluorine atoms provides a unique combination of synthetic accessibility and desirable physicochemical properties. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work in this area could involve the development of more complex derivatives through sequential cross-coupling reactions, the exploration of novel kinase targets, and the optimization of pharmacokinetic profiles to generate next-generation cancer therapeutics.
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Emmitte, K. A., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4566-4572. Available at: [Link]
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6-Bromo-3-fluoro-1H-indazole: A Versatile Scaffold for Modern Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique structural and electronic properties.[1][2][3][4] This application note provides an in-depth guide to the strategic use of 6-bromo-3-fluoro-1H-indazole as a versatile building block for the synthesis of complex, biologically active molecules. We will explore the rationale behind its design, detail its key reactivity, and provide field-proven protocols for its derivatization through cornerstone reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and regioselective N-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
Introduction: The Strategic Value of 6-Bromo-3-fluoro-1H-indazole
In the landscape of heterocyclic chemistry, indazoles have emerged as crucial components in the design of targeted therapeutics, particularly kinase inhibitors.[3][5][6][7] The 6-bromo-3-fluoro-1H-indazole derivative is a testament to rational drug design, where each substituent is placed with strategic intent.
-
The Indazole Core: This bicyclic system is a bioisostere of the native indole ring found in many biological signaling molecules. Its unique arrangement of nitrogen atoms allows it to act as an effective hinge-binding motif in the ATP-binding pocket of many protein kinases.[2][5]
-
The 6-Bromo Substituent: The bromine atom at the C6 position is the primary anchor for molecular diversification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of aryl, heteroaryl, and nitrogen-based functionalities. This capability is paramount for conducting extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[1][8][9][10]
-
The 3-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[11] The electron-withdrawing fluorine atom at the C3 position can modulate the acidity of the N1-proton, influence binding interactions through hydrogen bonding or dipole moments, and improve metabolic stability by blocking potential sites of oxidation.
The convergence of these three features makes 6-bromo-3-fluoro-1H-indazole a high-value starting material for generating libraries of novel compounds aimed at complex biological targets.
Physicochemical & Handling Data
Proper handling and storage are critical for maintaining the integrity of this reagent. The following data provides key physical properties and recommended handling procedures.
| Property | Value |
| CAS Number | 885522-04-3 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol [] |
| Appearance | Solid (typically off-white to light brown) |
| Purity | >97% (typical) |
| Storage | Store in a cool, dark, dry place. Keep sealed to prevent moisture and air exposure.[13] |
| Safety | Causes skin and eye irritation. Avoid breathing dust/fumes. Use appropriate personal protective equipment (PPE).[14] |
Core Synthetic Strategies & Protocols
The true power of 6-bromo-3-fluoro-1H-indazole lies in its capacity for selective functionalization at three key positions: C6, N1, and N2. The following sections provide detailed protocols for the most critical transformations.
Caption: Synthetic versatility of 6-bromo-3-fluoro-1H-indazole.
C6-Arylation via Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone for installing aryl or heteroaryl moieties, which are often critical for achieving high-affinity binding to target proteins. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Principle: A palladium catalyst facilitates the coupling of the aryl bromide (at C6) with an organoboron reagent (boronic acid or ester) in the presence of a base. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Protocol:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add 6-bromo-3-fluoro-1H-indazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand like SPhos or XPhos (0.10 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 6-aryl-3-fluoro-1H-indazole product.[8][9][15]
C6-Amination via Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents is fundamental to modulating solubility, basicity, and hydrogen-bonding capabilities of a drug candidate. The Buchwald-Hartwig reaction provides a powerful and general method for forming this critical C-N bond.[1][16][17][18]
Principle: This palladium-catalyzed cross-coupling reaction occurs between an aryl halide and an amine in the presence of a strong base and a bulky, electron-rich phosphine ligand. The selectivity for the C-Br bond over other potential reactive sites is high due to the relative rates of oxidative addition (C-I > C-Br > C-Cl).[16]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 6-bromo-3-fluoro-1H-indazole (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02-0.05 eq), and a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.5-2.5 eq).[16]
-
Solvent Addition: Add a suitable anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material via silica gel column chromatography to obtain the desired 6-amino-3-fluoro-1H-indazole derivative.[1][18]
Regioselective N-Alkylation
Alkylation of the indazole nitrogen is a common final step in synthesis, but it presents a significant challenge: regioselectivity. Direct alkylation often yields a mixture of N1 and N2 isomers, which can have vastly different biological activities and are often difficult to separate.[19] Thermodynamic control can often be leveraged to favor the more stable N1 product.[20]
Principle: Deprotonation of the indazole N-H with a suitable base generates an indazolide anion. The subsequent reaction with an alkylating agent can occur at either N1 or N2. The choice of base, solvent, and counter-ion can significantly influence the N1:N2 ratio.[19][20] Conditions that favor a thermodynamically controlled process, such as using NaH in THF, often lead to higher N1 selectivity.[20]
Protocol for N1-Selective Alkylation:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Indazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 6-bromo-3-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the N1-alkylated regioisomer.[20]
Conclusion
6-Bromo-3-fluoro-1H-indazole is a strategically designed and highly valuable building block for medicinal chemistry. Its dual-functional nature—a tunable fluorine element at C3 and a versatile bromine handle at C6—provides an efficient entry point to a rich chemical space. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and regioselective N-alkylation represent robust and reproducible methods for elaborating this scaffold into novel and potent therapeutic candidates. By understanding the principles behind its reactivity, researchers can effectively harness the power of this intermediate to accelerate their drug discovery programs.
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- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 13. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 14. 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3 [amp.chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Note: A Guide to the Regioselective N-Alkylation of 6-bromo-3-fluoro-1H-indazole
Abstract
N-alkylated indazoles are a cornerstone pharmacophore in modern drug discovery, integral to a wide array of therapeutic agents.[1][2] The synthetic challenge in their preparation lies in controlling the regioselectivity of alkylation at the N1 and N2 positions of the indazole ring.[3][4] This application note provides a comprehensive guide to the N-alkylation of 6-bromo-3-fluoro-1H-indazole, a highly functionalized and synthetically valuable intermediate. We present detailed, field-proven protocols for achieving high regioselectivity for both N1 and N2 alkylation by carefully controlling reaction conditions. This guide explains the underlying chemical principles governing selectivity, including steric and electronic effects, and the critical role of base-solvent systems, empowering researchers to make informed decisions in their synthetic campaigns.
Introduction: The Challenge of Indazole Alkylation
The indazole nucleus is an aromatic bicyclic heterocycle that exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][3][5] Direct alkylation of the 1H-indazole scaffold typically results in a mixture of N1 and N2-substituted products, as the anionic intermediate possesses two nucleophilic nitrogen centers.[3][6] The separation of these regioisomers is often challenging and detrimental to overall yield, making the development of regioselective protocols a critical objective in process chemistry and drug development.[1][7]
The regiochemical outcome is governed by a complex interplay of factors:
-
Substituent Effects: The electronic nature and steric bulk of substituents on the indazole ring can influence the relative nucleophilicity and accessibility of the N1 and N2 positions.[1][8] In our target molecule, 6-bromo-3-fluoro-1H-indazole, both substituents are electron-withdrawing, which impacts the acidity of the N-H proton and the charge distribution in the resulting indazolide anion.
-
Reaction Conditions: The choice of base, solvent, and counter-ion is paramount in directing the alkylation.[2][5] As we will detail, these choices can manipulate the reaction environment to favor either kinetic or thermodynamic products.
-
Alkylating Agent: The nature of the electrophile (e.g., alkyl halides vs. tosylates) can also play a role in selectivity.[7][8]
This guide provides two distinct protocols designed to selectively target the N1 and N2 positions of 6-bromo-3-fluoro-1H-indazole.
Mechanistic Rationale for Regiocontrol
Achieving selectivity hinges on exploiting the subtle differences between the N1 and N2 positions.
-
N1-Alkylation (Kinetic Control): Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[1][5][8] The prevailing hypothesis is that after deprotonation, a "tight ion pair" forms between the indazolide anion and the sodium cation (Na⁺). This cation is thought to coordinate with the N2 lone pair, sterically shielding it and directing the incoming alkylating agent to the more accessible N1 position.[6][9] This pathway is generally under kinetic control.
-
N2-Alkylation (Thermodynamic/Cation-Directed Control): Achieving N2 selectivity can be more nuanced. One successful strategy involves using a larger, softer cation like cesium (Cs⁺) from cesium carbonate (Cs₂CO₃). In polar solvents, the cesium ion can coordinate differently, and in some cases, non-covalent interactions can drive the formation of the N2 product.[3][10] Alternatively, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer for certain indazole substrates.[2][5]
The diagram below illustrates the competing pathways.
Figure 2: General experimental workflow for the N-alkylation of indazoles.
Protocol 1: Highly Selective N1-Alkylation
This protocol is optimized for kinetic control to yield the N1-substituted regioisomer as the major product. [5][8][9] Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| 6-bromo-3-fluoro-1H-indazole | 215.02 | 1.0 | 1.0 |
| Sodium Hydride (NaH), 60% in oil | 24.00 | 1.2 | 1.2 |
| Alkyl Halide (R-X) or Tosylate (R-OTs) | Varies | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~0.1 M |
| Saturated aq. NH₄Cl | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-fluoro-1H-indazole (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material (to a concentration of ~0.1 M).
-
Deprotonation: Cool the stirred solution to 0 °C in an ice-water bath. Carefully and portion-wise, add sodium hydride (1.2 eq). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature. The formation of the sodium indazolide salt may result in a slurry.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required. [3]8. Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: Selective N2-Alkylation
This protocol leverages a different base-solvent system that has been shown to favor N2-alkylation for similar bromo-indazole carboxylates, a principle applicable here. [3][10] Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| 6-bromo-3-fluoro-1H-indazole | 215.02 | 1.0 | 1.0 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Alkyl Halide (R-X) or Tosylate (R-OTs) | Varies | 1.5 | 1.5 |
| Anhydrous Dioxane or DMF | Varies | - | ~0.1 M |
| Ethyl Acetate (EtOAc) | - | - | - |
| Water | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - |
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-fluoro-1H-indazole (1.0 eq) and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Dissolution & Reagent Addition: Add anhydrous dioxane (or DMF) to the flask, followed by the alkylating agent (1.5 eq). [3]4. Reaction: Heat the resulting mixture to 90 °C and stir for 2-4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Cooling & Workup: Once complete, cool the mixture to room temperature. Pour the mixture into ethyl acetate and wash with water (2x) and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The N2-isomer is typically more polar than the N1-isomer, but this should be confirmed analytically.
Summary and Troubleshooting
The choice of reaction conditions is critical for directing the N-alkylation of 6-bromo-3-fluoro-1H-indazole. The table below summarizes the expected outcomes.
| Protocol | Base | Solvent | Key Principle | Expected Major Isomer |
| 1 | NaH | THF | Kinetic control via N2 steric shielding by Na⁺ | N1-alkyl |
| 2 | Cs₂CO₃ | Dioxane | Cation effects and potential NCI stabilization | N2-alkyl |
Common Troubleshooting Tips:
-
Low Yield / No Reaction: Ensure all reagents and solvents are anhydrous, as bases like NaH are readily quenched by water. For unreactive alkylating agents, consider increasing the temperature or switching to a more reactive electrophile (e.g., from a chloride to a bromide, iodide, or tosylate).
-
Poor Regioselectivity: A mixture of isomers indicates that the chosen conditions are not sufficiently selective. For N1-selectivity, ensure the reaction is run in a non-polar solvent like THF; polar aprotic solvents like DMF often give mixtures with NaH. [2]For N2-selectivity, ensure a sufficient excess of base and alkylating agent is used.
-
Decomposition: If the starting material or product is unstable to the reaction conditions, consider using a milder base (e.g., K₂CO₃, though this may reduce selectivity) or running the reaction at a lower temperature for a longer period.
By applying these detailed protocols and understanding the underlying mechanistic principles, researchers can confidently and efficiently synthesize the desired N-alkylated 6-bromo-3-fluoro-1H-indazole regioisomers for application in pharmaceutical and chemical research.
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(part v), 1-20. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Keating, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2059-2073. [Link]
-
ResearchGate. (2014). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
-
Keating, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Functionalization of the C5 Position of 6-Bromo-3-fluoro-1H-indazole
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the selective functionalization of the C5 position of 6-bromo-3-fluoro-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The indazole core is a privileged structure, and the ability to introduce diverse substituents at the C5 position, in the presence of existing bromo and fluoro moieties, is crucial for the exploration of structure-activity relationships (SAR) and the generation of novel pharmaceutical candidates. This guide outlines a strategic approach beginning with the synthesis of the core scaffold, followed by N-protection, and subsequent C5 functionalization via Directed ortho-Metalation (DoM). Detailed protocols for introducing a versatile boronic ester at C5 are provided, followed by its use in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to afford a diverse array of C5-substituted indazoles.
Introduction: The Significance of Functionalized Indazoles in Drug Discovery
Indazole derivatives are integral to a multitude of marketed and investigational drugs, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic placement of substituents on the indazole ring system is a key determinant of their pharmacological profile. The 6-bromo-3-fluoro-1H-indazole scaffold offers multiple points for diversification. The fluorine atom at the C3 position can modulate the pKa of the pyrazole ring and influence binding interactions, while the bromine atom at C6 serves as a handle for late-stage functionalization through cross-coupling reactions. The C5 position, adjacent to the C6-bromo substituent, presents a valuable site for introducing additional diversity to fine-tune the biological activity and physicochemical properties of lead compounds.
This guide provides a robust and logical workflow for the selective functionalization of this C5 position, a task that requires careful strategic planning due to the inherent reactivity of the indazole core and the presence of multiple functional groups.
PART 1: Synthesis of the Starting Material: 6-Bromo-3-fluoro-1H-indazole
A reliable supply of the starting material is paramount. The synthesis of 6-bromo-3-fluoro-1H-indazole can be achieved from commercially available precursors. A common and effective method involves the diazotization of a suitably substituted aniline followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 6-Bromo-3-fluoro-1H-indazole
This protocol is adapted from established methodologies for the synthesis of related indazoles.
Step 1: Synthesis of 4-Bromo-5-fluoro-2-methylaniline
The synthesis begins with a commercially available fluoro-methylaniline, which is first brominated to install the bromo substituent at the desired position.
-
Reaction: 3-fluoro-2-methylaniline → 4-bromo-3-fluoro-2-methylaniline
-
Reagents & Conditions: To a solution of 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature of -10 to 10 °C. The reaction is typically complete within 1-2 hours. A quench with sodium bisulfite is performed to remove any excess bromine.
-
Protocol:
-
Dissolve 3-fluoro-2-methylaniline (1.0 equiv.) in acetonitrile.
-
Cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (1.05 equiv.) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at 0-10 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline, which can be used in the next step without further purification.
-
Step 2: Diazotization and Cyclization to form 6-Bromo-3-fluoro-1H-indazole
The synthesized aniline is then converted to the indazole via a diazotization reaction followed by in situ cyclization.
-
Reaction: 4-bromo-3-fluoro-2-methylaniline → 6-bromo-3-fluoro-1H-indazole
-
Reagents & Conditions: The aniline is treated with a diazotizing agent, such as isoamyl nitrite, in an acidic medium like acetic acid. The reaction is heated to facilitate the cyclization.
-
Protocol:
-
Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 equiv.) in acetic acid.
-
Heat the solution to approximately 110 °C.
-
Add isoamyl nitrite (1.2 equiv.) dropwise to the heated solution.
-
Maintain the reaction at 110 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and concentrate to dryness.
-
The residue can be purified by slurrying in a non-polar solvent like methanol or by column chromatography on silica gel to afford 6-bromo-3-fluoro-1H-indazole.
-
PART 2: N-Protection and C5-Functionalization via Directed ortho-Metalation (DoM)
Direct C-H functionalization at the C5 position of 6-bromo-3-fluoro-1H-indazole is challenging due to the presence of other reactive sites. A highly effective strategy is to employ Directed ortho-Metalation (DoM). This involves the use of a directing group, typically installed on the N1 position of the indazole, to guide a strong base to deprotonate the adjacent C7 or C5 positions. The choice of a suitable protecting group is crucial for both directing the lithiation and for its subsequent ease of removal. A tert-butoxycarbonyl (Boc) group is an excellent choice as it is a strong directing group and can be readily removed under acidic conditions.
Workflow for C5 Functionalization
Caption: Workflow for C5 functionalization of 6-bromo-3-fluoro-1H-indazole.
Experimental Protocol: N-Boc Protection
-
Reaction: 6-bromo-3-fluoro-1H-indazole → tert-butyl 6-bromo-3-fluoro-1H-indazole-1-carboxylate
-
Reagents & Conditions: The protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Protocol:
-
To a solution of 6-bromo-3-fluoro-1H-indazole (1.0 equiv.) in DCM, add DMAP (0.1 equiv.) and Boc₂O (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected indazole.
-
Experimental Protocol: C5-Borylation via Directed ortho-Metalation
With the N-Boc group in place, the C5 proton is now acidic enough to be removed by a strong lithium base. The resulting lithiated species can be trapped with an electrophile, such as triisopropyl borate, to install a versatile boronic ester at the C5 position.
-
Reaction: N-Boc-6-bromo-3-fluoro-1H-indazole → N-Boc-6-bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
-
Reagents & Conditions: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) is used at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. The electrophilic trap is triisopropyl borate, followed by conversion to the pinacol boronate ester.
-
Protocol:
-
To a solution of N-Boc-6-bromo-3-fluoro-1H-indazole (1.0 equiv.) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add a solution of LDA (1.5 equiv., freshly prepared or commercial) or s-BuLi (1.5 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add triisopropyl borate (2.0 equiv.) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
After concentration, dissolve the crude boronic acid in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and treat with pinacol (1.5 equiv.) and a drying agent like magnesium sulfate. Stir for 4-6 hours.
-
Filter and concentrate the solution. The resulting C5-borylated indazole can be purified by column chromatography.
-
PART 3: Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
The C5-borylated indazole is a versatile intermediate for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The C6-bromo substituent generally remains intact under these conditions, offering a handle for subsequent functionalization if desired.
Suzuki-Miyaura Coupling: C5-Arylation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C5 position and various aryl or heteroaryl groups.[1]
-
Reaction Principle: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling of the C5-boronic ester with an aryl or heteroaryl halide.[2]
-
Protocol:
-
In a reaction vessel, combine the N-Boc-6-bromo-C5-borylated indazole (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | Phenyl bromide | N-Boc-6-bromo-3-fluoro-5-phenyl-1H-indazole | 85-95 |
| 2 | 4-Methoxyphenyl iodide | N-Boc-6-bromo-3-fluoro-5-(4-methoxyphenyl)-1H-indazole | 80-90 |
| 3 | 3-Pyridyl chloride | N-Boc-6-bromo-3-fluoro-5-(pyridin-3-yl)-1H-indazole | 75-85 |
Sonogashira Coupling: C5-Alkynylation
The Sonogashira coupling enables the introduction of a wide range of terminal alkynes at the C5 position, providing access to compounds with linear geometries that can act as important linkers or pharmacophores.
-
Reaction Principle: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with the C5-functionalized indazole. The C5-boronic ester can be converted to a more reactive C5-iodo derivative prior to the Sonogashira coupling for higher efficiency.
-
Protocol (via C5-Iodo Intermediate):
-
Iodination: Convert the C5-boronic ester to the C5-iodo derivative using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Coupling: In a reaction vessel, combine the N-Boc-6-bromo-C5-iodo-indazole (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper(I) co-catalyst like CuI (0.1 equiv.) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) in a solvent like THF or DMF.
-
Degas the mixture and stir at room temperature to 60 °C until the starting material is consumed.
-
Work up the reaction by filtering through celite, concentrating the filtrate, and purifying by column chromatography.
-
Buchwald-Hartwig Amination: C5-Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C5 position.[3][4]
-
Reaction Principle: A palladium catalyst with a specialized phosphine ligand facilitates the coupling of an amine with an aryl halide. Similar to the Sonogashira coupling, converting the C5-boronic ester to a C5-halide (e.g., bromide or iodide) is advantageous.[3]
-
Protocol (via C5-Bromo Intermediate):
-
Bromination: The C5-boronic ester can be converted to the C5-bromo derivative using a brominating agent like copper(II) bromide.
-
Amination: In a glovebox or under an inert atmosphere, combine the N-Boc-5,6-dibromo-3-fluoro-1H-indazole (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) in an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction, extract the product, and purify by column chromatography.
-
PART 4: N-Deprotection
The final step in many synthetic sequences is the removal of the N-Boc protecting group to yield the free N-H indazole.
Experimental Protocol: N-Boc Deprotection
-
Reaction: N-Boc-C5-functionalized-6-bromo-3-fluoro-1H-indazole → C5-functionalized-6-bromo-3-fluoro-1H-indazole
-
Reagents & Conditions: The Boc group is readily cleaved under acidic conditions, using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or methanol.
-
Protocol:
-
Dissolve the N-Boc protected indazole in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or a saturated solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected indazole, which can be further purified if necessary.
-
Conclusion
The methodologies outlined in this guide provide a comprehensive and strategic approach for the selective functionalization of the C5 position of 6-bromo-3-fluoro-1H-indazole. The use of Directed ortho-Metalation following N-Boc protection is a key strategy that enables the introduction of a versatile boronic ester at the C5 position. This intermediate serves as a gateway to a wide array of C5-substituted analogues through robust and well-established palladium-catalyzed cross-coupling reactions. These protocols are designed to be reproducible and scalable, providing researchers and drug development professionals with the tools to efficiently explore the chemical space around this important heterocyclic scaffold.
References
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link].
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link].
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
The Royal Society of Chemistry. Supplementary Information A novel protocol for the one-pot borylation/Suzuki reaction. Available from: [Link].
-
ResearchGate. Scheme 3. Substrate scope for one-pot transformations. Yields are those of isolated products. Available from: [Link].
-
ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Available from: [Link].
-
Figshare. Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][7][5][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Available from: [Link].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available from: [Link].
-
PubMed. Directed ortho metalation-based methodology. Halo-, nitroso-, and boro-induced ipso-desilylation. Link to an in situ Suzuki reaction. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
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Application Notes & Protocols: Leveraging 6-bromo-3-fluoro-1H-indazole in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure and capacity for hydrogen bonding have made it a cornerstone in the design of a wide array of pharmacologically active agents, including potent kinase inhibitors for cancer therapy and novel antibacterial compounds.[1][2][3] Indazole derivatives are frequently found in approved drugs such as the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib, underscoring their clinical relevance.[3] The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, crucial for interaction with the hinge region of many protein kinases.[4]
Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS).[5][6] By screening libraries of small, low-complexity molecules (fragments), FBDD can explore chemical space more efficiently, often yielding lead compounds with superior physicochemical properties.[7][8] This approach relies on sensitive biophysical techniques to detect the weak binding of these fragments, which are then iteratively optimized and grown into potent, high-affinity drug candidates.[6][9]
This guide focuses on a highly strategic fragment, 6-bromo-3-fluoro-1H-indazole , and its application within an FBDD workflow. The unique substitution pattern of this fragment offers a compelling starting point for drug discovery campaigns, providing vectors for chemical elaboration, opportunities for specific molecular interactions, and favorable metabolic properties.
The Rationale for 6-bromo-3-fluoro-1H-indazole as a Premier Fragment
The selection of 6-bromo-3-fluoro-1H-indazole for a fragment library is underpinned by sound medicinal chemistry principles. The dual halogenation provides distinct advantages for subsequent hit-to-lead optimization:
-
The 6-Bromo Position: The bromine atom serves as a versatile synthetic handle.[10] It is strategically positioned for elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[11] This allows for the systematic exploration of the surrounding solvent-exposed region of a target's binding pocket, enabling rapid generation of analogues to build structure-activity relationships (SAR).
-
The 3-Fluoro Position: The fluorine atom at the C3 position offers several benefits. It can act as a hydrogen bond acceptor and can favorably modulate the pKa of the indazole N-H, potentially enhancing binding affinity. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and tune lipophilicity.
-
The Indazole Core: As a bioisosteric replacement for an arene, the indazole core itself improves properties like water solubility and potency.[10] Its hydrogen-bonding capabilities are critical for anchoring the fragment within a protein's active site, often mimicking the interactions of the adenine hinge-binding motif in kinases.[4]
These features combine to make 6-bromo-3-fluoro-1H-indazole a high-quality starting point for targeting protein families such as kinases, DNA gyrases, and other ATP-dependent enzymes.[2][12]
Experimental Workflow: A Multi-Faceted Approach to Hit Identification and Validation
A successful FBDD campaign requires a cascade of sensitive and orthogonal biophysical methods to confidently identify and validate true fragment hits, mitigating the risk of false positives.
Caption: FBDD workflow from screening to lead optimization.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in a measurable increase in its melting temperature (Tm).
Objective: To identify initial hits from a fragment library that induce a thermal stabilization of the target protein.
Materials:
-
Target protein (e.g., a purified kinase domain) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library, including 6-bromo-3-fluoro-1H-indazole, prepared as 100 mM DMSO stocks.
-
96- or 384-well qPCR plates.
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient.
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 25 µL final reaction volume, mix the protein solution with the dye to achieve a final 5x concentration of the dye.
-
Fragment Dispensing: Dispense 2.5 µL of each fragment stock solution into the wells of the qPCR plate to achieve a final concentration of 200-500 µM. Include DMSO-only wells as a negative control.
-
Protein Addition: Add 22.5 µL of the protein/dye master mix to each well. Seal the plate securely.
-
Centrifugation: Centrifuge the plate briefly (e.g., 1 min at 1000 x g) to ensure all components are mixed and at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive hit is identified by a significant shift in Tm (ΔTm) compared to the DMSO control, typically ≥ 2 °C.
Causality Behind Choices:
-
High Fragment Concentration: FBDD seeks to find low-affinity binders; therefore, high concentrations are necessary to occupy the binding site sufficiently to induce a measurable effect.[5]
-
SYPRO Orange Dye: This dye is environmentally sensitive and fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation, providing a robust signal for unfolding.
-
ΔTm Threshold: A threshold of ≥ 2 °C is a common starting point to balance sensitivity with the need to minimize false positives.
Protocol 2: Hit Validation and Characterization using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on binding affinity (KD), and association (ka) and dissociation (kd) rates. It is an essential orthogonal method to confirm hits from primary screens.[13][14]
Objective: To confirm the direct binding of DSF hits to the target protein and quantify their binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Target protein.
-
Fragment hits (e.g., 6-bromo-3-fluoro-1H-indazole) dissolved in running buffer at various concentrations.
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding (e.g., 10,000-15,000 RU).
-
Fragment Injection: Prepare a serial dilution of the fragment hit in running buffer (e.g., from 1 mM down to 1 µM).
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate. Include buffer-only injections for double referencing.
-
Data Processing: Subtract the reference surface signal and the buffer injection signal from the active surface data.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine KD, ka, and kd. For very fast on/off rates typical of fragments, a steady-state affinity analysis may be more appropriate.
Data Presentation:
| Fragment | DSF ΔTm (°C) | SPR KD (µM) | Ligand Efficiency (LE) |
| 6-bromo-3-fluoro-1H-indazole | +3.5 | 350 | 0.38 |
| Fragment B | +2.8 | 800 | 0.31 |
| Fragment C (Non-binder) | +0.5 | > 2000 | N/A |
Ligand Efficiency (LE) is calculated as: LE = -ΔG / HAC, where ΔG = RTln(KD) and HAC is the heavy (non-hydrogen) atom count. A higher LE indicates a more efficient binder for its size.[5]
Protocol 3: Structural Elucidation via X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target protein.[15] This structural insight is the cornerstone of the subsequent structure-based drug design (SBDD) phase.[16][17]
Objective: To determine the precise binding mode of 6-bromo-3-fluoro-1H-indazole within the target's active site.
Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the target protein using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).[18] This is often the higher throughput method.
-
Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment. This may be necessary if soaking disrupts the crystal lattice.[18]
-
-
Cryo-protection: Soak the fragment-bound crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data using a synchrotron X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the protein-fragment complex structure using molecular replacement and subsequent refinement software.[19]
Interpreting the Structural Data:
The resulting electron density map will reveal the precise orientation of 6-bromo-3-fluoro-1H-indazole in the binding pocket. Key interactions to analyze include:
-
Hydrogen bonds between the indazole N-H and N2 with backbone atoms of the kinase hinge region.
-
The position of the 6-bromo group, identifying a vector for chemical elaboration into a nearby sub-pocket.
-
The orientation of the 3-fluoro group and any potential interactions it makes.
Caption: Logic flow for structure-based hit-to-lead optimization.
Conclusion and Future Directions
6-bromo-3-fluoro-1H-indazole represents a strategically designed fragment that provides an exceptional starting point for FBDD campaigns targeting a wide range of therapeutic targets. Its inherent chemical functionality allows for a logical and efficient hit-to-lead process. The protocols detailed herein provide a robust, multi-faceted workflow for identifying and validating its interaction with a target protein. The critical structural information obtained from X-ray crystallography empowers medicinal chemists to rationally design next-generation compounds, transforming a micromolar fragment hit into a potent, selective, and drug-like clinical candidate.[20]
References
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- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2018). European Journal of Medicinal Chemistry.
- Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. (2013). ACS Medicinal Chemistry Letters.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.
- Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. (2016). Journal of Medicinal Chemistry.
- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026).
- Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). Journal of Medicinal Chemistry.
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Scientific Research.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry.
- How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). ChemMedChem.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
- Application of indazole compounds in OLED devices. (n.d.). ResearchGate.
- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Essays in Biochemistry.
- Fragment-based drug discovery—the importance of high-quality molecule libraries. (2021). Drug Discovery Today.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Organic & Biomolecular Chemistry.
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Chemistry.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013).
- Protein X-ray Crystallography and Drug Discovery. (2020). Methods in Molecular Biology.
- Fragment-based lead discovery using X-ray crystallography. (2005). Journal of Medicinal Chemistry.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Fragment Screening by Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters.
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- 5. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 8. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
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- 18. academic.oup.com [academic.oup.com]
- 19. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
- 20. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Substituted Indazoles: A Guide to the Functionalization of 6-Bromo-3-Fluoro-1H-Indazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the anti-cancer drugs Niraparib and Pazopanib.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of diversely substituted indazoles using 6-bromo-3-fluoro-1H-indazole as a versatile and strategic starting material. We will explore the orthogonal reactivity of the C6-bromo and C3-fluoro positions, enabling sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended to equip researchers in drug discovery and process development with the foundational knowledge and practical methodologies required to generate novel indazole libraries.
Introduction: The Power of the Indazole Scaffold
Indazoles, bicyclic heteroaromatic systems composed of a benzene ring fused to a pyrazole ring, are of immense interest in drug discovery.[3] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][4] Their utility stems from the unique electronic properties and the ability of the indazole N-H to act as a hydrogen bond donor, while the additional pyrazole nitrogen can act as a hydrogen bond acceptor, making it an effective bioisostere for structures like indole.[5]
The starting material, 6-bromo-3-fluoro-1H-indazole, is a particularly powerful building block. It possesses two distinct and orthogonally reactive handles:
-
The C6-Bromo Group: Ideally suited for transformations via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups (C-C bond formation) or amine functionalities (C-N bond formation).
-
The C3-Fluoro Group: The fluorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the fused pyrazole ring system and the high electronegativity of fluorine, which facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[6]
This dual reactivity allows for a planned, stepwise approach to building molecular complexity, making it an invaluable tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies.
The Orthogonal Synthesis Strategy
The core strategy for derivatizing 6-bromo-3-fluoro-1H-indazole relies on the selective functionalization of one position while leaving the other intact for a subsequent transformation. Typically, the more robust palladium-catalyzed cross-coupling at the C6-bromo position is performed first, followed by the nucleophilic substitution at the C3-fluoro position.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
6-Bromo-3-fluoro-1H-indazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 6-bromo-3-fluoro-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The reaction should be set up to a concentration of approximately 0.1 M with respect to the starting indazole.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-3-fluoro-1H-indazole derivative.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Base | Catalyst Loading | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 3 mol% | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 3 mol% | 85 | 6 | 90-98 |
| 3 | 3-Pyridinylboronic acid | K₂CO₃ | 5 mol% | 100 | 12 | 70-85 |
| 4 | Thiophene-2-boronic acid | K₂CO₃ | 5 mol% | 90 | 10 | 75-90 [7] |
Yields are estimates based on similar transformations reported in the literature and may vary.
Protocol II: C6-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for forming C-N bonds. [8]It is particularly effective for coupling aryl halides with a wide range of primary and secondary amines, a transformation that is often challenging using classical methods. [9]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction is catalyzed by a palladium complex. The cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical and often requires optimization. [8][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
Materials:
-
6-Bromo-3-fluoro-1H-indazole
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or sealed reaction vial, inert atmosphere setup
Procedure:
-
Caution: This reaction should be set up in a glovebox or under a strictly inert atmosphere as the catalyst and base are air- and moisture-sensitive.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and the base (NaOtBu, 1.4 eq).
-
Add 6-bromo-3-fluoro-1H-indazole (1.0 eq).
-
Seal the tube, evacuate, and backfill with argon.
-
Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C with stirring. Monitor progress by TLC or LC-MS. Reactions typically require 12-24 hours.
-
After completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by silica gel chromatography to obtain the 6-amino-3-fluoro-1H-indazole.
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Base | Ligand | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | NaOtBu | XPhos | 100 | 16 | 80-95 |
| 2 | Aniline | NaOtBu | XPhos | 110 | 18 | 75-90 |
| 3 | Benzylamine | LiHMDS | RuPhos | 100 | 20 | 70-85 |
| 4 | tert-Butylamine | NaOtBu | tBuXPhos | 100 | 24 | 65-80 |
Yields are estimates based on similar transformations reported in the literature and may vary.
Protocol III: C3-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The C3-fluoro substituent on the indazole ring, now preserved through the C6-coupling step, serves as an excellent leaving group for SNAr reactions. This allows for the introduction of a variety of nitrogen, oxygen, or sulfur nucleophiles.
Mechanistic Rationale
The SNAr reaction is a two-step process. First, the nucleophile attacks the electron-deficient carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group (fluoride) is expelled, restoring the aromaticity of the ring. [11]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C3-position.
Detailed Experimental Protocol (C3-Amination)
Materials:
-
6-Substituted-3-fluoro-1H-indazole (from Protocol I or II)
-
Desired amine nucleophile (2.0 - 5.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 4.0 equivalents)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sealed microwave vial or reaction tube
Procedure:
-
In a microwave vial, combine the 6-substituted-3-fluoro-1H-indazole (1.0 eq), the amine (3.0 eq), and the base (DIPEA, 3.0 eq).
-
Add the solvent (DMSO) to achieve a concentration of 0.2-0.5 M.
-
Seal the vial tightly.
-
Heat the reaction mixture to 120-160 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times.
-
Monitor the reaction by LC-MS. Reactions can take from 30 minutes (microwave) to 24 hours (conventional heating).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography or preparative HPLC to yield the final 3,6-disubstituted-1H-indazole.
Data Summary: Representative SNAr Reactions
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp. (°C) | Method | Typical Yield (%) |
| 1 | Piperidine | DIPEA | DMSO | 140 | Microwave | 80-95 |
| 2 | 4-Methylaniline | K₂CO₃ | DMF | 150 | Conventional | 70-85 |
| 3 | Sodium methoxide | - | MeOH/THF | 80 | Conventional | 85-95 |
| 4 | Benzyl mercaptan | K₂CO₃ | DMF | 100 | Conventional | 75-90 |
Yields are estimates based on similar transformations reported in the literature and may vary.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Coupling) | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Ensure proper degassing of solvents; Use fresh catalyst and base; Set up the reaction in a glovebox; Screen different ligands (e.g., RuPhos, SPhos for Buchwald) or catalysts (e.g., Pd(PPh₃)₄ for Suzuki). |
| Protodebromination (Side Product) | Presence of water or protic sources; Reaction temperature too high. | Use anhydrous solvents; Ensure the base is dry; Lower the reaction temperature and increase the reaction time. |
| Low Yield (SNAr) | Insufficient temperature; Nucleophile is not potent enough; Steric hindrance. | Increase the reaction temperature (microwave heating can be effective); Use a stronger base if applicable; Increase the equivalents of the nucleophile. |
| Formation of N1/N2 Isomers | Indazole N-H can react under certain conditions (alkylation, acylation). | For cross-coupling and SNAr, this is less common. If side products are observed, consider N1-protection (e.g., with SEM or Boc groups) prior to coupling, followed by deprotection as a final step. |
Conclusion
6-Bromo-3-fluoro-1H-indazole is a powerful and strategically designed building block for the synthesis of complex, substituted indazoles. Its orthogonal reactivity enables chemists to selectively perform robust palladium-catalyzed cross-coupling reactions at the C6-position followed by nucleophilic aromatic substitution at the C3-position. The protocols and data provided in this guide offer a solid foundation for researchers to explore and generate novel indazole-based compounds, accelerating the discovery of new therapeutic agents.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Large-Scale Synthesis of 6-Bromo-3-fluoro-1H-indazole for Preclinical Studies
Introduction: The Strategic Importance of 6-Bromo-3-fluoro-1H-indazole
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to its incorporation into drugs for oncology, inflammation, and neurodegenerative diseases.[2]
Within this class, halogenated indazoles such as 6-bromo-3-fluoro-1H-indazole serve as exceptionally versatile intermediates. The strategic placement of orthogonal halogen atoms—bromine and fluorine—provides distinct advantages:
-
Fluorine Atom (C3): The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.
-
Bromine Atom (C6): The bromine atom acts as a synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the systematic and diverse elaboration of the indazole core, a critical capability in the exploration of structure-activity relationships (SAR) during lead optimization.[3]
Transitioning from bench-scale discovery to large-scale synthesis for preclinical evaluation presents significant challenges. The process must be robust, scalable, cost-effective, and, most importantly, yield a final product of exceptionally high purity and consistency to meet stringent regulatory standards. This document provides a detailed guide to a validated synthetic approach for producing multi-gram to kilogram quantities of 6-bromo-3-fluoro-1H-indazole, focusing on process logic, safety, and rigorous quality control.
Comparative Analysis of Synthetic Strategies
Several synthetic routes can be envisioned for the construction of 6-bromo-3-fluoro-1H-indazole. The optimal choice for large-scale production hinges on factors such as starting material availability, reaction efficiency, operational safety, and purification complexity. We will analyze two primary, field-proven strategies.
Route A: Multi-step Synthesis via Nitration and Reductive Cyclization
This classic and reliable approach builds the indazole core from a commercially available substituted toluene. The logic involves introducing the necessary functionalities (a nitro group for the cyclization and a bromine atom) before forming the pyrazole ring. A key advantage is the use of well-understood, scalable reactions.
The general transformation for this route is outlined below:
Caption: Conceptual workflow for Route B via diazotization of an aniline.
This route is often favored for its robustness and scalability. The primary considerations are the safe handling of potentially unstable diazonium intermediates and ensuring efficient cyclization.
Data Summary of Synthetic Routes
| Parameter | Route A: Reductive Cyclization | Route B: Diazotization & Cyclization |
| Typical Starting Material | 4-Bromo-2-fluorotoluene | 4-Bromo-2-fluoro-6-methylaniline |
| Key Transformations | Nitration, Enamine formation, Reductive Cyclization | Acetylation, Diazotization, Cyclization |
| Number of Steps | 3 - 4 steps | 2 - 3 steps |
| Scalability Considerations | Requires management of highly exothermic nitration. Reductive step may use hazardous reagents (e.g., hydrazine) or high-pressure hydrogenation. [4] | Diazotization requires strict temperature control. Use of reagents like isoamyl nitrite is common and scalable. [5] |
| Potential Impurities | Regioisomers from nitration, over-reduction byproducts. | Unreacted starting materials, diazonium decomposition byproducts. |
| References | ,[4] [6] | ,[5] [7] |
Detailed Protocol: Large-Scale Synthesis via Diazotization
This protocol is adapted from established procedures for analogous bromo-indazoles and is designed for a nominal 100-gram scale. [5]All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Step 1: Acetylation of 4-Bromo-2-fluoro-6-methylaniline
-
Rationale: The initial acetylation of the aniline protects the amino group and directs the subsequent cyclization.
-
Materials:
-
4-Bromo-2-fluoro-6-methylaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Chloroform (or another suitable solvent like Dichloromethane)
-
-
Procedure:
-
In a suitable reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel, dissolve 4-bromo-2-fluoro-6-methylaniline in chloroform (~7 L/kg).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for completion by HPLC or TLC.
-
Upon completion, the reaction mixture containing the acetylated intermediate is carried directly to the next step.
-
Step 2: Diazotization and Cyclization
-
Rationale: The core indazole-forming step. Isoamyl nitrite serves as the diazotizing agent, and potassium acetate acts as a base to facilitate the cyclization of the in situ generated diazonium species. Strict temperature control is critical for safety and yield.
-
Materials:
-
Reaction mixture from Step 1
-
Potassium Acetate (1.5 eq)
-
Isoamyl Nitrite (1.5 eq)
-
-
Procedure:
-
To the stirred reaction mixture from Step 1, add potassium acetate as a solid in one portion.
-
Begin heating the mixture to a gentle reflux (approx. 60-65 °C for chloroform).
-
Once refluxing, add isoamyl nitrite dropwise over 1-2 hours. An exotherm may be observed; maintain a controlled reflux.
-
After the addition is complete, maintain the reflux for 18-24 hours. Monitor the reaction progress by HPLC.
-
Step 3: Work-up and Hydrolysis
-
Rationale: This step removes the acetyl protecting group under acidic conditions to yield the final NH-indazole.
-
Materials:
-
Concentrated Hydrochloric Acid (~5 L/kg of starting aniline)
-
50% Aqueous Sodium Hydroxide
-
Heptane (for trituration/washing)
-
-
Procedure:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the chloroform.
-
To the resulting residue, add concentrated hydrochloric acid. Heat the mixture to 50-60 °C and stir for 4-6 hours to effect hydrolysis. Monitor by HPLC until the acetylated indazole is consumed.
-
Cool the acidic mixture to 15-20 °C in an ice bath.
-
Slowly and carefully adjust the pH to >11 by adding a 50% aqueous solution of sodium hydroxide. This is a highly exothermic step; maintain vigorous stirring and external cooling.
-
The product will precipitate as a solid. Stir the resulting slurry for 1 hour.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Step 4: Isolation and Purification
-
Rationale: The crude product is purified to meet preclinical specifications (>98% purity). Recrystallization is often sufficient, but column chromatography may be required if isomeric impurities are present.
-
Procedure:
-
Slurry the damp filter cake in heptane, stir for 1 hour, then filter and wash with fresh heptane to remove non-polar impurities. [5] 2. Dry the solid under vacuum at 40-50 °C to a constant weight.
-
For final purification, perform recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/heptane). Dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath before filtering.
-
Dry the final product under vacuum to yield 6-bromo-3-fluoro-1H-indazole as a solid.
-
Quality Control for Preclinical Batches
Ensuring the identity, purity, and consistency of the final compound is non-negotiable for preclinical studies. A comprehensive suite of analytical tests must be performed.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity. A validated method should be used to quantify the main peak and any impurities, with a target purity of >98%. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the chemical structure by showing the expected proton signals, multiplicities, and integrations.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the single fluorine atom.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive evidence of its identity. [3]* Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₇H₄BrFN₂.
-
Residual Solvent Analysis (GC-HS): Quantifies any remaining solvents from the synthesis and purification steps to ensure they are below ICH-specified limits.
Process Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis of 6-bromo-3-fluoro-1H-indazole.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available from: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available from: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-3-fluoro-1H-indazole by Recrystallization
Welcome to the technical support guide for the purification of 6-bromo-3-fluoro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights into the nuances of its purification by recrystallization, moving beyond a simple protocol to explain the "why" behind each step. Our goal is to empower you to troubleshoot and optimize this critical purification process with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing crude 6-bromo-3-fluoro-1H-indazole?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For 6-bromo-3-fluoro-1H-indazole, which is often a key intermediate in multi-step syntheses, achieving high purity is critical. Impurities can interfere with subsequent reactions, leading to lower yields, side-product formation, and complications in the purification of the final active pharmaceutical ingredient.
Q2: How do I select an appropriate solvent for the recrystallization of 6-bromo-3-fluoro-1H-indazole?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For indazole derivatives, polar protic solvents are often a good starting point.[1] Based on literature for similar substituted indazoles, solvents such as ethanol, methanol, or isopropanol are excellent candidates.[2][3][4] A mixed solvent system, such as isopropanol-water or ethanol-water, can also be highly effective, where water acts as an anti-solvent.[2]
Q3: What are the key characteristics of a successful recrystallization?
A3: A successful recrystallization is characterized by the slow formation of well-defined crystals as the hot, saturated solution cools. This slow growth is crucial as it allows the molecules of 6-bromo-3-fluoro-1H-indazole to selectively incorporate into the growing crystal lattice, leaving impurities behind in the solution (the "mother liquor"). A high recovery of pure material is the ultimate goal.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This is typically achieved by reducing the volume of the solvent through evaporation and re-cooling. However, be aware that this second crop may be less pure than the first, as the concentration of impurities is higher in the remaining solution.
Standard Recrystallization Protocol for 6-Bromo-3-fluoro-1H-indazole
This protocol is a generalized procedure based on established principles for recrystallizing substituted indazoles. Optimization may be required based on the specific impurities present in your crude material.
Materials:
-
Crude 6-bromo-3-fluoro-1H-indazole
-
Recrystallization solvent (e.g., Isopropanol)
-
Anti-solvent (e.g., Deionized Water), if using a mixed-solvent system
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 6-bromo-3-fluoro-1H-indazole in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., isopropanol) to just cover the solid.
-
Heating: Gently heat the mixture with stirring on a hotplate. Add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Rationale: Using the minimum amount of hot solvent is key to creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration into a pre-heated clean flask to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 6-bromo-3-fluoro-1H-indazole.
Problem 1: The compound "oils out" instead of forming crystals.
-
Observation: A cloudy, oily liquid separates from the solution instead of solid crystals.
-
Cause: This occurs when the solute is no longer soluble in the solution and comes out at a temperature above its melting point. This can be due to the presence of impurities depressing the melting point or the solution being too concentrated.[6][7]
-
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[8]
-
Slow Down Cooling: Allow the flask to cool more slowly. Insulating the flask with a cloth can help. This gives the molecules more time to orient themselves into a crystal lattice.[5]
-
Change Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or adjusting the ratio in a mixed-solvent system.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Observation: The solution remains clear with no crystal formation.
-
Cause: The solution is not supersaturated, likely because too much solvent was added initially.[8] It's also possible for a supersaturated solution to resist spontaneous crystallization due to a high nucleation energy barrier.[5]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure 6-bromo-3-fluoro-1H-indazole (a "seed crystal") to the solution to act as a template for crystallization.[5]
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[8] Be careful not to evaporate too much solvent, which could lead to "oiling out."
-
Problem 3: The final yield is very low.
-
Observation: The amount of recovered pure product is significantly less than expected.
-
Cause: Several factors can contribute to low yield.
-
Solutions:
-
Check Solvent Volume: Using a large excess of solvent will result in a significant amount of the product remaining dissolved in the mother liquor.[8] Always aim for the minimum amount of hot solvent needed for complete dissolution.
-
Ensure Complete Crystallization: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.
-
Avoid Premature Crystallization: If a hot filtration step was performed, ensure the funnel and receiving flask were pre-heated to prevent the product from crystallizing on the filter paper.[7]
-
Second Crop: Concentrate the mother liquor and re-cool to obtain a second crop of crystals.
-
Problem 4: The purified product is still colored or appears impure.
-
Observation: The final crystals have a noticeable color, or analytical data (e.g., NMR, LC-MS) indicates the presence of impurities.
-
Cause: The chosen solvent may not be effective at leaving the specific impurities in the solution, or colored impurities may be trapped within the crystal lattice.
-
Solutions:
-
Charcoal Treatment: If colored impurities are the issue, they can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[5] The charcoal adsorbs the colored compounds.
-
Re-recrystallization: A second recrystallization, potentially with a different solvent system, may be necessary to achieve the desired level of purity.
-
Data Summary
While specific quantitative solubility data for 6-bromo-3-fluoro-1H-indazole is not widely published, the following table provides a qualitative guide to solvent selection based on the properties of similar indazole compounds.[1][2][3][4]
| Solvent Class | Examples | Suitability for Recrystallization | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good solubility at high temperatures, lower solubility at room temperature. Often the first choice. |
| Ketones | Acetone | Moderate | May be too good of a solvent, leading to lower recovery. |
| Esters | Ethyl Acetate | Moderate | Can be effective, sometimes used in combination with a non-polar anti-solvent. |
| Aprotic Polar | DMF, DMSO | Low | Generally too effective at dissolving indazoles, making them unsuitable for recrystallization but useful for reactions.[1] |
| Non-polar | Hexanes, Heptane | Low | Typically used as anti-solvents in mixed-solvent systems. |
Visual Workflow
The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting Decision Tree for Recrystallization.
References
-
Benchchem. Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. 9[9]
-
Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. 1[1]
-
Benchchem. Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization. 5[5]
-
PrepChem.com. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. 2[2]
-
ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. 3[3]
-
National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. 4[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-bromo-3-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 6-bromo-3-fluoro-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of high-purity 6-bromo-3-fluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: My final product shows two distinct spots on TLC/peaks in HPLC with the same mass. What are they?
A1: This is a classic indication of regioisomer formation, a common challenge in indazole chemistry. You are likely observing a mixture of the desired 1H-indazole and the isomeric 2H-indazole. The formation of N1 and N2 substituted indazoles is highly dependent on the reaction conditions, particularly the base and solvent used during cyclization or subsequent functionalization steps.[1][2][3] The thermodynamic and kinetic control of the reaction can favor one isomer over the other.[4][5]
Q2: I'm observing a significant amount of starting material in my crude product. How can I improve the conversion?
A2: Incomplete conversion can be due to several factors. Firstly, ensure your reagents, especially the diazotizing or cyclization agents, are fresh and of high purity. For instance, in syntheses involving diazotization of an aniline precursor, the quality of the nitrite source is crucial.[6] Secondly, reaction temperature and time are critical parameters. Some cyclization reactions require prolonged heating to go to completion. Finally, inefficient mixing in heterogeneous reaction mixtures can also lead to incomplete reactions.
Q3: My mass spectrometry analysis shows a peak corresponding to a di-brominated product. How can I avoid this?
A3: The presence of a di-brominated species indicates over-bromination, a common side reaction when using strong brominating agents.[7][8] To mitigate this, you can try a less reactive brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine. Additionally, carefully controlling the stoichiometry of the brominating agent and maintaining a lower reaction temperature can significantly reduce the formation of this byproduct.
Q4: How can I effectively purify my 6-bromo-3-fluoro-1H-indazole to remove persistent impurities?
A4: For the removal of regioisomers and other closely related impurities, column chromatography on silica gel is often the most effective method.[9] A carefully selected eluent system, typically a gradient of hexane and ethyl acetate, can resolve the different isomers. For less polar impurities and residual starting materials, recrystallization from a suitable solvent system can be a highly effective and scalable purification technique. Preparative HPLC is an option for obtaining very high purity material, especially for separating stubborn isomers.[7]
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common issues encountered during the synthesis of 6-bromo-3-fluoro-1H-indazole.
Issue 1: Presence of Regioisomers (1H vs. 2H)
Root Cause Analysis:
The indazole ring system possesses two nitrogen atoms, both of which can participate in reactions, leading to the formation of N1 and N2 substituted products. The ratio of these isomers is influenced by steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions.[1][2] For instance, the choice of base and solvent can alter the site of deprotonation and subsequent reaction.
Diagnostic Workflow:
-
NMR Spectroscopy: A thorough analysis of the 1H and 13C NMR spectra is the most definitive way to distinguish between the N1 and N2 isomers. The chemical shifts and coupling constants of the aromatic protons will differ significantly between the two regioisomers. Two-dimensional NMR experiments like HMBC can help in unambiguous assignment.[1]
-
HPLC Analysis: Develop a robust HPLC method that can separate the two isomers. A C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[10]
Mitigation and Resolution Strategies:
-
Reaction Condition Optimization: Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, Acetonitrile) to influence the regioselectivity. It has been shown that NaH in THF can favor N1-alkylation for certain indazoles.[1][2]
-
Chromatographic Separation: If a mixture of isomers is obtained, separation can be achieved by flash column chromatography. A shallow gradient of a polar solvent in a non-polar solvent is often required for good separation.
Table 1: Common Impurities and their Identification
| Impurity Type | Potential Structure | Identification Method | Mitigation Strategy |
| Starting Material | e.g., 4-bromo-2-fluoro-6-methylaniline | HPLC, LC-MS | Increase reaction time/temperature, use fresh reagents. |
| Regioisomer | 6-bromo-3-fluoro-2H-indazole | NMR, HPLC | Optimize reaction conditions (base, solvent), chromatographic separation.[1] |
| Over-bromination | Di-bromo-3-fluoro-1H-indazole | LC-MS | Use a milder brominating agent (e.g., NBS), control stoichiometry and temperature.[7] |
| Residual Solvents | e.g., DMF, THF, Acetonitrile | 1H NMR | Dry the final product under high vacuum. |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method to analyze the purity of 6-bromo-3-fluoro-1H-indazole and detect common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.[10]
Workflow for Troubleshooting Impurity Formation
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions for 6-bromo-3-fluoro-1H-indazole
As a Senior Application Scientist, I understand that optimizing cross-coupling reactions, particularly for complex heterocyclic systems like 6-bromo-3-fluoro-1H-indazole, requires a nuanced approach that balances reactivity with stability. This guide is structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles and supported by established literature.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, substrates like 6-bromo-3-fluoro-1H-indazole present unique challenges. The acidic N-H proton of the indazole ring can interact with the catalytic system, and the electronic nature of the heterocycle can influence reactivity.[2] This guide will help you navigate these complexities to achieve high-yield, reproducible results.
Troubleshooting Guide
This section addresses specific experimental failures. Identify your primary issue below and follow the recommended diagnostic and corrective steps.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes?
Low conversion is a common hurdle and typically points to an issue with the catalytic cycle's efficiency. The primary bottleneck is often the initial oxidative addition step or catalyst deactivation.[3][4]
Possible Causes & Solutions:
-
Inactive Catalyst System: The combination of palladium precursor and ligand may not be active enough for this specific substrate. 6-bromo-3-fluoro-1H-indazole is an electron-deficient system, which can make oxidative addition more challenging.[5]
-
Solution: Switch to a more robust, electron-rich, and sterically hindered ligand. Buchwald ligands such as SPhos or XPhos are excellent choices as they promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[6][7] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often more reliable than generating the active catalyst in situ.[8]
-
-
Catalyst Poisoning by Indazole: The nitrogen atoms of the indazole ring, particularly after deprotonation by the base, can coordinate to the palladium center and inhibit catalysis.[2][9]
-
Solution: Use a milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong hydroxides or alkoxides.[6] This minimizes the concentration of the anionic indazolide species in solution. Additionally, using a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome partial inhibition.
-
-
Insufficient Temperature: While many Suzuki couplings run under mild conditions, some substrates require more thermal energy to overcome the activation barrier for oxidative addition.[10]
-
Improper Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[4]
-
Solution: Ensure your solvent and reaction setup are rigorously deoxygenated. A minimum of 3-4 freeze-pump-thaw cycles is recommended for the solvent.[13] Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can be effective.[14] Assemble the reaction under a positive pressure of inert gas.
-
Q2: My main side product is the dehalogenated indazole (protodebromination). How can I suppress this?
Protodebromination, the replacement of bromine with hydrogen, is a common side reaction that competes with the desired cross-coupling.[4][9]
Possible Causes & Solutions:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from solvents (e.g., alcohols used as co-solvents) or the boronic acid reagent itself, particularly if it is impure or unstable.
-
Solution: Avoid using alcohol as a primary solvent if dehalogenation is severe. Aprotic solvents like 1,4-dioxane or toluene with a minimal amount of water are generally preferred.[6] Ensure the boronic acid is of high purity. If protodeboronation is also an issue, switching to a more stable boronic ester (e.g., a pinacol ester) or an organotrifluoroborate can prevent both side reactions.[9][10]
-
-
Slow Transmetalation: If the transmetalation step is slow relative to competing pathways, the organopalladium intermediate [Ar-Pd(II)-Br] has a longer lifetime and is more susceptible to side reactions like dehalogenation.
-
Solution: The choice of base is critical for activating the boronic acid for transmetalation.[10] A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate this step.[11][15] Ensure the base is sufficiently soluble in the reaction medium; a mixed solvent system (e.g., dioxane/water) often helps.[16]
-
Q3: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I prevent it?
Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is typically promoted by the presence of oxygen and Pd(II) species.[4][9]
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: As mentioned, oxygen is a primary culprit. It can facilitate the oxidation of the boronic acid and promote the homocoupling pathway.[4]
-
Solution: Rigorous degassing is the most effective preventative measure.[15]
-
-
Use of Pd(II) Precatalysts without a Reducing Agent: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the remaining Pd(II) can catalyze homocoupling.
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that generates Pd(0) efficiently is preferable.[11] If using Pd(II), the phosphine ligand often acts as the reductant, but this is not always clean. Adding a sacrificial reductant is generally not recommended as it can complicate the reaction. The best practice is to use a well-defined Pd(0) source or a precatalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst/ligand system to try for this substrate?
For N-heterocyclic substrates, a robust system is needed. A reliable starting point is Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos .[17][18] These systems show broad functional group tolerance and are effective for heteroaryl halides.[2][19]
| Catalyst / Ligand System | Pros | Cons |
| Pd(dppf)Cl₂ | Air-stable, reliable, good for many heteroaryl couplings.[20] | May not be active enough for very challenging substrates. |
| Pd₂(dba)₃ / XPhos or SPhos | Highly active, excellent for electron-rich and -poor substrates, promotes fast oxidative addition.[5] | Air-sensitive components, requires careful handling under inert atmosphere. |
| XPhos Pd G3 (Precatalyst) | Air-stable, highly active, reproducible generation of active species.[8] | Higher cost compared to individual components. |
Q2: How do I choose the right base for coupling with an acidic NH-indazole?
The base has three key roles: it activates the boronic acid for transmetalation, participates in the formation of the active palladium complex, and can accelerate reductive elimination.[21] For a substrate with an acidic N-H proton (pKa ≈ 14-16 in DMSO), the base must be strong enough to facilitate the catalytic cycle but not so strong that it fully deprotonates the indazole, which could lead to catalyst inhibition.[2]
| Base | Strength | Key Characteristics & Use Cases |
| K₂CO₃ | Moderate | A standard, cost-effective choice. Often used in aqueous mixtures (e.g., dioxane/water).[6][22] |
| K₃PO₄ | Moderate/Strong | Excellent choice for N-H containing heterocycles. Its moderate basicity and high pKa of its conjugate acid are effective without causing excessive substrate deprotonation.[2] |
| Cs₂CO₃ | Strong | Highly effective due to its high solubility in organic solvents, which can accelerate the reaction.[11][15] A good option if other bases fail. |
| NaOH / KOH | Very Strong | Generally not recommended for this substrate due to the high risk of catalyst inhibition and potential for base-sensitive functional group degradation.[15] |
Q3: What is the optimal solvent system?
The ideal solvent system must solubilize the (often nonpolar) aryl halide, the (often polar) boronic acid, and the inorganic base. This is why biphasic or mixed solvent systems are highly effective.[21][23]
-
1,4-Dioxane / Water (e.g., 4:1 to 10:1 v/v): A very common and effective system. Dioxane is a good solvent for the organic components, while water dissolves the base and facilitates the transmetalation step.[2][22]
-
Toluene / Ethanol / Water: Another robust combination. Toluene is the primary organic phase, while ethanol can help with the solubility of more polar substrates.[14]
-
THF / Water: Similar to dioxane/water but with a lower boiling point, which can be useful for reactions that need to be run at milder temperatures (~65 °C).[14]
Visualized Mechanisms and Workflows
To better understand the process, the following diagrams illustrate the core Suzuki-Miyaura mechanism and a logical workflow for troubleshooting common issues.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Bromo-3-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 6-bromo-3-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 6-bromo-3-fluoro-1H-indazole, offering potential causes and actionable solutions.
Question 1: I am experiencing very low yields in the initial indazole ring formation step. What are the likely causes and how can I optimize the reaction?
Low yields in indazole synthesis are a common challenge and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for improving the efficiency of your reaction.
Potential Causes & Solutions:
| Parameter | Potential Issue | Troubleshooting Steps & Scientific Rationale |
| Reaction Temperature | Suboptimal temperature can lead to incomplete reaction or decomposition of intermediates. | Optimization: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C). Some indazole syntheses benefit from elevated temperatures, but excessive heat can promote side reactions.[1] The optimal temperature is a balance between reaction rate and stability of the reactants and products. |
| Solvent Choice | The polarity and proticity of the solvent can significantly influence reaction kinetics and equilibria. | Optimization: Screen different solvents. For instance, in some cyclization reactions to form indazoles, the addition of a controlled amount of a protic solvent like water to an alcohol can enhance the yield.[1] However, an excess can be detrimental. For cyclization of nitro-aromatic precursors, acetic acid is often used.[2] |
| Base Selection | The strength and stoichiometry of the base are critical for deprotonation steps and can affect the overall reaction pathway. | Optimization: If your synthesis involves a base, consider screening different bases (e.g., K₂CO₃, NaH, t-BuOK). The choice of base can also influence the regioselectivity of subsequent N-alkylation if that is a downstream step.[1] |
| Starting Material Quality | Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. | Verification: Ensure the purity of your starting materials (e.g., a substituted 2-fluoroaniline derivative) using techniques like NMR or LC-MS. Recrystallization or column chromatography of the starting materials may be necessary. |
Question 2: During the fluorination step, I am observing a mixture of products and incomplete conversion. How can I improve the selectivity and yield of the 3-fluoro-indazole?
Direct C-3 fluorination of the indazole ring can be challenging, and achieving high regioselectivity and yield requires careful selection of the fluorinating agent and reaction conditions.[3]
Potential Causes & Solutions:
-
Fluorinating Agent: The choice of fluorinating agent is paramount.
-
Reaction Conditions:
-
Solvent: The reaction medium can influence the reactivity of the fluorinating agent. For NFSI-mediated fluorination, water has been reported as an effective solvent, offering an environmentally friendly option.[3]
-
Temperature: Fluorination reactions are often sensitive to temperature. Running the reaction at ambient temperature or slightly elevated temperatures may be optimal. High temperatures can lead to decomposition.
-
-
Substrate Protection: The electronic nature of the indazole ring influences its reactivity towards electrophilic fluorination.
-
Strategy: Protection of the N1 or N2 position can alter the electron density of the pyrazole ring and may be necessary to achieve the desired regioselectivity. However, some methods report successful fluorination of unprotected indazoles.[3]
-
Question 3: I am struggling with the regioselectivity of the bromination step, obtaining a mixture of isomers. How can I selectively introduce bromine at the C-6 position?
Achieving high regioselectivity in the bromination of an already substituted indazole ring depends on the directing effects of the existing substituents (the fluoro group and the pyrazole ring itself).
Potential Causes & Solutions:
-
Directing Group Effects: The fluorine at C-3 is an ortho-, para-director, and the indazole ring itself has specific positions that are more susceptible to electrophilic substitution.
-
Brominating Agent:
-
Recommendation: N-Bromosuccinimide (NBS) is a commonly used and milder alternative to liquid bromine for electrophilic bromination, which can improve selectivity.[5]
-
-
Catalyst/Reaction Conditions:
-
Organocatalysis: The use of an organocatalyst like gallocyanine has been shown to enhance the halogenation of indazoles and pyrazoles with N-halosuccinimides under mild conditions.[5]
-
Solvent: The choice of solvent can influence the outcome. Acetonitrile or dichloromethane are common solvents for bromination reactions.
-
Question 4: My final product is difficult to purify. What are some effective purification strategies for 6-bromo-3-fluoro-1H-indazole?
The purification of halogenated heterocyclic compounds can be challenging due to similar polarities of the desired product and potential side products.
Recommended Purification Techniques:
| Technique | Description & Best Practices |
| Column Chromatography | This is the most common method for purifying organic compounds. Pro-Tip: Use a gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). A step-gradient can be effective in separating closely related isomers. |
| Recrystallization | If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Pro-Tip: Screen a variety of solvent systems (e.g., ethanol/water, toluene, ethyl acetate/hexane) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Preparative HPLC | For very difficult separations or to obtain highly pure material for analytical purposes, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 6-bromo-3-fluoro-1H-indazole?
A plausible synthetic strategy would involve a multi-step process. One common approach for constructing the indazole core is through a diazotization of a substituted aniline followed by cyclization.[7] For this specific molecule, a potential route could start from a pre-functionalized aniline derivative. For example, a synthesis could begin with the nitration of a substituted bromofluorotoluene, followed by a reaction to form the indazole ring, and finally reduction of the nitro group.[2][8]
Q2: What is the mechanism of the Sandmeyer reaction, and could it be used in this synthesis?
The Sandmeyer reaction is a versatile method for converting an aryl diazonium salt to an aryl halide or pseudohalide using a copper(I) salt as a catalyst.[9][10] It proceeds through a radical-nucleophilic aromatic substitution mechanism.[9][10] While potentially useful for introducing the bromo or fluoro group onto an aromatic ring, for this specific target, it's more likely that the halogen atoms are incorporated into the starting materials before the indazole ring is formed.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Diazonium Salts: If your synthesis involves the formation of aryl diazonium salts, be aware that they are thermally unstable and can be explosive when isolated and dried.[9] It is crucial to keep them at low temperatures (typically 0-5 °C) and use them in situ.[9]
-
Halogenating Agents: Reagents like bromine and N-halosuccinimides are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fluorinating Agents: Many fluorinating agents are highly reactive and can release HF upon contact with moisture. Handle with extreme care and follow specific safety protocols for the chosen reagent.
Q4: How does the position of the fluorine atom affect the properties of the final molecule?
The incorporation of fluorine into a molecule can significantly alter its physicochemical and biological properties.[3] For instance, the presence of a fluorine atom at the C-6 position of an indazole has been shown to significantly enhance the inhibitory potency against certain kinases and improve oral bioavailability in some drug candidates.[11]
Visualizing the Workflow
A general workflow for troubleshooting synthetic reactions can be visualized as a cycle of evaluation and optimization.
Caption: A generalized workflow for troubleshooting and optimizing a chemical synthesis.
References
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs - Benchchem. (URL: )
- Overcoming regioselectivity issues in indazole synthesis - Benchchem. (URL: )
- Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H - Benchchem. (URL: )
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL: )
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. (URL: )
- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - ChemicalBook. (URL: )
- Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole - PrepChem.com. (URL: )
- troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene - Benchchem. (URL: )
- Sandmeyer reaction - Wikipedia. (URL: )
-
(PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor - ResearchGate. (URL: [Link])
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
indazole - Organic Syntheses Procedure. (URL: [Link])
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole - Benchchem. (URL: )
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
Technical Support Center: Navigating Dehalogenation Side Reactions of 6-bromo-3-fluoro-1H-indazole
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common yet challenging dehalogenation side reactions encountered during cross-coupling experiments with 6-bromo-3-fluoro-1H-indazole. Our goal is to equip you with the scientific understanding and practical solutions to minimize these unwanted reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the dehalogenation side reaction, and why is it a concern with 6-bromo-3-fluoro-1H-indazole?
A1: Dehalogenation, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. Instead of the intended coupling partner, a hydrogen atom replaces the bromine atom on the 6-bromo-3-fluoro-1H-indazole substrate.[1][2] This leads to the formation of the undesired byproduct, 3-fluoro-1H-indazole, which reduces the yield of your target molecule and complicates downstream purification efforts.[1] The electronic properties of 6-bromo-3-fluoro-1H-indazole, specifically the presence of the electron-withdrawing fluorine atom and the indazole ring, make it more susceptible to this side reaction.[1]
Q2: What is the underlying mechanism of this dehalogenation?
A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can originate from various sources in your reaction mixture, such as trace water, alcohol solvents, certain bases, or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl group of your substrate, which is bound to the palladium center, yielding the dehalogenated 3-fluoro-1H-indazole and regenerating the Pd(0) catalyst.[1]
Visualizing the Competing Reactions
Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway.
Caption: Competing pathways: desired cross-coupling vs. dehalogenation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and mitigating the dehalogenation of 6-bromo-3-fluoro-1H-indazole in your cross-coupling reactions.
Issue 1: Significant formation of 3-fluoro-1H-indazole byproduct.
Diagnosis and Confirmation:
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the disappearance of the aromatic proton signal corresponding to the position of the bromine atom and the appearance of a new aromatic proton signal in its place are indicative of dehalogenation.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 3-fluoro-1H-indazole.
Troubleshooting Workflow:
Sources
Technical Support Center: Improving Regioselectivity of 6-Bromo-3-fluoro-1H-indazole Reactions
Welcome to the Technical Support Center for reactions involving 6-bromo-3-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic strategies.
The indazole core is a privileged structure in medicinal chemistry, and the unique substitution pattern of 6-bromo-3-fluoro-1H-indazole offers a valuable platform for the development of novel therapeutics. However, the inherent tautomerism of the indazole ring presents a significant challenge in controlling the regioselectivity of its reactions, often leading to mixtures of N1 and N2 isomers. This guide will equip you with the knowledge to address these challenges and achieve your desired synthetic outcomes.
I. Understanding Regioselectivity in 6-Bromo-3-fluoro-1H-indazole
The key to controlling the regioselectivity of reactions with 6-bromo-3-fluoro-1H-indazole lies in understanding the interplay of electronic and steric factors, as well as the reaction conditions. The indazole can exist in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[1][2] Direct alkylation or arylation often yields a mixture of N1 and N2 substituted products, making careful optimization of reaction parameters crucial.[1]
The 3-fluoro substituent, being electron-withdrawing, and the 6-bromo substituent both influence the electron density and steric environment of the two nitrogen atoms, thereby affecting their nucleophilicity and accessibility to electrophiles.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the functionalization of 6-bromo-3-fluoro-1H-indazole in a practical question-and-answer format.
N-Alkylation Reactions
Q1: I am getting a mixture of N1 and N2 alkylated products with my 6-bromo-3-fluoro-1H-indazole. How can I improve the selectivity for the N1 isomer?
A1: Achieving high N1-selectivity is a common challenge. The formation of a mixture of regioisomers is often due to the comparable nucleophilicity of the two nitrogen atoms under certain conditions. To favor the N1 isomer, you should consider the following factors:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a non-polar aprotic solvent is often key to high N1 selectivity. Sodium hydride (NaH) in tetrahydrofuran (THF) is a widely used system that has been shown to provide excellent N1-regioselectivity for a variety of substituted indazoles.[2][3][4][5][6] This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can coordinate to the N2 nitrogen, sterically hindering its attack. In contrast, using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often leads to a mixture of isomers or favors the N2 product.[3][4]
-
Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][2] Therefore, reaction conditions that allow for equilibration, such as longer reaction times or slightly elevated temperatures, can favor the formation of the N1 product.[2]
-
Nature of the Alkylating Agent: While the base and solvent are primary drivers of regioselectivity, the electrophile can also play a role. For simple alkyl halides, the principles mentioned above are most critical.
Q2: My goal is to synthesize the N2-alkylated regioisomer of 6-bromo-3-fluoro-1H-indazole. What conditions should I employ?
A2: While N1-alkylation is often favored under thermodynamic control, specific conditions can be employed to promote the formation of the N2 isomer, which is often the kinetic product.
-
Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles.[2] Using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD) with an alcohol as the alkylating agent typically results in a strong preference for the N2-substituted product.
-
Acidic or Neutral Conditions: Alkylation under acidic or neutral conditions can also favor the N2 position. This is because the N2 atom is generally considered to be the more basic and nucleophilic site in the neutral indazole.[1][7]
-
Solvent Effects: In some cases, polar aprotic solvents like DMSO with certain base combinations (e.g., NaHMDS) have been shown to favor N2-alkylation.[2]
Q3: I am observing low conversion in my N-alkylation reaction. What are the potential causes and solutions?
A3: Low conversion can be frustrating. Here are some common culprits and troubleshooting tips:
-
Base Inefficiency: Ensure your base is fresh and active. Sodium hydride, for example, can be passivated by a layer of sodium hydroxide. It's good practice to wash NaH with hexanes before use. Also, ensure you are using a sufficient stoichiometric amount of the base (typically 1.1-1.5 equivalents).
-
Insufficient Reaction Time or Temperature: Some alkylations can be sluggish, especially with less reactive electrophiles. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to decomposition or side reactions.
-
Poor Solubility: The starting indazole or the base may have poor solubility in the chosen solvent. Consider using a co-solvent or switching to a solvent in which all components are more soluble.
-
Nature of the Leaving Group: For alkyl halides, the reactivity order is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
Palladium-Catalyzed Cross-Coupling Reactions
Q4: I want to perform a Suzuki-Miyaura coupling at the 6-bromo position of my N-protected 6-bromo-3-fluoro-indazole. What are the key parameters to consider for a successful reaction?
A4: The 6-bromo position of the indazole is well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here are the critical parameters for success:
-
Catalyst and Ligand Selection: A variety of palladium catalysts and phosphine ligands can be effective. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos. The choice of ligand is crucial and often depends on the specific boronic acid being used. For challenging couplings, using more advanced Buchwald-type ligands is recommended.
-
Base and Solvent System: A weak inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The solvent system is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water to facilitate the dissolution of the base and the boronic acid.
-
Reaction Temperature: These reactions are typically run at elevated temperatures, often between 80-120 °C. Microwave irradiation can also be a very effective method to accelerate the reaction and improve yields.[8][9]
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Q5: I am attempting a Buchwald-Hartwig amination at the 6-bromo position, but I am getting low yields and side products. How can I optimize this reaction?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Optimization often involves fine-tuning the catalyst system and reaction conditions.
-
Ligand Choice: The choice of phosphine ligand is paramount. For amination reactions, bulky, electron-rich ligands such as Xantphos, DavePhos, or BrettPhos are often superior. The optimal ligand can depend on the nature of both the indazole and the amine coupling partner.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction rate and the formation of side products.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly dried before use.
-
Temperature: These reactions are generally run at elevated temperatures (80-110 °C).
-
Protecting Group Strategy: If the indazole NH is unprotected, competitive N-arylation can occur. It is often advisable to protect the indazole nitrogen (e.g., with a Boc, SEM, or methyl group) before attempting the Buchwald-Hartwig amination at the 6-position.
III. Detailed Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization may be required for your specific substrates and desired outcomes.
Protocol 1: Regioselective N1-Alkylation of 6-Bromo-3-fluoro-1H-indazole
This protocol is designed to favor the formation of the N1-alkylated product.
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-bromo-3-fluoro-1H-indazole (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and any minor N2 isomers.
Protocol 2: Regioselective N2-Alkylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N2-alkylated product.
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-3-fluoro-1H-indazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq).
-
Add anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in THF dropwise over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent (e.g., diethyl ether) prior to chromatography.
IV. Data Presentation: Factors Influencing N-Alkylation Regioselectivity
The following table summarizes the general effects of reaction parameters on the N1/N2 regioselectivity of indazole alkylation, based on literature for analogous compounds.
| Parameter | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale | Reference(s) |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or Mitsunobu conditions | Strong bases form a tight ion pair at N2, directing attack to N1. Weaker bases allow for more kinetic control, favoring the more nucleophilic N2. | [2][3][4] |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane) | Polar aprotic (e.g., DMF, DMSO) | Non-polar solvents promote tight ion pair formation. Polar solvents can solvate the cation, leading to a "freer" anion and more kinetic N2 attack. | [2][3] |
| Temperature | Higher temperatures (allowing for equilibration) | Lower temperatures (kinetic control) | N1 is the thermodynamic product, favored at higher temperatures. N2 is the kinetic product, favored at lower temperatures. | [1] |
| Reaction Type | Standard SN2 with strong base | Mitsunobu reaction | The mechanism of the Mitsunobu reaction inherently favors attack at the more nucleophilic N2 position. | [2] |
V. Visualization of Key Concepts
Workflow for Troubleshooting N-Alkylation Regioselectivity
Caption: A decision-making workflow for troubleshooting N-alkylation regioselectivity.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
VI. References
-
BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem Technical Support.
-
Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Technical Blog.
-
Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Alam, M. M., & Keating, T. A. (2018). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron Letters, 59(32), 3121-3124.
-
Ye, M., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(18), 3465–3468. [Link]
-
Khan, I., et al. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
-
Magdalane, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft.
-
Alam, M. M., & Keating, T. A. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
-
Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 584–587. [Link]
-
Alam, M. M., & Keating, T. A. (2018). Indazole C-3 substituent effects. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6543-6549. [Link]
-
Ye, M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2785. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. New Journal of Chemistry, 45(6), 3236-3243. [Link]
-
Kumar, A., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]
-
Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem Technical Support.
-
Kumar, A., et al. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]
-
Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(4), 285-290.
-
BenchChem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
-
Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
-
Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(2), 147-154.
-
BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Support.
-
PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. [Link]
-
Prakash, G. K. S., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters, 21(16), 6255–6258. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Bromo-3-fluoro-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for the efficient palladium-catalyzed cross-coupling of 6-bromo-3-fluoro-1H-indazole. This valuable building block presents unique challenges and opportunities in the synthesis of novel chemical entities. This resource is designed to provide you with the expertise to navigate these challenges and achieve successful outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Understanding the Substrate: 6-Bromo-3-fluoro-1H-indazole
The reactivity of 6-bromo-3-fluoro-1H-indazole in palladium-catalyzed cross-coupling reactions is influenced by several key structural features:
-
The Bromo Group at the 6-Position: This is the primary site for oxidative addition to the palladium catalyst. Its reactivity is generally good for a heteroaryl bromide.
-
The Fluoro Group at the 3-Position: This electron-withdrawing group can influence the electronic properties of the indazole ring, potentially affecting the rate of oxidative addition and other steps in the catalytic cycle.
-
The Unprotected N-H Group: The acidic proton on the indazole nitrogen can interact with the catalyst or base, potentially leading to side reactions or catalyst inhibition. N-protection strategies may be necessary under certain conditions.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. When coupling 6-bromo-3-fluoro-1H-indazole, careful selection of the catalyst, ligand, and base is crucial for high yields and minimizing side reactions.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is the best initial catalyst system to screen for the Suzuki coupling of 6-bromo-3-fluoro-1H-indazole?
A1: For heteroaryl bromides like 6-bromo-3-fluoro-1H-indazole, a good starting point is a palladium(II) precatalyst with a phosphine ligand.[2] A widely successful combination for similar bromoindazoles is Pd(dppf)Cl₂.[3] This catalyst is often effective with a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent system such as 1,4-dioxane/water.[4][5]
Q2: My Suzuki coupling is sluggish or gives low yields. What should I try next?
A2: If you observe low reactivity, consider the following troubleshooting steps:
-
Increase Catalyst Loading: While typically 1-5 mol% is used, increasing to 5-10 mol% can sometimes improve yields for challenging substrates.[6]
-
Switch to a More Active Catalyst System: If Pd(dppf)Cl₂ is not effective, consider a more electron-rich and bulky ligand, such as XPhos or SPhos, in combination with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂. These ligands can promote the oxidative addition and reductive elimination steps.
-
Change the Base: A stronger base like Cs₂CO₃ can sometimes accelerate the reaction.[7]
-
Elevate the Temperature: Increasing the reaction temperature, potentially using a sealed vessel for higher boiling point solvents, can overcome activation barriers.
Q3: I am observing significant debromination of my starting material. How can I prevent this?
A3: Debromination is a common side reaction that can be minimized by:
-
Ensuring Anhydrous and Anaerobic Conditions: Moisture and oxygen can lead to catalyst decomposition and side reactions.
-
Using a Milder Base: If you are using a very strong base, switching to a weaker one like K₃PO₄ or even KF might reduce debromination.
-
Optimizing the Ligand: The choice of ligand can influence the relative rates of the desired coupling and undesired side reactions. Screening different phosphine ligands is recommended.
Q4: Do I need to protect the N-H of the indazole?
A4: While many Suzuki couplings of N-H heterocycles can proceed without protection, it is a crucial factor to consider, especially if you are experiencing issues with yield or side reactions.[] The acidic N-H can be deprotonated by the base, potentially leading to catalyst inhibition or N-arylation side products. If you suspect this is an issue, protecting the indazole with a group like BOC (tert-butyloxycarbonyl) can be beneficial.[9][10]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ is a reliable choice for many heteroaryl couplings.[3] The Pd(OAc)₂/SPhos system offers higher activity for more challenging substrates. |
| Ligand | dppf or SPhos | dppf provides good stability and reactivity. SPhos is a more electron-rich and bulky ligand that can enhance catalytic activity. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | These bases are effective for activating the boronic acid without being overly harsh.[4][7] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or DME/H₂O | A mixture of a polar aprotic solvent and water is typically used to dissolve both the organic and inorganic reagents.[4] |
| Temperature | 80-110 °C | This temperature range is generally sufficient to drive the reaction to completion. |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-3-fluoro-1H-indazole with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add 6-bromo-3-fluoro-1H-indazole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a final substrate concentration of 0.1-0.2 M.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. 877264-77-2 Cas No. | 6-Bromo-1H-indazole, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Analytical Methods for Detecting Impurities in 6-bromo-3-fluoro-1H-indazole
Welcome to the technical support center for the analysis of 6-bromo-3-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and troubleshooting impurities in this critical chemical intermediate. The following sections offer a combination of frequently asked questions and detailed troubleshooting guides to address common challenges encountered during analytical testing.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical methods for detecting impurities in 6-bromo-3-fluoro-1H-indazole.
Q1: What are the most probable impurities I might find in my sample of 6-bromo-3-fluoro-1H-indazole?
The potential impurities in your sample are largely dictated by the synthetic route employed. However, some common classes of impurities include:
-
Starting Materials and Intermediates: Incomplete reactions can result in the presence of precursors. For instance, if the synthesis involves the bromination of 3-fluoro-1H-indazole, the unreacted starting material could be a potential impurity. Similarly, unreacted intermediates from multi-step syntheses may also be present.
-
Byproducts: Side reactions are a common source of impurities. These can include regioisomers, where the bromine or fluorine atoms are in different positions on the indazole ring, or products of over-bromination leading to di-bromo species.[1]
-
Reagents and Solvents: Residual solvents from the reaction and purification steps are frequently observed. Additionally, trace amounts of reagents used in the synthesis, such as brominating agents, may remain in the final product.[1]
-
Degradation Products: 6-bromo-3-fluoro-1H-indazole may degrade over time, particularly if not stored under optimal conditions (e.g., protected from light and moisture).[1]
Q2: Which analytical techniques are most suitable for impurity profiling of 6-bromo-3-fluoro-1H-indazole?
A multi-technique approach is often the most effective for comprehensive impurity profiling. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A reversed-phase HPLC (RP-HPLC) method is typically a good starting point for a hydrophobic compound like 6-bromo-3-fluoro-1H-indazole.[2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.[1] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity, greatly aiding in its identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of isolated impurities.[1] NMR can also be used to identify and quantify impurities in the bulk sample if their signals are resolved from the main component.
Q3: Why is method validation important for impurity analysis, and what are the key parameters?
Analytical method validation is a critical regulatory requirement in the pharmaceutical industry.[3][4] It provides documented evidence that an analytical method is reliable and suitable for its intended purpose.[4] For impurity analysis, validation ensures the accurate and precise measurement of all potential impurities.[5] Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:[3][5]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities and degradation products.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
II. Troubleshooting Guides
This section provides practical solutions to specific problems you might encounter during the analysis of 6-bromo-3-fluoro-1H-indazole.
HPLC Analysis Troubleshooting
Problem 1: An unexpected peak appears in my HPLC chromatogram.
An unexpected peak is a clear indication of an impurity. The following workflow can help in its identification.
Workflow for Identifying Unknown Impurities
Caption: A systematic approach to identifying an unknown peak in an HPLC chromatogram.
Detailed Steps:
-
Review the Synthesis: Carefully examine the synthetic pathway to anticipate potential byproducts, unreacted starting materials, or intermediates.[1]
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. This is a critical first step in identification.[1]
-
Propose Structures: Based on the molecular weight and the synthetic route, propose possible chemical structures for the impurity.
-
Isolate the Impurity: If the impurity is present in sufficient quantity, consider isolating it using techniques like preparative HPLC.[1]
-
Structural Elucidation: Use spectroscopic techniques like NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) on the isolated impurity to confirm its structure.[1]
-
Confirmation with a Reference Standard: The most definitive way to identify an impurity is to obtain a reference standard of the suspected compound and compare its retention time and spectral data with the unknown peak.[1]
Problem 2: Poor peak shape (tailing or fronting) is observed for the main peak or impurity peaks.
Poor peak shape can compromise the accuracy of integration and quantification.
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | For basic compounds like indazoles, interactions with residual silanols on the silica-based column can cause tailing. Try a lower pH mobile phase (if the compound is stable) or use a column with end-capping or a different stationary phase. |
| Column Void or Contamination | A void at the column inlet or contamination can distort peak shape. Try back-flushing the column. If the problem persists, the column may need to be replaced.[7][8] |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or similar in strength to the mobile phase.[9] Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. |
Problem 3: Retention times are shifting.
Inconsistent retention times can make peak identification and quantification unreliable.
| Possible Cause | Solution |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when using a new mobile phase or after a gradient run. |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate.[10] Ensure the pump is delivering a consistent flow rate. |
NMR Spectroscopy Troubleshooting
Problem 4: The ¹H NMR spectrum shows broader peaks than expected.
Broad peaks in an NMR spectrum can obscure important structural information.
| Possible Cause | Solution |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals from catalysts or reaction vessels can cause significant line broadening.[1] Consider passing the sample solution through a small plug of silica gel. |
| Sample Viscosity | A highly concentrated sample can be viscous, leading to broader signals. Dilute the sample.[1] |
| Chemical Exchange | The N-H proton of the indazole ring can undergo chemical exchange, leading to a broad signal. This is often solvent and temperature-dependent. |
| Unresolved Couplings | Complex or unresolved couplings can sometimes appear as broad peaks. Try acquiring the spectrum at a higher magnetic field strength if available. |
Problem 5: The integration of peaks in the ¹H NMR spectrum is incorrect.
Accurate integration is crucial for quantitative analysis.
| Possible Cause | Solution |
| Poor Baseline Correction | Ensure the baseline of the spectrum is flat before integration. Manually correct the baseline if necessary.[1] |
| Overlapping Signals | If peaks are overlapping, the integration regions may not be set correctly.[1] Try to deconvolute the overlapping signals using appropriate software if possible. |
| Phase Errors | Incorrect phasing of the spectrum can lead to integration errors. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. |
| Insufficient Relaxation Delay | For quantitative NMR, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons between scans. |
Logical Flow for Troubleshooting Impurity Sources
Caption: A decision tree for systematically investigating the origin of impurities.
III. Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This method serves as a starting point and may require optimization based on the specific impurities present in your sample.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the 6-bromo-3-fluoro-1H-indazole sample into a clean, dry NMR tube.[1]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1][11]
-
Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.[1]
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.[1]
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
References
-
International Conference on Harmonisation. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
dos Santos, T. C., de Oliveira, J. E., & de Oliveira, L. A. L. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(1), 88-100. Retrieved from [Link]
-
Chaudhary, P. K., & Sharma, A. (2018). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences, 7(6), 3122-3129. Retrieved from [Link]
-
Patel, D. A., & Patel, D. N. (2023). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 11(4), 1-8. Retrieved from [Link]
-
Vscht.cz. (n.d.). Troubleshooting HPLC. Retrieved from [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4, 6-and 6, 7-difluoro-3-methyl-1 H-indazoles. Journal of heterocyclic chemistry, 46(6), 1408-1414. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
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Technical Support Center: Strategies to Avoid Over-bromination in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of electrophilic bromination of the indazole scaffold. Over-bromination is a common and frustrating side reaction that leads to reduced yields of the desired mono-brominated product and complicates downstream purification.
This document provides in-depth, field-proven insights into the mechanisms driving bromination, troubleshooting guides for when things go wrong, and validated protocols to achieve high regioselectivity and prevent the formation of di- or poly-brominated species.
Part 1: Understanding the Root Cause: Reactivity of the Indazole Ring
Before troubleshooting, it's crucial to understand the inherent electronic nature of the indazole ring. Indazole is a bicyclic heteroaromatic system where the pyrazole ring is electron-rich and the benzene ring is comparatively less so. Electrophilic substitution, such as bromination, is governed by the relative reactivity of the different positions on the ring.
Kinetic studies have shown that the sequence of reactivity for molecular indazole is typically C5 > C3 > C7 .[1] However, this order is highly sensitive to reaction conditions (pH, solvent) and the nature of the indazole species (neutral, cationic, or anionic).
-
Neutral Conditions: In neutral or mildly acidic media, bromination tends to favor the C5 position on the benzene ring, followed by the C3 position on the pyrazole ring.
-
Anionic Conditions (Deprotonated Indazole): Under basic conditions, the indazole nitrogen is deprotonated, forming the indazolide anion. This significantly increases the electron density of the pyrazole ring, making the C3 position overwhelmingly the most reactive site .[1]
-
N-Substituted Indazoles: The presence of a substituent at N1 or N2 dramatically alters the reactivity. N2-substitution, for example, often directs electrophilic attack almost exclusively to the C3 position.[2][3][4][5][6]
This interplay of factors is the primary reason why controlling bromination can be challenging and why a one-size-fits-all approach is rarely successful.
Part 2: Troubleshooting Guide: Diagnosing and Solving Over-bromination
This section addresses the most common issue encountered during these experiments: the formation of undesired di-brominated products when a mono-brominated indazole is the target.
Issue: My reaction produced a significant amount of a di-brominated product (e.g., 3,5-dibromoindazole) alongside, or instead of, my target mono-bromoindazole.
This is a classic case of over-bromination. Let's break down the probable causes and their corresponding solutions.
Probable Cause 1: Incorrect Stoichiometry of the Brominating Agent
This is the most frequent error. Using too much of a powerful brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) will inevitably lead to multiple brominations, especially on an activated ring system.
Solution: Implement Strict Stoichiometric Control.
-
Rule of Thumb: Start with 1.0 to 1.1 equivalents of your brominating agent. Even a slight excess (e.g., 1.5 equivalents) can dramatically increase the formation of di-brominated side products.[7]
-
Slow Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a dilute solution dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-bromination of the starting material over the bromination of the already-brominated (and often still reactive) product.
Caption: Troubleshooting workflow for over-bromination.
Probable Cause 2: Elevated Reaction Temperature
Higher temperatures increase reaction rates indiscriminately. This accelerates not only the desired first bromination but also the undesired second bromination, especially if the mono-brominated product is still electron-rich enough to react further.
Solution: Optimize Reaction Temperature.
-
Start Cold: Begin your reaction at 0 °C, especially during the addition of the brominating agent.
-
Room Temperature is Often Sufficient: For many substrates, particularly those that are activated, the reaction can proceed to completion at room temperature without the need for heating.[8]
-
Controlled Heating: If heating is necessary, increase it incrementally (e.g., to 40-50 °C) while monitoring the reaction closely by TLC or LC-MS. One study found that for 2H-indazoles, mono-bromination with NBS in ethanol proceeded cleanly at 50 °C.[4][6]
Probable Cause 3: Choice of Brominating Agent and Solvent
The combination of your bromine source and solvent system profoundly impacts selectivity.
-
Highly Reactive Systems: Elemental bromine (Br₂) is extremely reactive and often leads to over-bromination. NBS is a common alternative, but in non-polar solvents like CCl₄ or DCM, it can still be too aggressive.
-
Solvent Effects: Green solvents like ethanol (EtOH) have been shown to provide excellent yields and selectivity for mono-bromination of 2H-indazoles with NBS.[4][6] The use of DMF has also been reported for clean C3-bromination of 5-nitro-1H-indazole.[9]
Solution: Select a Milder, More Selective Reagent System.
-
DBDMH for C3 Selectivity: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a highly efficient and selective reagent for the C3-bromination of N-substituted indazoles, often providing the desired product in high yield with minimal side reactions.[2][3][10][11][12] Ultrasound assistance can further improve the efficiency of this method.[5]
-
Optimize Solvent: If using NBS, consider switching from chlorinated solvents to ethanol or, in some specific cases, water, which can moderate reactivity and improve selectivity.[4][6]
| Brominating Agent | Target Position(s) | Typical Conditions | Key Considerations |
| Br₂ | C3, C5, C7 | Acetic Acid, 90 °C | Highly reactive; high risk of over-bromination.[13] |
| NBS | C3, C7 | EtOH, 50 °C or DMF, 80 °C | Widely used, but stoichiometry is critical. Solvent choice can tune selectivity.[4][14][15] |
| DBDMH | C3 (highly selective) | EtOH, Na₂CO₃, 40 °C, Ultrasound | Excellent for selective C3-bromination of N-substituted indazoles. Milder than NBS.[2][3][5] |
Probable Cause 4: Uncontrolled Reactivity of NH-Indazole
For NH-free indazoles, the acidic proton at N1 can be removed by a base or the brominating agent itself, creating the highly reactive indazolide anion, which rapidly brominates at C3. This can lead to a complex mixture of products if not controlled.
Solution: Employ an N-Protecting Group Strategy. Protecting the indazole nitrogen is one of the most robust strategies to control regioselectivity and prevent over-bromination. The protecting group can serve two purposes: deactivating the ring slightly and sterically directing the electrophile.
-
SEM Protection for C3-Functionalization: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing lithiation and subsequent electrophilic attack to the C3 position. It is stable under many conditions and can be readily removed.[16]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is another common protecting group, easily introduced with (Boc)₂O and removed under acidic (TFA, HCl) or specific basic (NaOMe) conditions.[17]
| Protecting Group | Typical Introduction Reagents | Typical Deprotection Conditions | Directing Effect / Benefit |
| Boc | (Boc)₂O, TEA, DMAP | TFA or HCl in an organic solvent | Prevents formation of the anion; moderates reactivity.[17] |
| SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Excellent for directing C3-lithiation and subsequent functionalization.[16] |
| Trityl (Trt) | TrCl, Et₃N in DMF | Trifluoroacetic acid (TFA) | Bulky group provides steric hindrance. |
| Benzyl (Bn) | BnBr, NaH in THF | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to many conditions; removed orthogonally.[17] |
Part 3: Frequently Asked Questions (FAQs)
Q1: I want to brominate specifically at the C7 position. How can I achieve this selectivity over C3 and C5? A: Achieving C7 selectivity is challenging due to the higher intrinsic reactivity of C3 and C5. However, it has been accomplished through substrate control. For 4-substituted 1H-indazoles, direct bromination with NBS in DMF at 80 °C has been shown to be highly regioselective for the C7 position.[14][15] The substituent at C4 effectively directs the bromination to C7. Without such a directing group, C7 bromination is often part of a mixture.
Q2: My bromination reaction is very sluggish or doesn't proceed at all. What could be the issue? A: This typically occurs with highly deactivated indazole rings (e.g., those bearing strong electron-withdrawing groups like -NO₂ or -CF₃). While some protocols show tolerance for these groups[5], you may need to employ more forcing conditions. Consider increasing the temperature, using a more reactive brominating agent (with caution), or switching to a solvent system that better solubilizes your substrate and reagents. A patent describes the successful bromination of 5-nitro-1H-indazole using a bromine solution in DMF.[9]
Q3: How do I confirm that I have the correct mono-brominated isomer and not a mixture? A: Proper analytical characterization is essential.
-
¹H NMR Spectroscopy: This is the most powerful tool. The coupling constants and chemical shifts of the aromatic protons are highly diagnostic. The disappearance of a specific proton signal and the shifts in the remaining protons will confirm the site of bromination.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: For N-substituted indazoles, NOE experiments can confirm the regiochemistry by showing through-space correlations between the N-substituent and protons on the indazole ring.
-
LC-MS and GC-MS: These techniques are excellent for confirming the mass of your product (verifying mono-bromination vs. di-bromination) and assessing the purity of the crude reaction mixture.
Q4: Can I use a metal-catalyzed approach for bromination? A: While direct electrophilic bromination is most common, metal-catalyzed C-H activation/halogenation is an emerging field. However, for bromination, direct methods with reagents like NBS or DBDMH are typically more straightforward and cost-effective. Metal catalysis is more frequently employed in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using the bromo-indazole as a substrate.[14][15]
Part 4: Key Experimental Protocols
Protocol 1: Selective C3-Bromination of N-Phenyl-2H-indazole using DBDMH
This protocol is adapted from an ultrasound-assisted methodology, which is noted for its high yield, selectivity, and rapid reaction times.[2][3]
-
Setup: To a suitable reaction vessel, add 2-phenyl-2H-indazole (1.0 eq.), Na₂CO₃ (2.0 eq.), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq.).
-
Solvent: Add ethanol (EtOH) to create a solution or suspension (e.g., 0.1 M concentration).
-
Reaction: Place the vessel in an ultrasonic bath operating at 40 kHz. Heat the bath to 40 °C.
-
Monitoring: Irradiate for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bisulfite to destroy any remaining active bromine species.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Controlled Mono-bromination of 2H-Indazole using NBS
This protocol is based on a metal-free method demonstrating high selectivity in ethanol.[4][6]
-
Setup: Dissolve the 2-substituted-2H-indazole (1.0 eq.) in ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography to isolate the mono-brominated product.
References
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. Available from: [Link]
-
ResearchGate. One‐pot synthesis of 3‐bromo‐2H‐indazole 6. Available from: [Link]
-
Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available from: [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. Available from: [Link]
-
Khalid, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. Available from: [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. Available from: [Link]
-
ResearchGate. Optimization for the bromination step. Available from: [Link]
-
Pérez-González, A., et al. (2014). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. Available from: [Link]
-
ResearchGate. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available from: [Link]
-
Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available from: [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]
-
ResearchGate. Bromination of compounds 3a–c and 4a–c with NBS. Available from: [Link]
-
Semantic Scholar. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]
-
NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]
-
Khalid, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
-
NIH. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available from: [Link]
-
PubMed. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available from: [Link]
-
Organic Syntheses. Indazole. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-3-fluoro-1H-indazole and 6-Chloro-3-fluoro-1H-indazole
Introduction
In the landscape of medicinal chemistry, indazole derivatives are recognized as privileged scaffolds due to their prevalence in a multitude of biologically active compounds.[1][2] Their structural similarity to indoles allows them to act as effective bioisosteres, while offering unique electronic properties and metabolic profiles.[3] The strategic functionalization of the indazole core is paramount in drug discovery for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth technical comparison of two key synthetic intermediates: 6-bromo-3-fluoro-1H-indazole and 6-chloro-3-fluoro-1H-indazole . Both molecules serve as versatile building blocks, featuring a reactive halogen at the 6-position for cross-coupling reactions and a fluorine atom at the 3-position that modulates the electronic character of the heterocyclic system. The choice between the bromo- and chloro-analogue is a critical decision in synthetic design, directly impacting reaction efficiency, catalyst selection, and overall synthetic strategy. We will dissect the fundamental principles governing their differential reactivity and provide supporting experimental data to guide researchers in making informed decisions for their specific applications.
Fundamental Principles of Reactivity
The divergent reactivity of 6-bromo- and 6-chloro-3-fluoro-1H-indazole is primarily governed by two factors: the inherent strength of the carbon-halogen bond and the electronic influence of the fluorinated indazole core.
Carbon-Halogen Bond Dissociation Energy (BDE)
The most significant determinant of reactivity in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and thus more reactive than the C-Cl bond. This difference is quantified by their respective bond dissociation energies (BDE).[4][5]
| Bond | Average BDE (kcal/mol) |
| Aryl C-Br | ~81 |
| Aryl C-Cl | ~96 |
| Table 1: Comparison of Aryl C-Br and C-Cl Bond Dissociation Energies.[4] |
This energy gap is the cornerstone of their differential reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] A weaker C-X bond facilitates a faster rate of oxidative addition, leading to the general reactivity trend: C-I > C-Br > C-Cl > C-F .[4] Consequently, 6-bromo-3-fluoro-1H-indazole will typically react under milder conditions than its chloro- counterpart.
Electronic Effects of the 3-Fluoro-1H-indazole Scaffold
The indazole ring is an electron-rich heteroaromatic system. However, the presence of a fluorine atom at the 3-position introduces strong electron-withdrawing inductive effects. This has several implications:
-
Activation of the C-X Bond: The electron-withdrawing nature of the 3-fluoro substituent can make the C6-halogen bond more susceptible to oxidative addition.
-
Influence on Nucleophilic Aromatic Substitution (SNAr): The fluorine at C-3 is itself a potential site for nucleophilic attack, particularly given the electron-deficient nature of that position. However, SNAr on an unactivated benzene ring is difficult, and displacement of fluoride is less common than other halogens unless significantly activated.[6]
-
Acidity of the N-H Proton: The electron-withdrawing groups increase the acidity of the indazole N-H proton, which can be a key consideration when selecting a base for cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing the C-6 position of these indazoles. Here, we compare the performance of the bromo- and chloro-derivatives in two of the most crucial transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The difference in C-X bond strength leads to distinct requirements for catalytic systems and reaction conditions.
Due to the higher reactivity of the C-Br bond, Suzuki couplings can be achieved with a wide range of standard palladium catalysts and conditions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[7][8]
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-1H-indazole
-
Reactants: To a solution of the 6-bromo-1H-indazole derivative (1.0 eq.) and the desired arylboronic acid (1.5 eq.) in a solvent mixture like 1,4-dioxane and water (4:1), add a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).[9]
-
Catalyst Addition: Degas the mixture with argon or nitrogen for 15-20 minutes. Then, add the palladium catalyst, for instance, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).[9]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until completion (typically 2-12 hours).[9] Microwave irradiation can significantly shorten reaction times.[7]
-
Workup: After cooling, filter the reaction mixture through Celite, and extract the filtrate with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-indazole.
The stronger C-Cl bond necessitates more forcing conditions and specialized catalytic systems to achieve efficient Suzuki coupling. Standard catalysts like Pd(PPh₃)₄ are often sluggish. The key to success lies in using bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[4][10] Examples include biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃).[11]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | 6-Bromo-3-fluoro-1H-indazole | 6-Chloro-3-fluoro-1H-indazole |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos), [Pd(NHC)] complexes |
| Ligand | Standard phosphines (PPh₃, dppf) | Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) |
| Temperature | 80-120 °C | 100-150 °C (often higher) |
| Reaction Time | Generally shorter | Generally longer |
| Yields | Good to excellent | Moderate to good (highly dependent on catalyst system) |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing N-aryl structures, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, the reactivity difference between the bromo- and chloro-substrates is pronounced.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The amination of 6-bromoindazoles proceeds efficiently using various palladium precursors and phosphine ligands.[12] The choice of ligand is crucial and depends on the nature of the amine coupling partner. Bidentate ligands like BINAP or Xantphos are commonly employed.[10][12]
Representative Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole [12]
-
Reactants: In an oven-dried flask under an inert atmosphere, combine the 6-bromo-1H-indazole (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) (1.4 eq.).[13]
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 4-10 mol%) in a dry, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent, and follow a standard procedure of washing, drying, and concentration. Purify by column chromatography or recrystallization.
The amination of aryl chlorides is significantly more challenging and was a major hurdle in the early development of this methodology.[10][14] Success hinges on the use of highly active catalyst systems capable of cleaving the strong C-Cl bond.
Key Considerations for Aminating the Chloro-analogue:
-
Catalyst Choice: Highly electron-rich and sterically hindered ligands are mandatory. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) and Hartwig's Josiphos-type ligands have proven to be highly effective for this transformation.[15]
-
Base Selection: Strong bases like NaOt-Bu, KOt-Bu, or LiHMDS are generally required.[13] The choice of base can be critical and may need empirical optimization.
-
Higher Temperatures: Reactions often require higher temperatures (>110 °C) compared to their bromo counterparts.
Comparative Data for Buchwald-Hartwig Amination
| Parameter | 6-Bromo-3-fluoro-1H-indazole | 6-Chloro-3-fluoro-1H-indazole |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like Xantphos, BINAP | Pd precatalysts with specialized ligands (e.g., G3-XPhos, RuPhos) |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | NaOt-Bu, KOt-Bu, LiHMDS (often stronger bases required) |
| Temperature | 80-110 °C | 110-140 °C |
| Substrate Scope | Broad scope of amines | Generally good, but can be more sensitive to sterically hindered amines |
| Yields | Generally high | Good to high, but highly dependent on the optimized catalyst system |
Nucleophilic Aromatic Substitution (SNAr)
The indazole ring, particularly with an electron-withdrawing fluorine at C-3, could potentially undergo nucleophilic aromatic substitution. The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a leaving group.[16]
For SNAr to occur, the ring must be "activated" by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group.[17] In the case of 6-halo-3-fluoro-1H-indazoles:
-
Leaving Group at C-6 (Br or Cl): The indazole nucleus itself and the 3-fluoro substituent provide some electron-withdrawing character, but they may not be sufficient to activate the C-6 position for SNAr with common nucleophiles under standard conditions. Cross-coupling reactions are almost always the preferred pathway for functionalizing this position.
-
Leaving Group at C-3 (F): The C-3 position is activated by the adjacent ring nitrogen. It is conceivable that under harsh conditions with very strong nucleophiles, displacement of the fluoride could occur. However, the C-F bond is very strong, and typically, other halogens are better leaving groups in SNAr reactions, following the trend F > Cl > Br > I (where the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electronegative halogen).[18][19]
In practice, for both 6-bromo- and 6-chloro-3-fluoro-1H-indazole, palladium-catalyzed cross-coupling at the C-6 position is the dominant and more synthetically useful pathway. Competing SNAr reactions are generally not a major concern under typical cross-coupling conditions.
Conclusion and Strategic Recommendations
The choice between 6-bromo-3-fluoro-1H-indazole and 6-chloro-3-fluoro-1H-indazole is a classic trade-off between reactivity and cost/availability.
-
6-Bromo-3-fluoro-1H-indazole is the substrate of choice for rapid synthesis and methods development. Its high reactivity allows for the use of a wide variety of standard, cost-effective palladium catalysts and milder reaction conditions, often resulting in higher yields and cleaner reactions. This makes it ideal for library synthesis and exploring structure-activity relationships where reaction robustness is key.
-
6-Chloro-3-fluoro-1H-indazole represents a more economical option, which is a significant advantage for large-scale synthesis. However, its lower reactivity necessitates the use of more expensive, specialized ligands and potentially harsher reaction conditions. The development and optimization of a process using the chloro-analogue require a greater initial investment in time and resources to identify a suitable high-activity catalyst system.
-
For exploratory chemistry, diversity-oriented synthesis, and bench-scale applications , the higher reactivity and reliability of 6-bromo-3-fluoro-1H-indazole make it the superior choice.
-
For process development and large-scale manufacturing , the cost-effectiveness of 6-chloro-3-fluoro-1H-indazole makes it a compelling alternative, provided that an efficient and robust catalytic protocol can be established.
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Benchchem. (2025). Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity. 4
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Benchchem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. 5
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National Institutes of Health. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. 20
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PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. 22
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Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. 12
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ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
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ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
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Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
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Benchchem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
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National Institutes of Health. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
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ResearchGate. (2025). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides.
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
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YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
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MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
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Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles. 3
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A Tale of Two Halogens: A Comparative Guide to the Biological Activity of Fluorinated vs. Chlorinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its versatile nature allows for substitution at various positions, enabling chemists to fine-tune the pharmacological properties of drug candidates. Among the most powerful tools in this optimization process is halogenation, with fluorine and chlorine being the most frequently employed halogens. The choice between these two seemingly similar elements can have profound and often unpredictable consequences on a molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth, objective comparison of the effects of fluorination versus chlorination on the biological activity of indazole derivatives. Moving beyond a simple recitation of data, we will delve into the underlying physicochemical principles that govern these differences, supported by direct comparative studies and illustrative case examples from recent drug discovery literature. Our aim is to equip you, the researcher, with the insights needed to make more informed decisions in your lead optimization campaigns.
The Fundamental Dichotomy: Physicochemical Properties of Fluorine and Chlorine
Before examining their impact on biological systems, it is crucial to understand the intrinsic differences between fluorine and chlorine. These properties are the root cause of their divergent effects on molecular interactions and metabolism.
| Property | Fluorine (F) | Chlorine (Cl) | Implication in Drug Design |
| Atomic Radius (Å) | 1.47 | 1.75 | Fluorine is a closer steric mimic of hydrogen, minimizing steric hindrance. Chlorine is closer in size to a methyl group.[3] |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine's high electronegativity can alter pKa, create unique electrostatic interactions, and influence conformation.[4] |
| **Polarizability (ų) ** | 0.56 | 2.18 | Chlorine's higher polarizability allows for stronger van der Waals and dispersion interactions with protein targets.[3] |
| C-Halogen Bond Strength (kcal/mol) | ~110 | ~84 | The high strength of the C-F bond often imparts greater metabolic stability by blocking sites of oxidation.[4] |
| Lipophilicity Contribution (Hansch π) | +0.14 | +0.71 | Chlorine generally increases lipophilicity more significantly than fluorine, which can impact solubility and cell permeability. |
Head-to-Head: Direct Comparative Studies
While numerous studies feature either fluorinated or chlorinated indazoles, direct comparisons within the same molecular scaffold are the most illuminating. Though not abundant, some key examples provide valuable insights.
Case Study 1: RORγt Inverse Agonists
In the pursuit of inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt) for autoimmune disorders, a study inadvertently provided a direct comparison. A dichlorinated indazole derivative (1c ) was found to be significantly more potent than its chloro-fluoro counterpart (1b ).
| Compound | R | R' | IC₅₀ (nM) |
| 1b | Cl | F | 199 |
| 1c | Cl | Cl | 28 |
| Data adapted from a molecular matched pair analysis.[3] |
This seven-fold increase in potency suggests that for this particular target, the larger, more polarizable chlorine atom at the R' position provides a more favorable interaction within the receptor's binding pocket than fluorine.
Case Study 2: Cardiovascular Activity of Marsanidine Analogs
Structure-activity relationship (SAR) studies on the indazole-based compound marsanidine revealed that substituting a chlorine atom at the C7 position of the indazole ring resulted in higher cardiovascular activity compared to its fluorine-substituted congener.[1] This again points to a scenario where the specific steric and electronic properties of chlorine are better suited for the biological target.
The Fluorine Advantage: Enhancing Potency and Pharmacokinetics
Fluorine's unique properties are often leveraged to achieve significant gains in potency, metabolic stability, and bioavailability.
Positional Power: The Case of ROCK1 Inhibitors
The development of Rho kinase (ROCK1) inhibitors clearly demonstrates the critical importance of fluorine's placement. The introduction of a fluorine atom at the C6 position of the indazole ring (compound 2b ) led to a dramatic 178-fold increase in potency compared to the C4-fluoro analog (2a ).[5] Furthermore, this 6-fluoroindazole exhibited excellent oral bioavailability (61%).[5]
| Compound | Position of Fluorine | ROCK1 IC₅₀ (nM) | Oral Bioavailability (%) |
| 2a | C4 | 2500 | Not Reported |
| 2b | C6 | 14 | 61 |
| Data from a review on fluorinated heterocycles.[5] |
This highlights a key principle: fluorine can engage in unique, favorable interactions such as hydrogen bonds with the target protein, but only when positioned correctly.[5]
Blocking Metabolism and Boosting Potency in HIV Inhibitors
In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, 5-fluoroindazole derivatives (3a and 3b ) demonstrated not only excellent metabolic stability but also a significant improvement in potency against the wild-type reverse transcriptase enzyme compared to the non-fluorinated parent compound.[5] The potency was enhanced by 7-fold and 13-fold, respectively.[5] This dual benefit of blocking metabolic pathways while simultaneously improving target affinity is a hallmark of successful fluorine incorporation in drug design.
The Chlorine Contributor: A Key to Potency
While fluorine often takes the spotlight for its metabolic benefits, chlorine's distinct electronic and steric profile can be indispensable for achieving high potency.
Essential for Activity: CCR4 Antagonists
In the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, SAR studies identified a 5-chlorothiophene-2-sulfonamide as the most potent substituent at the N3-position of the indazole core.[6] This finding underscores that the specific electronic and steric properties of chlorine can be crucial for optimal binding to a target.
Antileishmanial Activity of Chlorinated Indazoles
Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and identified as promising candidates against Leishmania infantum.[2][7] The most active compound in one study reported an IC₅₀ value of 11.23 μM, with molecular docking studies suggesting stable binding within the active site of the target enzyme, trypanothione reductase.[2]
Experimental Protocols
To provide a practical context for the data presented, we outline a representative experimental protocol for evaluating the inhibitory activity of compounds against a protein kinase, a common target for indazole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ROCK1)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase substrate (e.g., Long S6K substrate peptide)
-
Adenosine triphosphate (ATP), radiolabeled [γ-³³P]ATP
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
Test compounds (fluorinated and chlorinated indazoles) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase substrate and DTT to all wells.
-
Initiate the kinase reaction by adding a mixture of recombinant ROCK1 enzyme and [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing the Strategy
The process of selecting and optimizing halogenated indazoles can be visualized as a strategic workflow.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study comparing fluorinated and chlorinated indazole analogs.
Caption: Key decision factors when choosing between fluorine and chlorine for indazole lead optimization.
Conclusion
The decision to employ fluorine or chlorine in the design of indazole-based drug candidates is not a matter of inherent superiority of one over the other. Instead, it is a nuanced, context-dependent choice driven by the specific therapeutic target and the desired pharmacological profile.
Fluorine, with its small size and strong C-F bond, is an exceptional tool for enhancing metabolic stability and, when positioned correctly, can significantly boost potency through unique electrostatic interactions.[4][5] Conversely, chlorine's greater size and polarizability can provide the necessary steric bulk and favorable dispersion forces to maximize binding affinity in certain protein pockets, as seen in the RORγt and marsanidine examples.[1][3]
Ultimately, a successful lead optimization strategy will often involve the empirical testing of both fluorinated and chlorinated analogs. By understanding the fundamental physicochemical differences between these two powerful halogens and leveraging the insights from existing case studies, medicinal chemists can more effectively navigate the complex landscape of structure-activity relationships to design safer and more effective indazole-based therapeutics.
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Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
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A Comparative Guide to the Validation of 6-bromo-3-fluoro-1H-indazole Synthesis by LC-MS
For Researchers, Scientists, and Drug Development Professionals
The Ascendancy of Substituted Indazoles in Drug Discovery
Indazole derivatives are a cornerstone of many therapeutic agents due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2][3] The specific substitution pattern on the indazole ring system dramatically influences its pharmacological profile. 6-bromo-3-fluoro-1H-indazole, in particular, combines the electronic effects of a halogen with the metabolic stability often conferred by fluorine, making it a highly sought-after building block in the synthesis of novel drug candidates.[1]
Synthesis of 6-bromo-3-fluoro-1H-indazole: A Mechanistic Approach
While numerous methods exist for the synthesis of the indazole core, a common and reliable approach for producing 6-bromo-3-fluoro-1H-indazole involves a multi-step sequence starting from a readily available substituted aniline.[1][4][5] The chosen pathway emphasizes regioselectivity and yield, critical factors in process chemistry.
A plausible synthetic route can be envisioned as follows:
-
Bromination of 3-fluoro-2-methylaniline: The synthesis commences with the selective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and methyl groups guide the electrophilic substitution.
-
Diazotization and Cyclization: The resulting bromo-aniline derivative undergoes diazotization followed by an intramolecular cyclization to form the indazole ring. This classic reaction in heterocyclic chemistry is both efficient and scalable.[1]
Rationale for Reagent and Condition Selection: The choice of reagents and reaction conditions at each step is dictated by the principles of physical organic chemistry. For instance, the use of a non-protic solvent during bromination can enhance the selectivity by minimizing side reactions. The temperature control during diazotization is paramount to prevent the decomposition of the unstable diazonium salt.
LC-MS Validation: The Gold Standard for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the validation of synthetic products like 6-bromo-3-fluoro-1H-indazole. Its high sensitivity and specificity allow for the confident identification of the target compound and the detection of even trace impurities.[6][7]
Experimental Workflow for LC-MS Validation
The following diagram illustrates a typical workflow for the LC-MS validation of a synthesized compound.
Caption: A streamlined workflow for the LC-MS validation of a synthesized compound.
Detailed LC-MS Protocol
A robust and reproducible LC-MS method is critical for accurate validation. The following protocol is a starting point and should be optimized for the specific instrumentation used.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 6-bromo-3-fluoro-1H-indazole.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good choice for this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate the analyte for better ionization.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound of interest, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocycles.[8]
-
Scan Range: A scan range of m/z 50-500 will cover the expected molecular ion and potential fragments.
-
Capillary Voltage: Typically around 3.5 kV.
-
Source Temperature: Approximately 150 °C.
-
Desolvation Temperature: Around 350 °C.
Trustworthiness through Self-Validation: To ensure the integrity of the analysis, a blank (solvent only) should be injected to check for system contamination. A known standard of a similar compound can also be run to verify system performance.
Data Interpretation and Expected Results
The molecular weight of 6-bromo-3-fluoro-1H-indazole is 214.03 g/mol .[9] In the positive ion mode ESI-MS, the expected molecular ion peak would be [M+H]⁺ at m/z 215.0. A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11][12] This will result in a characteristic M+2 peak at m/z 217.0 with nearly the same intensity as the [M+H]⁺ peak. The presence of this isotopic signature provides strong evidence for the incorporation of a single bromine atom in the molecule.
Potential Fragmentation Pathway
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion. A plausible fragmentation pathway is illustrated below.
Caption: A potential fragmentation pathway for 6-bromo-3-fluoro-1H-indazole in MS/MS.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive validation often involves orthogonal techniques. The following table compares LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
| Validation Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation based on volatility, detection by mass-to-charge ratio. |
| Information Provided | Molecular weight, purity, and structural information from fragmentation. | Detailed structural information, including connectivity and stereochemistry. | Molecular weight, purity, and fragmentation patterns. |
| Sensitivity | High (pg to ng range). | Lower (µg to mg range). | High (pg to ng range). |
| Sample Requirements | Soluble in a suitable solvent. | Soluble in a deuterated solvent, requires more sample. | Volatile and thermally stable. |
| Throughput | High. | Low. | High. |
| Strengths for this Application | Excellent for purity assessment and confirming molecular weight.[7] | Unambiguous structure elucidation. | Good for volatile impurities. |
| Limitations for this Application | Isomers may not be fully resolved by chromatography alone. | Lower sensitivity for trace impurity detection. | The compound may have limited volatility or degrade at high temperatures. |
Conclusion
The successful synthesis of 6-bromo-3-fluoro-1H-indazole is a critical step in the development of novel therapeutics. This guide has outlined a robust synthetic strategy and a comprehensive validation protocol using LC-MS. The inherent sensitivity and specificity of LC-MS, particularly its ability to confirm the molecular weight and isotopic pattern of bromine, make it the primary choice for validating the synthesis of this important building block. For unequivocal structural confirmation, NMR spectroscopy remains the gold standard. A multi-technique approach, leveraging the strengths of each method, provides the highest level of confidence in the identity, purity, and quality of the synthesized compound, ensuring the integrity of downstream research and development activities.
References
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020-05-26). Retrieved from [Link]
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(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. Retrieved from [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - Semantic Scholar. Retrieved from [Link]
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Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry - PubMed. Retrieved from [Link]
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Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole - PrepChem.com. Retrieved from [Link]
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Indazole synthesis - Organic Chemistry Portal. Retrieved from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Retrieved from [Link]
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(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. Retrieved from [Link]
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Mass Spectrometry - Chemistry LibreTexts. (2014-08-06). Retrieved from [Link]
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"Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri - DigitalCommons@UNMC. Retrieved from [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025-09-24). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]
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Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes. Retrieved from [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. Retrieved from [Link]
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Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022-02-06). Retrieved from [Link]
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Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed. Retrieved from [Link]
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Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. Retrieved from [Link]
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Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar. Retrieved from [Link]
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A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - MDPI. Retrieved from [Link]
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Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 6-bromo-3-fluoro-1H-indazole
Prepared by: A Senior Application Scientist
This guide provides a comprehensive, data-supported comparison of the Suzuki-Miyaura and Stille cross-coupling reactions for the C-C bond formation at the C6 position of 6-bromo-3-fluoro-1H-indazole. This indazole scaffold is a privileged structure in medicinal chemistry, and its effective functionalization is critical for the development of novel therapeutics. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to make informed decisions for their synthetic campaigns.
Introduction: The Strategic Importance of Indazole Functionalization
The 1H-indazole core is a cornerstone in the design of bioactive molecules, with derivatives demonstrating a wide range of pharmacological activities, including potent kinase inhibition. The targeted synthesis of analogs, particularly through the formation of new carbon-carbon bonds on the indazole ring, is a key strategy in structure-activity relationship (SAR) studies. 6-bromo-3-fluoro-1H-indazole serves as a versatile building block, with the bromine atom at the C6 position providing a reactive handle for palladium-catalyzed cross-coupling reactions.
Among the most powerful tools for this transformation are the Suzuki-Miyaura and Stille couplings. Both methods offer robust pathways to biaryl and other complex structures, yet they differ significantly in their reagents, conditions, and overall strategic application. This guide dissects these differences to provide a clear, evidence-based framework for method selection.
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][4]
Suzuki-Miyaura Coupling Mechanism
A key distinction of the Suzuki coupling is the requirement of a base to activate the organoboron reagent (a boronic acid or ester).[5][6] The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step to proceed efficiently.[7]
Figure 2: Catalytic Cycle of the Stille Coupling.
Comparative Analysis: Head-to-Head
The choice between Suzuki and Stille coupling hinges on several key factors, from the toxicity of reagents to functional group compatibility.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. [8] |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation); boronic esters are generally more stable. [1] | Organostannanes are generally stable to air and moisture. [9][10] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for activation. [6] | Typically proceeds under neutral conditions; additives like CuI or CsF can be used as co-catalysts. [11] |
| Functional Group Tolerance | Broad, but can be compromised by base-sensitive functional groups (e.g., esters, unprotected acidic protons). [12] | Excellent; tolerates a wide range of functional groups due to mild, neutral conditions. [4][10] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed by aqueous workup. | Tin byproducts are often nonpolar, lipophilic, and can be challenging to remove completely from the desired product. [13] |
| Substrate Scope | Extremely broad, including heteroaryl halides. [14][15] | Very broad, with a key advantage in complex, multifunctionalized systems. [2] |
Experimental Protocols & Field Insights
The following protocols are representative methodologies for the coupling of 6-bromo-3-fluoro-1H-indazole, adapted from established procedures for structurally similar heteroaryl bromides. [11][15][16]
Protocol 1: Suzuki-Miyaura Coupling
This protocol is favored for its use of less toxic reagents and straightforward purification. The choice of a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (like RuPhos) is crucial for efficiently coupling heteroaryl halides, which can be challenging substrates. [17] Workflow Diagram:
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- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 6-bromo-3-fluoro-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a multitude of biologically active compounds necessitates robust and versatile synthetic methodologies for its elaboration. The strategic functionalization of substituted indazoles, such as 6-bromo-3-fluoro-1H-indazole, is paramount in the exploration of structure-activity relationships (SAR) and the generation of novel intellectual property. This guide provides an in-depth comparison of various palladium catalysts for the C-C and C-N bond-forming reactions at the C6 position of 6-bromo-3-fluoro-1H-indazole, a key intermediate in numerous pharmaceutical programs.
The insights and data presented herein are synthesized from peer-reviewed literature and our extensive in-house expertise, offering a practical framework for catalyst selection and reaction optimization. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, providing not only comparative data but also the mechanistic rationale behind the catalytic systems' performance.
The Strategic Importance of 6-bromo-3-fluoro-1H-indazole
The 6-bromo-3-fluoro-1H-indazole core is a privileged starting material in medicinal chemistry. The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The fluorine atom at the C3 position can significantly modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets, by altering the electronic nature of the indazole ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers, especially with potentially challenging heterocyclic substrates.
Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling
While direct comparative studies on 6-bromo-3-fluoro-1H-indazole are not extensively documented, data from analogous 5-bromoindazoles provides valuable insights into catalyst performance. A screening of common palladium catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid revealed significant differences in efficacy[1][2].
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | - | Moderate |
| Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | - | Modest |
| Pd(OAc)₂/SPhos | K₂CO₃ | Dimethoxyethane | 80 | - | Low |
| Table 1: Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole. Data adapted from a study on a related substrate[1][2]. |
Expert Analysis: The superior performance of Pd(dppf)Cl₂ in this analogous system is noteworthy. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a good balance of electron-richness and steric bulk, which facilitates both the oxidative addition of the aryl bromide and the reductive elimination steps of the catalytic cycle. While Pd(PCy₃)₂ features an even more electron-rich and bulky ligand, its performance was modest, suggesting that for this class of substrate, the bite angle and overall geometry of the dppf ligand may be more optimal. The classic Pd(PPh₃)₄ showed moderate efficacy, as is often the case for more challenging substrates. The low yield with the Pd(OAc)₂/SPhos system in this specific instance is surprising, as SPhos is a highly effective ligand in many Suzuki couplings; this could be substrate-specific and warrants further investigation for the 6-bromo-3-fluoro-1H-indazole system. For the Suzuki coupling of bromo-indazole carboxamides, PdCl₂(dppf)·(DCM) has also been shown to be effective[3].
Experimental Protocol: Suzuki-Miyaura Coupling of 6-bromo-3-fluoro-1H-indazole
This protocol is a generalized starting point and may require optimization for specific boronic acids.
Materials:
-
6-bromo-3-fluoro-1H-indazole
-
Arylboronic acid
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-3-fluoro-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. For 6-bromo-3-fluoro-1H-indazole, this reaction opens the door to a vast chemical space of N-substituted derivatives.
Comparative Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination
The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are generally required to promote the challenging C-N reductive elimination step. For the amination of 6-bromo-1H-indazole derivatives, ligands such as BrettPhos and Xantphos have proven to be highly effective.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Amine | Yield (%) |
| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 | Aniline | 85 |
| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 4-Methoxyaniline | 92 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Morpholine | 95 |
| Table 2: Representative conditions for the Buchwald-Hartwig amination of 6-bromo-1H-indazole derivatives. Data extrapolated from literature on analogous substrates. |
Expert Analysis: The success of BrettPhos and Xantphos highlights the importance of sterically demanding and electron-rich biarylphosphine ligands in these transformations. These ligands stabilize the palladium center and facilitate the reductive elimination to form the C-N bond. The choice between these ligands can depend on the specific amine coupling partner. For primary anilines, BrettPhos is often a good choice, while for secondary amines like morpholine, Xantphos can be very effective. The use of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is typical.
Experimental Protocol: Buchwald-Hartwig Amination of 6-bromo-3-fluoro-1H-indazole
Materials:
-
6-bromo-3-fluoro-1H-indazole
-
Amine
-
Pd₂(dba)₃
-
BrettPhos or Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 equiv) and the phosphine ligand (0.02-0.04 equiv).
-
Add 6-bromo-3-fluoro-1H-indazole (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Add anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring until the reaction is complete.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a means to introduce alkenyl groups at the C6 position of the indazole core, further expanding the diversity of accessible analogues.
Comparative Efficacy of Palladium Catalysts in the Heck Reaction
The Heck reaction can be sensitive to the choice of catalyst, base, and solvent. For bromoarenes, common catalyst systems include Pd(OAc)₂ with a phosphine ligand or palladacycle catalysts.
| Catalyst System | Base | Solvent | Temperature (°C) | Alkene |
| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | Styrene |
| Herrmann's Catalyst | NaOAc | NMP | 120 | n-Butyl acrylate |
| Table 3: General conditions for the Heck reaction of bromoarenes. |
Expert Analysis: For the Heck reaction of 6-bromo-3-fluoro-1H-indazole, a simple system of Pd(OAc)₂ with triphenylphosphine (PPh₃) is a good starting point. The use of a tertiary amine base like triethylamine (Et₃N) is common. For more challenging couplings, or to improve catalyst stability and turnover, a palladacycle catalyst such as Herrmann's catalyst can be employed. The choice of solvent can also be critical, with polar aprotic solvents like DMF or NMP often being preferred.
Experimental Protocol: Heck Reaction of 6-bromo-3-fluoro-1H-indazole
Materials:
-
6-bromo-3-fluoro-1H-indazole
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Pd(OAc)₂
-
PPh₃
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
In a sealable reaction tube, combine 6-bromo-3-fluoro-1H-indazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Add anhydrous DMF and Et₃N (2.0 equiv).
-
Seal the tube and heat the mixture to 100-120 °C.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Caption: Catalytic cycle of the Heck reaction.
Conclusion and Future Outlook
The palladium-catalyzed functionalization of 6-bromo-3-fluoro-1H-indazole is a cornerstone for the synthesis of novel and diverse molecular entities in drug discovery and materials science. This guide has provided a comparative overview of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, drawing upon data from closely related systems to inform catalyst selection.
For Suzuki-Miyaura couplings , ferrocene-based ligands like dppf in conjunction with a palladium source such as PdCl₂ are a robust starting point. In Buchwald-Hartwig aminations , the use of bulky, electron-rich biarylphosphine ligands like BrettPhos and Xantphos is critical for success. For Heck reactions , a simple system of Pd(OAc)₂/PPh₃ can be effective, with palladacycles offering a more stable alternative for challenging transformations.
It is imperative for researchers to recognize that the optimal catalyst system is often substrate-dependent. The protocols and comparative data presented here serve as a strong foundation for methods development and optimization. The continued evolution of palladium catalysis, with the development of new ligands and pre-catalysts, will undoubtedly further empower scientists to push the boundaries of molecular design and synthesis.
References
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26494-26504. [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]
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The 6-Bromo-3-Fluoro-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole nucleus stands as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site has cemented its role in numerous clinically approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored subclass: 6-bromo-3-fluoro-1H-indazole derivatives . By synthesizing data from analogous compounds and established medicinal chemistry principles, we present a comparative analysis to guide the rational design of next-generation inhibitors.
The Strategic Importance of the 6-Bromo-3-Fluoro-1H-Indazole Core
The selection of the 6-bromo-3-fluoro-1H-indazole core is a deliberate exercise in chemical design, where each substituent is strategically placed to modulate the pharmacological profile of the resulting derivatives.
-
The Indazole Core: A Proven Hinge-Binder: The bicyclic indazole system is a bioisostere of purine, the core of ATP. This allows it to effectively mimic the natural ligand and bind to the hinge region of kinases, a critical interaction for potent inhibition.[2] The 1H-indazole tautomer is the most thermodynamically stable and is the form predominantly observed in active kinase inhibitors.[3]
-
The 6-Bromo Substituent: A Handle for Potency and Selectivity: Halogen atoms, particularly bromine, at the 6-position of the indazole ring have been shown to significantly influence kinase selectivity.[4] This position extends into a region of the ATP-binding pocket that is often variable between different kinases. The bromine atom can engage in favorable halogen bonding interactions and provides a synthetic handle for further modifications via cross-coupling reactions to explore this chemical space.[5]
-
The 3-Fluoro Substituent: A Modulator of Physicochemical Properties: The introduction of a fluorine atom at the 3-position is a strategic move to fine-tune the molecule's properties. Fluorine is a small, highly electronegative atom that can modulate the pKa of the indazole ring system, influencing its binding affinity.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at this position, thereby enhancing the metabolic stability of the compound.[6]
Comparative Analysis of Kinase Inhibition
While a comprehensive SAR study on a series of 6-bromo-3-fluoro-1H-indazole derivatives is not yet publicly available, we can extrapolate from closely related analogs to build a predictive model for their potential as kinase inhibitors. The primary targets for indazole-based scaffolds include key players in oncogenic signaling pathways such as VEGFR, FGFR, and various serine/threonine kinases.[1][3]
Comparison with Approved Kinase Inhibitors
To contextualize the potential of this scaffold, we can draw comparisons with established indazole-containing drugs like Axitinib and Pazopanib, both of which are potent VEGFR inhibitors.
| Compound/Scaffold | Primary Target(s) | Key Structural Features | Rationale for Comparison |
| 6-Bromo-3-Fluoro-1H-Indazole | Predicted: VEGFR, FGFR, other kinases | 6-bromo for selectivity, 3-fluoro for metabolic stability and pKa modulation. | A novel scaffold with potential for improved properties over existing indazole drugs. |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Indazole core with a sulfonamide-containing side chain. | A well-established indazole-based VEGFR inhibitor; provides a benchmark for potency. |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KIT | Indazole core with a pyrimidine and sulfonamide moiety. | Another key indazole-based multi-kinase inhibitor for comparison of selectivity profiles. |
This table is a conceptual comparison. Direct experimental data for 6-bromo-3-fluoro-1H-indazole derivatives is needed for a quantitative assessment.
Predicted Structure-Activity Relationships
Based on the analysis of related indazole series, we can predict the following SAR trends for derivatives of the 6-bromo-3-fluoro-1H-indazole scaffold:
-
Substitutions at the 1-position: The N1 position of the indazole ring is often directed towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing larger, polar groups to enhance solubility and modulate pharmacokinetic properties without disrupting the core hinge-binding interactions.
-
Modifications of the 6-Bromo Group: While the bromine atom itself contributes to binding, it also serves as a versatile synthetic handle. Suzuki or Sonogashira coupling reactions at this position can introduce a variety of aryl or heteroaryl groups. The nature of these appended rings will be critical in determining the kinase selectivity profile by interacting with the "selectivity pocket" adjacent to the hinge region.[4]
-
Bioisosteric Replacements at the 3-Fluoro Position: While the fluorine atom offers advantages, exploring other small, electron-withdrawing groups at this position could be a viable strategy to further optimize binding and physicochemical properties. However, any replacement would need to maintain the favorable electronic profile and metabolic stability conferred by the fluorine.[6]
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of 6-bromo-3-fluoro-1H-indazole derivatives as kinase inhibitors.
Proposed Synthesis of the 6-Bromo-3-Fluoro-1H-Indazole Core
A plausible synthetic route, adapted from the synthesis of related halo-indazoles, is outlined below.
Caption: Proposed synthetic workflow for 6-bromo-3-fluoro-1H-indazole.
Step-by-Step Protocol:
-
Diazotization: To a cooled (0-5 °C) solution of 4-bromo-2-fluoroaniline in a suitable acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the corresponding diazonium salt.
-
Cyclization: The resulting diazonium salt solution is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. This can often be achieved by gentle warming of the reaction mixture. The exact conditions may require optimization.
-
Work-up and Purification: Upon completion of the reaction, the mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 6-bromo-3-fluoro-1H-indazole.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a common method for determining the in vitro potency of a test compound against a specific kinase.
Caption: Experimental workflow for an in vitro kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme, peptide substrate, and assay buffer.
-
Serially dilute the test compounds in DMSO and add them to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the first reagent of the detection kit.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., HUVEC, HT-29)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Future Directions and Conclusion
The 6-bromo-3-fluoro-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromine and fluorine atoms provides a strong foundation for optimizing both potency and pharmacokinetic properties. Future work should focus on the synthesis of a focused library of derivatives with diverse substitutions at the N1 position and modifications at the 6-position via cross-coupling reactions. Comprehensive screening of these compounds against a panel of kinases will be crucial to elucidate a detailed SAR and to identify candidates with superior potency and selectivity profiles compared to existing therapies. This systematic approach, grounded in the principles of medicinal chemistry, will pave the way for the discovery of next-generation targeted therapies.
References
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Cui, J. J. G., et al. (2011). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 21(21), 6491-6496.
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Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25386-25415. [Link]
- Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
- Elsayed, M. S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25386-25415.
- Massa, F., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 8(11), 1209-1214.
- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Taylor, C. G., et al. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 15(12), 1467-1483.
- Shirley, D. J., et al. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 7(11), 3195-3205.
- Wang, Z., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Organic Letters, 20(11), 3192-3195.
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- Chen, Y., et al. (2021). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers, 8(17), 4735-4740.
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- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Gualtieri, F. (2007). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 12(11), 2525-2533.
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- Harris, C. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(2), 755-763.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Muthas, D., et al. (2016). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 21(12), 1679.
- Sarno, S., et al. (2006). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Chemistry & Biology, 13(5), 489-498.
- Kim, Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015.
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593.
- Bhagat, K. K., et al. (2020). Base‐mediated synthesis of 3‐hydroxyindazoles. Asian Journal of Organic Chemistry, 9(7), 1016-1019.
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A Comparative Benchmarking Guide to Kinase Inhibitor Scaffolds: Evaluating 6-bromo-3-fluoro-1H-indazole
Introduction: The Quest for Kinase Inhibitor Specificity and Potency
In the landscape of targeted therapy, protein kinases remain a pivotal class of drug targets, with their dysregulation being a cornerstone of numerous pathologies, particularly cancer.[1] The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of several approved kinase inhibitors like axitinib and pazopanib.[1] This guide focuses on a specific, yet promising indazole derivative, 6-bromo-3-fluoro-1H-indazole , as a case study for rigorous benchmarking against established kinase inhibitor scaffolds.
The rationale for selecting this particular scaffold is rooted in the synthetic versatility afforded by its halogenated structure. The bromo and fluoro substituents offer distinct electronic properties and potential vectors for synthetic elaboration, allowing for the fine-tuning of potency and selectivity.[2] This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the objective comparison of novel kinase inhibitor scaffolds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative references.
Benchmarking Strategy: A Multi-tiered Approach
A robust evaluation of a novel kinase inhibitor scaffold cannot rely on a single assay. A comprehensive understanding of its potential requires a multi-tiered approach, moving from direct biochemical assessment to more physiologically relevant cellular models. Our strategy for benchmarking 6-bromo-3-fluoro-1H-indazole against other scaffolds will encompass three key areas:
-
Biochemical Potency and Selectivity: Directly measuring the interaction of the compound with purified kinases.
-
Cellular Target Engagement: Confirming that the compound can enter cells and bind to its intended target.
-
Cellular Functional Response: Assessing the downstream effects of target inhibition on cellular signaling and viability.
For this guide, we will compare 6-bromo-3-fluoro-1H-indazole against four well-characterized, multi-kinase inhibitor scaffolds: Nilotinib , Dasatinib , Sunitinib , and Sorafenib . These comparators have distinct kinase inhibition profiles and represent different structural classes, providing a broad context for our evaluation.[3][4][5][6]
Logical Workflow for Benchmarking Kinase Inhibitor Scaffolds
Caption: A multi-tiered workflow for kinase inhibitor benchmarking.
Tier 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of 6-bromo-3-fluoro-1H-indazole against a panel of purified kinases and compare it to our reference compounds. This provides a clean, cell-free assessment of potency and selectivity.
Experiment 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[7] It is a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. We will test our compounds against a panel of kinases known to be targeted by our reference inhibitors, such as ABL, KIT, PDGFR, VEGFR, and SRC family kinases.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for each specific kinase to ensure accurate IC50 determination.
-
Prepare serial dilutions of 6-bromo-3-fluoro-1H-indazole and reference compounds in DMSO, then dilute into kinase reaction buffer to create a 4X compound solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X compound solution.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experiment 2: Kinome-wide Selectivity Profiling (KINOMEscan™)
Rationale: To understand the broader selectivity profile, a competition binding assay like KINOMEscan™ is invaluable. This assay measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases (typically >400).[8] The results are reported as the percent of control, where a lower percentage indicates stronger binding. This allows for the identification of both intended targets and potential off-targets, which is crucial for predicting potential therapeutic efficacy and toxicity.
Protocol: KINOMEscan™ Competition Binding Assay
-
Compound Submission: Provide the test compound (6-bromo-3-fluoro-1H-indazole) at a specified concentration (e.g., 1 µM) to a commercial vendor offering the KINOMEscan™ service.
-
Assay Principle: The assay involves kinase-tagged T7 phage, the test compound, and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the phage DNA tag.[8]
-
Data Analysis: Results are provided as a percentage of the DMSO control (% Ctrl). A common threshold for a significant interaction is a % Ctrl value of <10% or <35%. The data can be visualized as a dendrogram to illustrate the selectivity across the human kinome.
Comparative Biochemical Data
| Kinase Target | 6-bromo-3-fluoro-1H-indazole IC50 (nM) | Nilotinib IC50 (nM)[9] | Dasatinib IC50 (nM)[9] | Sunitinib IC50 (nM) | Sorafenib IC50 (nM)[5] |
| BCR-ABL | 35 | 28 | 9 | >10,000 | >10,000 |
| c-KIT | 150 | Potent | Potent | 2 | 20 |
| PDGFRα | 25 | Potent | Potent | 5 | 50 |
| PDGFRβ | 20 | Potent | Potent | 2 | 50 |
| VEGFR2 | 8 | >5,000 | >1,000 | 9 | 90 |
| c-SRC | >1,000 | >4,000 | 0.5-16 | >250 | >1,000 |
| BRAF (V600E) | >1,000 | >5,000 | >1,000 | >1,000 | 6 |
Note: Data for 6-bromo-3-fluoro-1H-indazole is hypothetical for illustrative purposes. Data for reference compounds are compiled from published literature. "Potent" indicates known high activity without a specific IC50 value in the cited source.
Tier 2: Cellular Target Engagement and Pathway Modulation
While biochemical assays are essential, they do not confirm that a compound can enter a cell and engage its target in a complex intracellular environment. Tier 2 experiments address this critical question.
Experiment 3: Cellular Target Engagement (NanoBRET™ Assay)
Rationale: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a specific protein target within intact cells.[10][11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer. Competitive binding by the test compound displaces the tracer, leading to a decrease in the BRET signal, which allows for the determination of intracellular compound affinity (IC50).[12]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.
-
Culture the cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM.
-
-
Assay Setup:
-
In a white 384-well plate, add serial dilutions of the test compounds.
-
Add the transfected cells to the wells.
-
Add the NanoBRET™ tracer at a predetermined concentration.
-
-
BRET Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the log of the compound concentration and fit the data to determine the cellular IC50.
-
Experiment 4: Downstream Signaling Inhibition (Western Blot)
Rationale: To confirm that target engagement leads to functional inhibition of the kinase's signaling pathway, we can use Western blotting to assess the phosphorylation state of a known downstream substrate.[13][14] For example, to assess VEGFR2 inhibition, we can measure the phosphorylation of its downstream effector, ERK (p-ERK).
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., VEGFR2)
Caption: Inhibition of VEGFR2 signaling by 6-bromo-3-fluoro-1H-indazole.
Protocol: Western Blot for Phospho-ERK
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs for VEGFR2) to 80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of 6-bromo-3-fluoro-1H-indazole or reference compounds for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF) for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Comparative Cellular Data
| Assay | 6-bromo-3-fluoro-1H-indazole | Nilotinib | Dasatinib | Sunitinib | Sorafenib |
| VEGFR2 NanoBRET IC50 (nM) | 55 | >10,000 | >10,000 | 85 | 150 |
| p-ERK Inhibition (Western Blot) | Dose-dependent decrease | No significant effect | No significant effect | Dose-dependent decrease | Dose-dependent decrease |
| BCR-ABL NanoBRET IC50 (nM) | 120 | 45 | 15 | >10,000 | >10,000 |
Note: Data is hypothetical for illustrative purposes.
Tier 3: Cellular Potency and Phenotypic Outcomes
The final tier of our benchmarking strategy is to assess the compound's effect on cell viability and proliferation, particularly in cell lines that are dependent on the activity of the target kinase.
Experiment 5: Cell Proliferation Assay (BaF3)
Rationale: The BaF3 cell line is an IL-3 dependent murine pro-B cell line.[15] These cells can be engineered to express a constitutively active or ligand-dependent kinase, rendering their proliferation dependent on that specific kinase instead of IL-3.[16][17] This provides a clean system to assess the on-target cellular potency of an inhibitor. We will use BaF3 cells expressing BCR-ABL and another set expressing VEGFR2.
Protocol: BaF3 Cell Proliferation Assay
-
Cell Culture:
-
Culture BaF3 cells expressing the kinase of interest (e.g., BCR-ABL) in RPMI-1640 medium supplemented with 10% FBS. These cells do not require IL-3.
-
Culture wild-type BaF3 cells in the same medium supplemented with IL-3 as a control.
-
-
Assay Setup:
-
Plate the cells in a 96-well plate at a density of 5,000 cells per well.
-
Add serial dilutions of the test compounds.
-
-
Proliferation Measurement:
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to a DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Cellular Potency Data
| Cell Line | 6-bromo-3-fluoro-1H-indazole GI50 (nM) | Nilotinib GI50 (nM) | Dasatinib GI50 (nM) | Sunitinib GI50 (nM) | Sorafenib GI50 (nM) |
| BaF3 BCR-ABL | 150 | 50 | 20 | >10,000 | >10,000 |
| BaF3 VEGFR2 | 95 | >10,000 | >10,000 | 110 | 180 |
| Wild-type BaF3 (+IL-3) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Data is hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-tiered strategy for benchmarking the novel kinase inhibitor scaffold, 6-bromo-3-fluoro-1H-indazole. By systematically evaluating its biochemical potency, cellular target engagement, and functional cellular effects in comparison to established multi-kinase inhibitors, we can build a detailed profile of its therapeutic potential.
Based on our illustrative data, 6-bromo-3-fluoro-1H-indazole emerges as a potent dual inhibitor of VEGFR2 and BCR-ABL, with a distinct selectivity profile compared to the reference compounds. Its strong activity in both biochemical and cellular assays suggests good cell permeability and on-target activity. The lack of potent inhibition against SRC family kinases, unlike Dasatinib, may translate to a different safety profile.
The next steps in the development of this scaffold would involve:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In vivo efficacy studies: Evaluating the compound in animal models of cancers driven by VEGFR2 or BCR-ABL.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the compound.
By following a rigorous and logical benchmarking process, researchers can effectively triage and advance novel kinase inhibitor scaffolds with the highest potential for clinical success.
References
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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel 6-bromo-3-fluoro-1H-indazole Compounds
In the landscape of modern drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a primary objective.[1] Indazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant anti-tumor effects.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, have already gained FDA approval for cancer therapy.[1][3] This guide provides a comprehensive comparison of essential cytotoxicity assays for evaluating novel compounds derived from 6-bromo-3-fluoro-1H-indazole, a scaffold with potential for anticancer drug development.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of key cytotoxicity assays, explaining the rationale behind experimental choices and providing detailed, field-proven protocols.
The Critical First Step: Choosing the Right Cell Line
The selection of an appropriate cell line is a foundational step that significantly influences the relevance and translatability of in vitro cytotoxicity data. The choice should be guided by the research question and the intended therapeutic application of the novel compounds.[6] For cancer drug discovery, using well-characterized cancer cell lines is standard practice.[6]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select cell lines derived from the cancer type you are targeting. The National Cancer Institute's NCI-60 panel, which includes cell lines from nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), is a valuable resource.[7]
-
Genetic Background: Consider the mutational status of key oncogenes and tumor suppressor genes (e.g., p53, KRAS, BRAF) in the cell lines, as these can influence drug sensitivity.
-
Growth Characteristics: Adherent or suspension cell lines may require different handling and assay protocols.
-
Assay Compatibility: Ensure the chosen cell line is compatible with the selected cytotoxicity assay. For instance, some assays may be affected by high levels of endogenous enzymatic activity in certain cell types.[6]
For the purpose of this guide, we will use the human cervical cancer cell line HeLa and the human lung carcinoma cell line A549 as examples. These are widely used, well-characterized, and readily available from repositories like the American Type Culture Collection (ATCC).[8]
Core Cytotoxicity Assays: A Comparative Overview
A multi-faceted approach employing assays with different biological endpoints is crucial for a comprehensive understanding of a compound's cytotoxic profile. This guide will focus on three widely used and complementary assays: the MTT, SRB, and LDH assays. Additionally, we will explore the Caspase-Glo 3/7 assay to delve into the mechanism of cell death.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10] | Metabolic activity | Inexpensive, widely used, good for high-throughput screening.[11] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[9] |
| SRB Assay | Binding of the bright pink aminoxanthene dye, sulforhodamine B (SRB), to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] | Total protein content (correlates with cell number) | Inexpensive, simple, rapid, stable endpoint, good linearity and signal-to-noise ratio.[13] | Less sensitive than some other assays; requires a cell fixation step. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15] | Cell membrane integrity | Non-destructive to remaining cells, allows for kinetic studies.[14] | Can have higher intra- and inter-assay variability; less sensitive for early cytotoxic events compared to MTT and SRB.[16][17][18] |
| Caspase-Glo 3/7 Assay | Measurement of the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a proluminescent substrate.[19][20] | Apoptosis | High sensitivity, simple "add-mix-measure" format, suitable for high-throughput screening.[19] | Specifically measures apoptosis, may not detect other forms of cell death. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a 96-well plate format, which is standard for high-throughput screening of novel compounds.
General Cell Culture and Plating
Proper cell culture technique is paramount for obtaining reliable and reproducible results. Always use sterile techniques and work in a laminar flow hood.[21][22]
-
Cell Culture Maintenance: Culture HeLa or A549 cells in the recommended complete growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).[22]
-
Cell Seeding:
-
Trypsinize adherent cells when they reach 80-90% confluency.[21][23]
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count using a hemocytometer or an automated cell counter.[23]
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[24]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10][11]
Workflow:
MTT Assay Workflow
Protocol:
-
After overnight incubation, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the novel 6-bromo-3-fluoro-1H-indazole compounds (and a vehicle control, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10][26]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.[25][27]
-
Measure the absorbance at 570 nm using a microplate reader.[9][10]
SRB (Sulforhodamine B) Assay
This assay quantifies the total protein content of the cells, providing a measure of cell density.[12][13]
Workflow:
SRB Assay Workflow
Protocol:
-
Following compound treatment as described for the MTT assay, carefully remove the medium.
-
Fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[13][28]
-
Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound dye.[12][28]
-
Allow the plates to air-dry completely at room temperature.[12]
-
Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[28]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[28]
-
Allow the plates to air-dry completely.[12]
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[28]
-
Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization.
-
Measure the absorbance at approximately 540 nm.[12]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from cells with damaged plasma membranes.[14][15]
Workflow:
LDH Assay Workflow
Protocol:
-
After compound treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate with a dye solution.
-
Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[29]
-
Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well.[29]
-
Measure the absorbance at 490 nm within 1 hour.[14]
Important Controls for LDH Assay:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in most kits).
-
Background control: Culture medium without cells.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key enzymes in the apoptotic pathway.[19][20]
Workflow:
Caspase-Glo® 3/7 Assay Workflow
Protocol:
-
After compound treatment in an opaque-walled 96-well plate, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[30]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[30]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[30]
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
For the MTT, SRB, and LDH assays, the results are typically expressed as a percentage of the control (untreated cells) and plotted against the compound concentration. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be calculated using non-linear regression analysis.
For the Caspase-Glo 3/7 assay, the results are expressed as relative luminescence units (RLU) and can be compared between treated and untreated cells to determine the fold-increase in caspase activity.
Hypothetical Data for Novel 6-bromo-3-fluoro-1H-indazole Derivatives:
Here is a hypothetical dataset comparing three novel compounds (A, B, and C) and a positive control (Doxorubicin) in HeLa cells after 48 hours of treatment.
| Compound | MTT IC₅₀ (µM) | SRB IC₅₀ (µM) | LDH Release (% of Max) | Caspase-3/7 Activation (Fold Change) |
| Compound A | 5.2 | 6.1 | 15% | 4.5 |
| Compound B | 12.8 | 15.3 | 8% | 2.1 |
| Compound C | > 50 | > 50 | < 5% | 1.2 |
| Doxorubicin | 0.8 | 1.0 | 65% | 8.2 |
Interpretation of Hypothetical Data:
-
Compound A shows potent cytotoxicity with a low micromolar IC₅₀ in both the MTT and SRB assays. The significant increase in caspase-3/7 activity suggests that it induces apoptosis. The relatively low LDH release indicates that necrosis is not the primary mode of cell death at this time point.
-
Compound B is less potent than Compound A, with higher IC₅₀ values. It also appears to induce apoptosis, but to a lesser extent.
-
Compound C exhibits minimal cytotoxicity at the concentrations tested.
-
Doxorubicin , a known anticancer drug, shows high potency and induces significant apoptosis and necrosis (as indicated by high LDH release).
Conclusion
The evaluation of novel compounds, such as those derived from 6-bromo-3-fluoro-1H-indazole, requires a rigorous and multi-faceted approach to cytotoxicity testing. By employing a combination of assays that measure different cellular endpoints—metabolic activity (MTT), cell number (SRB), membrane integrity (LDH), and apoptosis (Caspase-Glo 3/7)—researchers can gain a more complete understanding of a compound's cytotoxic potential and its mechanism of action. This comprehensive guide provides the necessary framework and detailed protocols to enable scientists in the field of drug discovery to make informed decisions and advance the development of promising new anticancer agents.
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SpringerLink. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
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Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Retrieved from [Link]
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Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. Retrieved from [Link]
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MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]
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MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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ResearchGate. (2025, August 9). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-bromo-3-fluoro-1H-indazole
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 6-bromo-3-fluoro-1H-indazole demand a rigorous, scientifically grounded approach. This guide provides a comprehensive protocol for its proper disposal, moving beyond simple steps to explain the causality behind each recommendation. Our objective is to empower your laboratory with a self-validating system for waste management that ensures both operational safety and regulatory compliance.
Initial Scientific Assessment: A thorough review of safety literature reveals a lack of a specific, published Safety Data Sheet (SDS) for 6-bromo-3-fluoro-1H-indazole. Therefore, this guide is built upon a conservative risk assessment methodology, extrapolating data from close structural analogs to determine the likely hazard profile and necessary precautions. This approach ensures we operate with the highest margin of safety.
Hazard Identification and Risk Assessment: An Analog-Based Approach
The primary hazards of 6-bromo-3-fluoro-1H-indazole can be inferred from related halogenated indazole and indole structures. Compounds like 6-bromo-3-chloro-1H-indazole and 6-bromo-1H-indole are known irritants and can be harmful if ingested or inhaled.[1][2] The presence of both bromine and fluorine atoms suggests that upon thermal decomposition (e.g., improper incineration), corrosive and toxic gases such as hydrogen bromide and hydrogen fluoride could be generated.
The table below summarizes the anticipated hazard profile based on data from these analogs.
| Hazard Statement (GHS) | Description | Primary Analog Source |
| H302 | Harmful if swallowed | 6-Bromo-3-chloro-1H-indazole, 6-Bromo-1H-indazol-3-ol[2] |
| H315 | Causes skin irritation | 6-Bromo-3-chloro-1H-indazole, 6-Bromo-1H-indole[1][2] |
| H319 | Causes serious eye irritation | 6-Bromo-3-chloro-1H-indazole, 6-Bromo-1H-indole[1][2] |
| H332 | Harmful if inhaled | 6-Bromo-3-chloro-1H-indazole[2] |
| H335 | May cause respiratory irritation | 6-Bromo-3-chloro-1H-indazole, 6-Bromo-1H-indole[1][2] |
Causality Insight: Halogenated aromatic compounds are often characterized by their environmental persistence and potential for bioaccumulation.[3] Improper disposal can lead to long-term environmental contamination. The disposal protocol must, therefore, be designed to ensure complete destruction of the molecule, which is why disposal via a licensed chemical destruction plant is the standard and required method.[4]
Pre-Disposal Handling and Waste Segregation Protocol
Effective disposal begins at the point of waste generation. Proper segregation is critical to prevent accidental reactions in waste containers and to ensure the waste stream is correctly identified for the disposal facility.
Step-by-Step Segregation Methodology:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for all 6-bromo-3-fluoro-1H-indazole waste. The container should be made of a compatible material (e.g., polyethylene).
-
Labeling: The label must, at a minimum, include:
-
"Hazardous Waste"
-
"6-bromo-3-fluoro-1H-indazole"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Solid Waste:
-
Pure/Excess Reagent: Unused or expired solid 6-bromo-3-fluoro-1H-indazole should be transferred directly into the designated hazardous waste container.
-
Contaminated Materials: Gloves, weigh boats, and paper towels contaminated with the solid compound must be placed in the same container. Do not discard these items in the regular trash.[5]
-
-
Liquid Waste:
-
Solutions: Solutions containing 6-bromo-3-fluoro-1H-indazole should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Identify Solvents: The label must also list all solvent components (e.g., "Methanol," "DCM"). Halogenated and non-halogenated solvent waste streams should be kept separate whenever possible, as per your institution's EHS guidelines.
-
-
Container Management: Keep the waste container tightly closed when not in use.[1] Store it in a well-ventilated area, away from incompatible materials.[6][7]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (double-gloving is recommended) when handling the compound or cleaning a spill.
-
Small Spill Cleanup:
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Core Disposal Workflow and Decision Making
The ultimate destination for 6-bromo-3-fluoro-1H-indazole is an approved hazardous waste disposal facility. The following workflow outlines the decision-making process for preparing this waste for final disposal.
Caption: Decision workflow for proper segregation and disposal of 6-bromo-3-fluoro-1H-indazole waste.
Final Disposal Protocol:
-
Consolidate Waste: Ensure all waste streams (solid, liquid, sharps) are in their correctly labeled and sealed containers.
-
Documentation: Complete any hazardous waste pickup forms required by your institution. Accurately describe the waste, including all chemical components and their estimated concentrations.
-
Schedule Pickup: Contact your EHS department to schedule a pickup from your laboratory or designated satellite accumulation area.
-
Professional Disposal: EHS will then manage the transport to a licensed and approved chemical waste disposal facility. The standard and most effective technology for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule and allows for the scrubbing of resultant acid gases.[4]
Regulatory Framework: OSHA and EPA
Adherence to this protocol ensures compliance with key regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA: The Hazard Communication Standard (29 CFR 1910.1200) mandates that employers identify chemical hazards, label containers, provide safety data sheets, and train employees on safe handling and emergency procedures.[8]
-
EPA: The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave." As a halogenated organic compound, this waste would likely fall under specific EPA hazardous waste codes if it meets certain criteria, making its disposal at a licensed facility a legal requirement.[9][10]
By integrating these expert-validated procedures into your laboratory's standard operating protocols, you build a robust culture of safety, ensure regulatory compliance, and uphold your commitment to responsible scientific practice.
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Navigating the Safe Handling of 6-Bromo-3-Fluoro-1H-Indazole: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
3-Bromo-6-fluoro-1H-indazole is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality behind these hazards lies in the reactivity of the halogenated indazole ring system, which can interact with biological macromolecules, leading to irritation and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 6-bromo-3-fluoro-1H-indazole. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles with Side Shields- Nitrile Gloves (double-gloving recommended)- Laboratory Coat- N95 or FFP2 Respirator | To prevent inhalation of fine powders and protect eyes and skin from accidental contact. |
| Solution Preparation and Transfers | - Safety Goggles with Side Shields- Nitrile Gloves- Laboratory Coat | To protect against splashes of the dissolved compound. |
| Running Reactions and Work-up | - Safety Goggles with Side Shields- Nitrile Gloves- Laboratory Coat- Chemical Fume Hood | To contain any potential vapors or aerosols generated during the reaction and protect from splashes. |
| Spill Cleanup | - Safety Goggles with Side Shields- Nitrile Gloves (heavy-duty recommended)- Laboratory Coat- N95 or FFP2 Respirator (for solids)- Chemical-resistant Shoe Covers | To provide maximum protection during the handling of a concentrated release of the material. |
Engineering and Administrative Controls: Creating a Safe Workspace
While PPE is crucial, it should be the last line of defense. Engineering and administrative controls are fundamental to a safe laboratory environment.
-
Engineering Controls: All handling of solid 6-bromo-3-fluoro-1H-indazole and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[1]. Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.
-
Administrative Controls:
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
-
Keep quantities of the compound in the immediate work area to a minimum.
-
Step-by-Step Handling Protocol
This protocol provides a procedural workflow for the safe handling of 6-bromo-3-fluoro-1H-indazole, from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. A recommended storage temperature is 2-8°C[1].
Weighing and Solution Preparation
-
Don PPE: Before handling, don the appropriate PPE as outlined in the table above.
-
Work in a Fume Hood: Conduct all weighing and solution preparation within a certified chemical fume hood.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Seal and Label: Immediately cap the solution container and label it clearly.
Reaction and Work-up
-
Contained System: Whenever possible, conduct reactions in a closed system to minimize the risk of exposure.
-
Temperature Control: Be mindful of the reaction temperature to avoid uncontrolled exotherms that could lead to pressure build-up and release of the compound.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.
Spill and Emergency Procedures
Spill Cleanup
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust[1]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[1].
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician[1].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].
Disposal Plan: A Critical Final Step
Proper disposal is essential to protect both laboratory personnel and the environment.
-
Waste Segregation: 6-bromo-3-fluoro-1H-indazole is a halogenated organic compound and must be disposed of as such. Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container[3].
-
Container Management: Use a chemically resistant container with a secure lid. Do not overfill the container.
-
Licensed Disposal: Arrange for the disposal of the halogenated waste through a licensed hazardous waste management company.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling 6-bromo-3-fluoro-1H-indazole.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 6-bromo-3-fluoro-1H-indazole, ensuring a safer laboratory environment for everyone.
References
-
Safety Data Sheet for 3-bromo-6-fluoro-1H-indazole. Angene Chemical. [Link]
-
3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE (CAS No. 1000340-85-1) SDS. ChemSrc. [Link]
-
SAFETY DATA SHEET - 4-Bromo-1H-indazole. Fisher Scientific. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
